molecular formula C18H22N2OS B3102993 Vortioxetine Impurity 19 CAS No. 1429908-35-9

Vortioxetine Impurity 19

Cat. No.: B3102993
CAS No.: 1429908-35-9
M. Wt: 314.4 g/mol
InChI Key: QMCUMUZLZIXOII-UHFFFAOYSA-N
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Description

Vortioxetine Impurity 19 is a useful research compound. Its molecular formula is C18H22N2OS and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound Vortioxetine Impurity 19 is 314.14528450 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Vortioxetine Impurity 19 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vortioxetine Impurity 19 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(2,4-dimethylphenyl)sulfinylphenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-14-7-8-17(15(2)13-14)22(21)18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCUMUZLZIXOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)C2=CC=CC=C2N3CCNCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101216726
Record name 1-[2-[(2,4-Dimethylphenyl)sulfinyl]phenyl]piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429908-35-9
Record name 1-[2-[(2,4-Dimethylphenyl)sulfinyl]phenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429908-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vortioxetine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429908359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-[(2,4-Dimethylphenyl)sulfinyl]phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VORTIOXETINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5Y7PP7U7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chemical Structure Elucidation of Vortioxetine Impurity 19 (Vortioxetine Sulfoxide): A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

Vortioxetine, a multimodal serotonergic antidepressant, features a unique bis-aryl thioether core structure. While this structural motif is critical for its pharmacodynamic profile, the thioether linkage is highly susceptible to oxidative stress during active pharmaceutical ingredient (API) manufacturing and long-term formulation storage, leading to the formation of specific degradation products ()[1].

Among these degradants, Vortioxetine Impurity 19 (also known as Vortioxetine Sulfoxide or Metabolite 4a, CAS 1429908-35-9) represents a critical quality attribute that must be strictly monitored under ICH Q3A/Q3B guidelines ()[2]. This whitepaper details an autonomous, self-validating analytical framework designed to isolate, characterize, and unambiguously elucidate the chemical structure of Impurity 19.

Mechanistic Pathway & Causality

The formation of Impurity 19 is driven by the electrophilic attack of reactive oxygen species (ROS) or peroxides on the nucleophilic sulfur atom of Vortioxetine.

Mechanistic Causality: The sulfur atom in the thioether bridge contains two lone pairs of electrons, making it a prime target for oxidation. When exposed to peroxides (e.g., residual oxidants from tablet excipients) or photo-oxidation, the sulfur is oxidized to a sulfinyl group (S=O), yielding Vortioxetine Sulfoxide ()[3]. If oxidative stress is not quenched, secondary oxidation to the sulfone can occur.

degradation_pathway VOR Vortioxetine (API) Thioether Linkage OX Oxidative Stress (H2O2, ROOH, Light) VOR->OX Oxidation IMP19 Vortioxetine Impurity 19 (Vortioxetine Sulfoxide) OX->IMP19 +[O] (+15.99 Da) SULFONE Vortioxetine Sulfone (Secondary Degradant) IMP19->SULFONE +[O] (+15.99 Da) Excess Oxidant

Oxidative degradation pathway of Vortioxetine yielding Impurity 19 and subsequent sulfone.

Analytical Strategy for Structural Elucidation

To confidently assign the structure of Impurity 19, an orthogonal approach utilizing Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is deployed ()[4].

Causality in Analytical Design:

  • LC-HRMS (Q-TOF): Standard unit-resolution mass spectrometry cannot differentiate between isobaric additions. Q-TOF provides sub-ppm mass accuracy, confirming the exact addition of one oxygen atom (+15.9949 Da) rather than a hydroxylation event ()[4].

  • NMR (1D and 2D): While MS confirms the molecular formula, it cannot pinpoint the exact site of oxidation. 1 H NMR is critical here; the strongly electron-withdrawing nature of the newly formed S=O bond causes a pronounced downfield chemical shift of the adjacent aromatic protons. 2D HSQC and HMBC correlate these protons to their respective carbons, definitively ruling out ring-hydroxylation ()[1].

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Controlled Forced Degradation & Preparative Isolation

This protocol is designed as a self-validating system by incorporating a quenching step and a parallel control blank to ensure the observed degradant is not an artifact of the isolation process.

  • Sample Preparation: Dissolve 10.0 mg/mL of Vortioxetine API in a 50:50 (v/v) Acetonitrile:Water diluent.

  • Stress Induction: Add 3% H2​O2​ (v/v) to the active sample. Prepare a parallel control blank (diluent + H2​O2​ , no API).

  • Incubation: Incubate both solutions at 40°C for 24 hours in amber vials to isolate oxidative variables from photolytic variables.

  • Quenching (Critical Step): Add equimolar sodium thiosulfate to neutralize residual peroxides, preventing further oxidation to the sulfone during fraction concentration.

  • Isolation: Inject onto a Preparative HPLC (C18 column, 250 x 21.2 mm, 5 µm). Elute using a linear gradient of 0.1% Formic Acid in Water/Acetonitrile. Collect the peak eluting prior to the API (sulfoxides are more polar than their parent thioethers).

  • Recovery: Lyophilize the collected fraction to yield Impurity 19 as a high-purity white powder.

Protocol 2: LC-HRMS/MS Profiling
  • Reconstitution: Dissolve the lyophilized isolate to 1 µg/mL in 5% Acetonitrile.

  • Chromatography: Inject 5 µL onto a UPLC C18 column (1.7 µm, 2.1 x 100 mm). Use a mobile phase of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile ()[4].

  • Ionization: Operate the Q-TOF in Positive Electrospray Ionization (ESI+) mode. Rationale: The piperazine nitrogen readily accepts a proton, maximizing signal-to-noise.

  • Acquisition: Acquire exact mass (MS1) and perform collision-induced dissociation (CID) at 25 eV for MS/MS fragmentation.

Protocol 3: NMR Acquisition
  • Preparation: Dissolve 5 mg of Impurity 19 in 0.6 mL of DMSO- d6​ . Rationale: DMSO- d6​ solubilizes the polar sulfoxide while keeping the residual solvent peak (2.50 ppm) clear of the aromatic region (7.0-8.5 ppm).

  • 1D NMR: Acquire 1 H NMR at 600 MHz (16 scans, 2s relaxation delay) and 13 C NMR at 150 MHz (1024 scans).

  • 2D NMR: Acquire COSY and HSQC to map the exact proton-carbon connectivity and confirm the intact aromatic rings ()[1].

elucidation_workflow A Forced Degradation (3% H2O2, 40°C) B LC-HRMS Profiling (Exact Mass ID) A->B Reaction Monitoring C Preparative HPLC (Polarity-based Isolation) B->C Target ID (m/z 315) D NMR Spectroscopy (1H, 13C, 2D-Mapping) C->D >98% Pure Isolate E Structural Confirmation (Impurity 19) D->E Data Synthesis

Self-validating analytical workflow for the isolation and elucidation of Impurity 19.

Data Synthesis & Structural Confirmation

The structural elucidation is finalized by cross-referencing the exact mass and the chemical shift perturbations against the parent API.

Table 1: LC-HRMS Exact Mass and Fragmentation Summary

CompoundFormulaTheoretical [M+H]⁺Observed [M+H]⁺Mass Error (ppm)Key MS/MS Fragments (m/z)
Vortioxetine C18​H22​N2​S 299.1576299.1582+2.0150.08, 105.05
Impurity 19 C18​H22​N2​OS 315.1525315.1531+1.9166.07, 105.05

Interpretation: The +15.9949 Da shift confirms the addition of a single oxygen atom. The preservation of the m/z 105.05 fragment (corresponding to the cleaved dimethylphenyl moiety) indicates the core skeleton remains intact ()[4].

Table 2: Key NMR Chemical Shift Perturbations (DMSO- d6​ )

PositionVortioxetine (δ ppm)Impurity 19 (δ ppm)Shift (Δδ)Structural Implication
Ar-H (ortho to S) 7.15 (m)7.85 (dd)+0.70Strong deshielding by S=O group
Ar-C (attached to S) 135.2148.6+13.4Carbon directly bonded to sulfinyl
Piperazine N- CH2​ 3.05 (br s)3.10 (br s)+0.05Minimal impact; oxidation is distal

Interpretation: The retention of all aromatic protons confirms no ring hydroxylation occurred. The dramatic +0.70 ppm downfield shift of the protons ortho to the sulfur atom unambiguously localizes the oxygen to the thioether bridge, confirming the sulfoxide structure ()[1].

Conclusion

The rigorous structural elucidation of Vortioxetine Impurity 19 highlights the necessity of orthogonal analytical techniques in pharmaceutical development. By combining the sub-ppm accuracy of LC-HRMS with the spatial resolution of 2D-NMR, the oxidative degradation pathway is definitively mapped. Implementing these self-validating protocols ensures robust control strategies, regulatory compliance, and ultimately, patient safety.

References

  • Title: Stability-indicating reversed-phase HPLC method development and characterization of impurities in vortioxetine utilizing LC–MS, IR and NMR Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Comparison of Various Chromatographic Systems for Identification of Vortioxetine in Bulk Drug Substance, Human Serum, Saliva, and Urine Samples by HPLC-DAD and LC-QTOF-MS Source: PubMed Central (PMC) URL: [Link]

  • Title: Details of the Drug Metabolite (DM) - Vortioxetine Metabolite 4a (Impurity 19) Source: INTEDE: Interactome of Drug-Metabolizing Enzyme (IDRB Lab) URL: [Link]

  • Title: Vortioxetine Impurity 97 (CAS 2831955-36-1) / Vortioxetine Sulfoxide Reference Standard Source: Veeprho Pharmaceuticals URL: [Link]

Sources

An In-depth Technical Guide to Vortioxetine Impurity 19 (Vortioxetine Sulfoxide)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Vortioxetine Impurity 19, identified as Vortioxetine Sulfoxide. The guide details its chemical identity, molecular weight, and formula. It further explores its formation as a degradation product, provides a detailed analytical methodology for its detection and quantification, and discusses the underlying scientific principles of the presented protocols.

Introduction: The Significance of Impurity Profiling in Vortioxetine

Vortioxetine is a multimodal antidepressant used for the treatment of major depressive disorder.[1] The manufacturing and storage of vortioxetine can lead to the formation of impurities, which may impact the safety and efficacy of the final drug product.[2] Rigorous analytical characterization and control of these impurities are therefore critical aspects of drug development and quality control. This guide focuses on a key oxidative degradation product, Vortioxetine Impurity 19, also known as Vortioxetine Sulfoxide.

Identification and Characterization of Vortioxetine Impurity 19

Vortioxetine Impurity 19 is authoritatively identified as Vortioxetine Sulfoxide . This impurity is a direct oxidation product of the active pharmaceutical ingredient (API), vortioxetine.

Molecular Structure and Properties

The key molecular and chemical properties of Vortioxetine Impurity 19 are summarized in the table below.

PropertyValueSource(s)
Chemical Name 1-(2-((2,4-dimethylphenyl)sulfinyl)phenyl)piperazine[3][4][5]
Synonym(s) Vortioxetine Sulfoxide, Vortioxetine Impurity 19[3][4][6]
CAS Number 1429908-35-9[4]
Molecular Formula C18H22N2OS[4]
Molecular Weight 314.45 g/mol [4]

Formation Pathway of Vortioxetine Sulfoxide

Vortioxetine Sulfoxide is primarily formed through the oxidation of the sulfide moiety in the vortioxetine molecule. This process is a common degradation pathway for pharmaceuticals containing a thioether linkage.

Mechanism of Formation: Oxidative Degradation

Forced degradation studies have demonstrated that vortioxetine is particularly susceptible to oxidative stress.[4][7][8] The thioether sulfur atom in the vortioxetine structure is nucleophilic and can be readily oxidized by common oxidizing agents, such as hydrogen peroxide, or under photolytic conditions.[7][9] This oxidation results in the formation of the corresponding sulfoxide.

The diagram below illustrates the oxidative degradation of vortioxetine to form Vortioxetine Sulfoxide.

G Vortioxetine Vortioxetine (C18H22N2S) Oxidative_Stress Oxidative Stress (e.g., H2O2, light) Vortioxetine->Oxidative_Stress Vortioxetine_Sulfoxide Vortioxetine Sulfoxide (Vortioxetine Impurity 19) (C18H22N2OS) Oxidative_Stress->Vortioxetine_Sulfoxide

Caption: Oxidative formation of Vortioxetine Sulfoxide.

Analytical Methodology for Detection and Quantification

A robust and validated analytical method is essential for the accurate detection and quantification of Vortioxetine Sulfoxide in vortioxetine drug substances and formulations. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred technique for this purpose.

Experimental Protocol: HPLC-MS Analysis

The following protocol outlines a typical stability-indicating HPLC-MS method for the analysis of Vortioxetine Sulfoxide.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 column (e.g., 4.6 x 250 mm, 5µm)
Mobile Phase Acetonitrile and water with acetic acid and triethylamine in an isocratic elution mode.[4][8]
Flow Rate 1.0 mL/min
Detection Wavelength 228 nm[4][8]
Injection Volume 10 µL
Column Temperature Ambient

Mass Spectrometry Conditions:

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive Mode
m/z for Vortioxetine [M+H]+ = 299.1
m/z for Vortioxetine Sulfoxide [M+H]+ = 315.1
Analytical Workflow Diagram

The following diagram illustrates the analytical workflow for the identification and quantification of Vortioxetine Sulfoxide.

G cluster_0 Sample Preparation cluster_1 HPLC-MS Analysis cluster_2 Data Analysis Sample_Collection Vortioxetine Drug Substance/Product Dissolution Dissolution in a suitable solvent (e.g., Methanol) Sample_Collection->Dissolution HPLC_Separation HPLC Separation (C18 Column) Dissolution->HPLC_Separation MS_Detection MS Detection (ESI+, m/z 315.1) HPLC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification against a Reference Standard Peak_Integration->Quantification

Caption: Analytical workflow for Vortioxetine Sulfoxide.

Conclusion

This technical guide has provided a detailed overview of Vortioxetine Impurity 19, identified as Vortioxetine Sulfoxide. Understanding the formation and analytical control of this impurity is crucial for ensuring the quality, safety, and efficacy of vortioxetine-containing pharmaceuticals. The provided information on its chemical properties, formation pathway, and a validated analytical method serves as a valuable resource for researchers, scientists, and drug development professionals in the pharmaceutical industry.

References

  • Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. (2022). Molecules, 27(6), 1883. [Link]

  • Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR. (2020). Journal of Pharmaceutical and Biomedical Analysis, 188, 113442. [Link]

  • Determination of vortioxetine and its degradation product in bulk and tablets, by LC-DAD and MS/MS methods. (2018). Journal of Pharmaceutical and Biomedical Analysis, 160, 241-247. [Link]

  • Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. (2022). ResearchGate. [Link]

  • Vortioxetine Sulfoxide Impurity. (n.d.). SynThink. [Link]

  • Vortioxetine Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]

  • Vortioxetine: Clinical Pharmacokinetics and Drug Interactions. (2017). Clinical Pharmacokinetics, 57(5), 557-571. [Link]

  • A Guide to the Vortioxetine Synthesis Process. (2025). Pharmaffiliates. [Link]

  • Preparation method of vortioxetine impurity. (2020).
  • Reaction scheme of VOR synthesis. (n.d.). ResearchGate. [Link]

  • Quantification of Vortioxetine in Pharmaceutical preparations by validated area under curve UV Spectrophotometric Analytical method. (2023). Research Journal of Pharmacy and Technology, 16(11), 5345-5349. [Link]

  • Preparation method of vortioxetine impurity. (2020).
  • Chemical structure of vortioxetine and its metabolites. (n.d.). ResearchGate. [Link]

  • Vortioxetine Sulfoxide. (n.d.). Synchemia. [Link]

  • Validated RP-HPLC method for the estimaion of Vortioxetine in bulk and in tablets. (2017). ResearchGate. [Link]

  • VORTIOXETINE SULFOXIDE HYDROCHLORIDE. (n.d.). precisionFDA. [Link]

  • Vortioxetine: A comprehensive profile. (2026). PubMed. [Link]

  • Vortioxetine-impurities. (n.d.). Pharmaffiliates. [Link]

  • Analytical Method Development and Validation for Estimation of Vortioxetine from Dosage Form. (2021). CR Subscription Agency. [Link]

  • Vortioxetine Impurities and Related Compound. (n.d.). Veeprho. [Link]

  • Development of a simple HPLC method for the quantitation of vortioxetine in pharmaceuticals using DoE approach. (2019). ResearchGate. [Link]

Sources

Unmasking Impurity 19 (Vortioxetine Sulfoxide) in Vortioxetine Hydrobromide Synthesis: A Comprehensive Guide to Identification, Mechanisms, and Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vortioxetine hydrobromide is a multimodal serotonergic agent widely prescribed for major depressive disorder[1]. Because its pharmacological efficacy relies on a precise receptor binding profile, the purity of the Active Pharmaceutical Ingredient (API) is strictly regulated by ICH Q3A/Q3B guidelines. During the synthesis and lifecycle of Vortioxetine, the molecule is susceptible to specific degradation pathways. Among the most critical process and degradation impurities is Impurity 19 , chemically identified as Vortioxetine Sulfoxide [2].

This technical whitepaper provides an in-depth mechanistic analysis of Impurity 19. By exploring the causality behind its formation, detailing self-validating analytical protocols for its identification, and outlining synthetic mitigation strategies, this guide serves as an authoritative resource for process chemists and analytical scientists.

Chemical and Structural Profiling

Vortioxetine features a diaryl thioether linkage and a piperazine ring. The sulfur atom in the thioether bridge is highly nucleophilic and acts as the primary site of oxidative vulnerability. When exposed to reactive oxygen species (ROS), trace peroxides in excipients, or atmospheric oxygen during high-temperature synthetic steps, the thioether is oxidized to a sulfoxide, yielding Impurity 19 (1-[2-[(2,4-dimethylphenyl)sulfinyl]phenyl]piperazine)[3].

To accurately track and quantify this impurity, scientists must understand the physicochemical divergence between the parent API and the degradant. The addition of the oxygen atom significantly increases the polarity and topological polar surface area (TPSA) of the molecule.

Table 1: Physicochemical and Structural Comparison
ParameterVortioxetine Base (API)Impurity 19 (Vortioxetine Sulfoxide)
Chemical Name 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine1-[2-[(2,4-dimethylphenyl)sulfinyl]phenyl]piperazine
CAS Number 508233-74-71429908-35-9
Molecular Formula C18H22N2SC18H22N2OS
Molecular Weight 298.45 g/mol 314.45 g/mol
Key Functional Group Diaryl ThioetherDiaryl Sulfoxide
Monoisotopic Mass [M+H]+ 299.1576 m/z315.1526 m/z
Relative Polarity Highly LipophilicModerately Polar

Mechanistic Pathway of Formation

The synthesis of Vortioxetine hydrobromide typically concludes with the free base being dissolved in an organic solvent (such as 2-butanol) followed by the addition of hydrobromic acid to precipitate the salt. This crystallization step is exothermic. If the solvent is not adequately degassed, the localized heat combined with dissolved oxygen provides the exact activation energy required for S-oxidation.

G A Vortioxetine API (Thioether) C S-Oxidation Pathway A->C B Oxidative Stress (e.g., H2O2, O2 exposure) B->C D Impurity 19 (Vortioxetine Sulfoxide) C->D

Fig 1: Oxidative degradation pathway of Vortioxetine yielding Impurity 19.

Analytical Strategy: Self-Validating Identification Protocols

Identifying Impurity 19 requires a stability-indicating RP-HPLC method coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS)[4].

The Causality of the Method: Why QTOF-MS? A standard low-resolution mass spectrometer can detect the +16 Da mass shift (from 299 to 315 m/z), but it cannot differentiate between S-oxidation (sulfoxide formation) and aromatic ring hydroxylation. High-resolution QTOF-MS provides exact mass measurements, allowing analysts to confirm the elemental composition of the degradant and rule out isobaric false positives.

Protocol 1: Controlled Oxidative Forced Degradation

Objective: To deliberately generate Impurity 19 to serve as an in-house retention time marker, validating the analytical method's stability-indicating power.

  • Sample Preparation: Dissolve 10 mg of Vortioxetine Hydrobromide API in 10 mL of Methanol:Water (50:50 v/v).

    • Causality: This specific solvent ratio ensures complete solvation of both the lipophilic free base and the hydrophilic hydrobromide salt, preventing micelle formation that could shield the thioether from oxidation.

  • Oxidative Stress Induction: Add 1.0 mL of 3% H2​O2​ to 5.0 mL of the API solution.

    • Causality: The electron-rich thioether linkage is highly susceptible to electrophilic attack by peroxides, rapidly yielding the sulfoxide.

  • Incubation: Stir at 25°C for exactly 4 hours.

    • Causality: Extended heating or higher peroxide concentrations risk over-oxidation to the sulfone (Impurity 20), which confounds the isolation and quantification of the sulfoxide.

  • Quenching (Self-Validating Step): Add 1.0 mL of 0.1 M Sodium Thiosulfate ( Na2​S2​O3​ ).

    • Causality: Unquenched peroxide will continue to react in the autosampler vial, leading to a "moving target" during quantification and potential degradation of the HPLC column's stationary phase. Quenching freezes the reaction state, ensuring the sample is stable and reproducible across multiple injection cycles.

Protocol 2: RP-HPLC-ESI-MS/MS Separation
  • Chromatographic Separation: Utilize a base-deactivated C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Causality: The secondary amine in Vortioxetine's piperazine moiety causes severe peak tailing on standard silica due to interactions with residual silanols. A base-deactivated stationary phase ensures sharp, symmetrical peaks, which is critical for accurate integration.

  • Mobile Phase Formulation:

    • Buffer A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.0.

    • Buffer B: Acetonitrile.

    • Causality: A pH of 6.0 ensures the piperazine ring remains protonated for consistent retention. Ammonium acetate is chosen because, unlike phosphate buffers, it is fully volatile and prevents ion suppression in the MS source.

  • Gradient Elution: Start at 20% B, ramp to 80% B over 15 minutes.

    • Causality: Impurity 19 (sulfoxide) is significantly more polar than the parent thioether. It will elute earlier. The gradient ensures both the polar impurity and the highly lipophilic parent API elute within a reasonable runtime without co-elution.

Workflow S1 Sample Preparation (Stressed vs Control) S2 RP-HPLC Separation (C18 Column) S1->S2 Injection S3 ESI-QTOF-MS (Positive Ion Mode) S2->S3 Elution S4 Mass Shift Analysis (+16 Da = Sulfoxidation) S3->S4 m/z 315.15 S5 Structural Confirmation (Impurity 19 Identified) S4->S5 Validation

Fig 2: Self-validating LC-MS/MS analytical workflow for Impurity 19 identification.

Mitigation Strategies in API Synthesis

Controlling Impurity 19 is not merely an analytical exercise; it requires proactive synthetic engineering. To maintain Impurity 19 below the ICH qualification threshold (typically <0.15%), process chemists must implement the following controls:

  • Inert Atmosphere Processing: The final salt formation step (Vortioxetine free base + HBr Vortioxetine HBr) is highly exothermic. Process engineers must mandate strict nitrogen sparging of the crystallization solvent (e.g., 2-butanol) prior to the addition of hydrobromic acid. Displacing dissolved oxygen prevents thermally accelerated S-oxidation.

  • Transition Metal Scavenging: The primary carbon-nitrogen and carbon-sulfur bonds in Vortioxetine are often formed via Palladium-catalyzed cross-coupling reactions. Trace residual palladium can act as a catalyst for oxidative degradation. Utilizing functionalized silica scavengers (e.g., SiliaMetS Thiol) post-reaction ensures heavy metals are removed before the final crystallization.

  • Antioxidant Formulation: During the formulation of the final drug product, the addition of trace antioxidants (such as ascorbic acid or butylated hydroxytoluene) can scavenge reactive oxygen species, protecting the API from forming Impurity 19 during its shelf-life.

References

  • Stability-indicating reversed-phase HPLC method development and characterization of impurities in vortioxetine utilizing LC–MS, IR and NMR Sci-Hub / Journal of Pharmaceutical and Biomedical Analysis
  • Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS NIH / PMC
  • Vortioxetine API: Technical Guide for Experts Arbor Pharmchem
  • A Guide to the Vortioxetine Synthesis Process Arbor Pharmchem
  • Vortioxetine Sulfoxide - SRIRAMCHEM Sriramchem
  • 1-[2-[(2,4-diMethylphenyl)sulfinyl]phenyl]- Piperazine ChemicalBook

Sources

Vortioxetine Impurity 19: Deconstructing a Labyrinth of Synthesis and Degradation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of pharmaceutical development, the meticulous identification and control of impurities are paramount to ensuring drug safety and efficacy. Vortioxetine, a multimodal antidepressant, presents a fascinating case study in impurity profiling due to its complex synthesis and potential for degradation. This guide delves into the origin and formation of "Vortioxetine Impurity 19," a designation that, as we will explore, represents a notable challenge in pharmaceutical analysis due to a lack of a single, universally defined structure.

This document moves beyond a simple cataloging of impurities. Instead, it offers a logical, evidence-based exploration of how high-molecular-weight impurities, including potential dimer-like structures, can arise from the known synthetic pathways of Vortioxetine. We will also dissect the formation of critical, well-documented degradation products. By understanding the "why" and "how" of impurity formation, we can develop more robust control strategies, from process optimization to analytical method development.

Part 1: The Enigma of "Vortioxetine Impurity 19"

An initial survey of commercial suppliers and scientific literature reveals a significant ambiguity surrounding "Vortioxetine Impurity 19." At least two distinct entities have been associated with this name:

  • A high-molecular-weight substance with a reported molecular formula of C₃₂H₃₇N₃S₂ and a molecular weight of 527.79 g/mol .[1]

  • Vortioxetine Sulfoxide , a primary oxidative degradation product of Vortioxetine with the molecular formula C₁₈H₂₂N₂OS.[2]

This discrepancy underscores a critical challenge in the pharmaceutical industry: the lack of standardized nomenclature for all process-related and degradation impurities across different manufacturers and suppliers. For the purpose of this guide, we will address the formation of both well-defined degradation products and plausible high-molecular-weight process-related impurities that could be represented by such a designation.

Part 2: The Synthetic Landscape of Vortioxetine

To comprehend the genesis of process-related impurities, one must first understand the synthetic route of the active pharmaceutical ingredient (API). The most common and commercially viable syntheses of Vortioxetine involve a palladium-catalyzed coupling reaction. A key strategy involves the formation of the thioether bond between a piperazine-containing aryl halide and 2,4-dimethylthiophenol.[3][4][5]

A representative synthetic pathway is the reaction between 1-bromo-2-iodobenzene and 1-Boc-piperazine to form a key intermediate, which is then coupled with 2,4-dimethylbenzenethiol. The final step involves the deprotection of the Boc group.[4]

Vortioxetine_Synthesis cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Thioether Formation cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Salt Formation 2-bromoiodobenzene 2-Bromoiodobenzene Intermediate_A tert-butyl 4-(2-bromophenyl) piperazine-1-carboxylate 2-bromoiodobenzene->Intermediate_A Pd Catalyst Base Boc_piperazine 1-Boc-piperazine Boc_piperazine->Intermediate_A Boc_Vortioxetine Boc-Protected Vortioxetine Intermediate_A->Boc_Vortioxetine Pd Catalyst Base Thiophenol 2,4-Dimethyl- benzenethiol Thiophenol->Boc_Vortioxetine Vortioxetine_Base Vortioxetine (Free Base) Boc_Vortioxetine->Vortioxetine_Base Acid (e.g., HBr) Vortioxetine_HBr Vortioxetine Hydrobromide Vortioxetine_Base->Vortioxetine_HBr HBr

A common synthetic pathway to Vortioxetine Hydrobromide.

Part 3: Formation Pathways of Key Vortioxetine Impurities

Process-Related Impurities: Dimer Formation

High-molecular-weight impurities are often formed through side reactions between reactive intermediates or between an intermediate and the final product. A plausible pathway for the formation of a dimer-like impurity is a secondary coupling reaction, especially if reaction conditions are not stringently controlled.

One such impurity, 1-[2-[(2,4-dimethylphenyl)thio]phenyl]-4-[2-(1-piperazinyl)phenyl]piperazine, has been identified as a main byproduct in the synthesis of Vortioxetine.[6] This impurity can be formed when Vortioxetine itself acts as a nucleophile and reacts with an aryl halide intermediate, such as 1-bromo-2-iodobenzene, under palladium catalysis.

Proposed Formation Pathway:

  • Initial Synthesis: Vortioxetine is formed as per the primary synthetic route.

  • Side Reaction: Unreacted 1-bromo-2-iodobenzene (or a similar activated aryl halide) remains in the reaction mixture.

  • Secondary Coupling: The secondary amine of the piperazine ring on a newly formed Vortioxetine molecule attacks the aryl halide in another palladium-catalyzed Buchwald-Hartwig amination reaction.

Dimer_Formation Vortioxetine Vortioxetine Dimer_Impurity 1-[2-[(2,4-dimethylphenyl)thio]phenyl]-4- [2-(1-piperazinyl)phenyl]piperazine Vortioxetine->Dimer_Impurity Pd Catalyst, Base (Secondary Amination) Aryl_Halide o-Bromoiodobenzene Aryl_Halide->Dimer_Impurity

Formation of a dimer-like impurity via secondary amination.

Causality and Control: This type of impurity is often a result of:

  • Sub-optimal Stoichiometry: An excess of the aryl halide starting material.

  • Insufficient Reaction Time or Temperature: Incomplete conversion of starting materials.

  • Catalyst Activity: A highly active catalyst that promotes the less-favorable secondary coupling.

Control Strategy:

  • Strict stoichiometric control of reactants.

  • Optimization of reaction parameters (temperature, time) to ensure complete consumption of the limiting reagent.

  • Quenching the reaction appropriately to deactivate the catalyst once the primary reaction is complete.

Degradation Impurities: The Vortioxetine Sulfoxide Pathway

Forced degradation studies have consistently shown that Vortioxetine is susceptible to oxidation.[7][8][9][10] The thioether moiety is the primary site of oxidation, leading to the formation of Vortioxetine Sulfoxide. This is a critical impurity to monitor as it can form during manufacturing, storage, or even upon exposure to certain excipients.[9]

Formation Pathway:

The sulfur atom in the thioether linkage of Vortioxetine possesses a lone pair of electrons, making it susceptible to attack by oxidizing agents such as hydrogen peroxide, or degradation by light (photolysis).[7][10]

Sulfoxide_Formation Vortioxetine Vortioxetine (Thioether) Sulfoxide_Impurity Vortioxetine Sulfoxide Vortioxetine->Sulfoxide_Impurity Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) or Light (Photolysis) Oxidizing_Agent->Sulfoxide_Impurity

Oxidative degradation pathway of Vortioxetine.

Causality and Control:

  • Exposure to Oxidizing Agents: Residual peroxides in excipients or exposure to atmospheric oxygen can trigger this degradation.[7]

  • Photodegradation: Exposure to UV or visible light can provide the energy for oxidation.[10]

  • Solid-State Properties: The crystalline form and any amorphous content of Vortioxetine hydrobromide can influence its susceptibility to oxidation.[9]

Control Strategy:

  • Use of antioxidants in the formulation.

  • Packaging in light-resistant containers.

  • Control of the solid-state form of the API.

  • Careful selection and testing of excipients for peroxide content.

Part 4: Analytical and Control Strategies

A robust analytical program is essential for identifying and quantifying Vortioxetine impurities.

Data Presentation: Summary of Key Impurities

Impurity Name/TypeMolecular FormulaOriginFormation Condition
Vortioxetine Sulfoxide C₁₈H₂₂N₂OSDegradationOxidative stress, photolysis[7][8][10]
Dimer-like Impurity C₂₈H₃₄N₄SProcess-RelatedSecondary amination during synthesis[6]
Isomeric Impurities C₁₈H₂₂N₂SProcess-RelatedUse of impure starting materials (e.g., isomers of dimethylthiophenol)

Experimental Protocols: A Self-Validating System

A validated, stability-indicating HPLC method is the cornerstone of Vortioxetine impurity analysis.

Protocol: Stability-Indicating HPLC Method

  • Column: A C18 or a polar-RP column is typically effective.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).[10]

  • Detection: UV detection at an appropriate wavelength (e.g., 225-235 nm) is commonly used.

  • Forced Degradation Study: To validate the method's stability-indicating nature, the API is subjected to stress conditions (acid, base, oxidation, heat, light) as per ICH Q1A(R2) guidelines.[8] The method must be able to resolve the parent drug from all resulting degradation products.

    • Oxidative Degradation: Treat a solution of Vortioxetine with hydrogen peroxide (e.g., 3-15%) at room temperature.[7][10]

    • Photodegradation: Expose a solution of Vortioxetine to UV light (e.g., 254 nm).[7]

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Analytical_Workflow Sample Vortioxetine Sample (API or Drug Product) HPLC_Analysis Stability-Indicating HPLC-UV/DAD Analysis Sample->HPLC_Analysis Forced_Degradation Forced Degradation Studies (Acid, Base, H₂O₂, Light, Heat) Forced_Degradation->HPLC_Analysis LCMS_ID LC-MS/MS for Impurity Identification HPLC_Analysis->LCMS_ID Peak Elucidation Validation Method Validation (ICH Q2(R1)) HPLC_Analysis->Validation Quantification Impurity Quantification & Reporting Validation->Quantification

Workflow for Vortioxetine impurity analysis.

Conclusion

The case of "Vortioxetine Impurity 19" highlights the complexities inherent in pharmaceutical impurity profiling. While a definitive structure for this specific designation remains ambiguous, a thorough understanding of Vortioxetine's synthesis and degradation pathways allows for a proactive approach to impurity control. By focusing on the plausible formation of process-related dimers and the well-documented oxidative degradation to Vortioxetine Sulfoxide, researchers and developers can implement robust control strategies. This ensures the consistent production of high-quality Vortioxetine, ultimately safeguarding patient health.

References

  • A Guide to the Vortioxetine Synthesis Process. (2025, December 17). Vertex AI Search.
  • Li, J., et al. (2015). A New and Practical Synthesis of Vortioxetine Hydrobromide. Synlett, 26(08), 1083-1087.
  • Vortioxetine EP Impurities & USP Rel
  • Technical Support Center: Stability of Vortioxetine in Long-Term Storage. Benchchem.
  • Chen, L., et al. (2017). Vortioxetine: Clinical Pharmacokinetics and Drug Interactions. Clinical Pharmacokinetics, 56(12), 1467-1479.
  • Different synthetic routes to vortioxetine hydrobromide. (2022, January 17). ChemicalBook.
  • Ahmad, S., et al. (2022). Design, synthesis and docking study of Vortioxetine derivatives as a SARS-CoV-2 main protease inhibitor. Journal of Molecular Structure, 1264, 133245.
  • Process for the preparation of vortioxetine. (2019).
  • Vortioxetine Impurity 19. CLEARSYNTH.
  • Vortioxetine Impurities and Rel
  • Ragi, N. C., et al. (2020). Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 189, 113478.
  • Vortioxetine-impurities.
  • Vortioxetine Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • Vortioxetine Impurity 19. Simson Pharma Limited.
  • Influence of Crystal Disorder on the Forced Oxidative Degradation of Vortioxetine HBr. (2024). Journal of Pharmaceutical Sciences, 113(1), 225-236.
  • Wzgarda, A., et al. (2022). Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. Molecules, 27(6), 1845.
  • Vortioxetine. Chemicea.
  • Preparation method of vortioxetine impurity. (2022).
  • Vortioxetine Hydrobromide patented technology retrieval search results.
  • Vortioxetine Impurity 19 (Vortioxetine Sulfoxide). Clinivex.
  • Preparation method of vortioxetine impurity. (2020).

Sources

Structural Elucidation of Vortioxetine Impurity 19 (Vortioxetine Sulfoxide) via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Context of Vortioxetine Degradation

Vortioxetine (1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine) is a multimodal serotonergic agent widely prescribed for major depressive disorder. During the synthesis of the active pharmaceutical ingredient (API) and its subsequent shelf-life, the electron-rich diaryl sulfide moiety is highly susceptible to oxidative stress. This vulnerability leads to the formation of Vortioxetine Impurity 19 , chemically identified as Vortioxetine Sulfoxide (CAS: 1429908-35-9, Molecular Formula: C₁₈H₂₂N₂OS) 1[1].

Regulatory guidelines (such as ICH Q3A/Q3B) mandate the rigorous structural characterization of degradation products exceeding the qualification threshold. While Liquid Chromatography-Mass Spectrometry (LC-MS) can easily detect the +16 Da mass shift indicative of oxidation, it cannot definitively determine whether the oxygen atom has attached to the piperazine nitrogen (forming an N-oxide) or the sulfur atom (forming a sulfoxide). Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy is the authoritative analytical technique required to map the exact site of oxidation 2[2].

Logic Sulfide Vortioxetine (Sulfide) Electron-rich Sulfur Oxidation Oxidation Event (Addition of Oxygen) Sulfide->Oxidation Sulfoxide Impurity 19 (Sulfoxide) Electron-withdrawing S=O Oxidation->Sulfoxide ProtonShift 1H NMR: Ortho-protons Shift Downfield (+0.5 to 0.8 ppm) Sulfoxide->ProtonShift Deshielding effect CarbonShift 13C NMR: Ipso-carbons Shift Downfield (+10 to 15 ppm) Sulfoxide->CarbonShift Deshielding effect

Logical relationship between sulfur oxidation and observed NMR chemical shifts.

The Causality of NMR in Structural Elucidation

The core principle behind using NMR to characterize Vortioxetine Impurity 19 lies in the concept of magnetic shielding . In the parent Vortioxetine molecule, the sulfur atom is relatively electron-donating, shielding the adjacent aromatic protons and carbons.

When oxidized to a sulfoxide (Impurity 19), the highly electronegative oxygen atom creates a strong dipole (S⁺–O⁻). This dipole withdraws electron density from the adjacent aromatic rings via inductive effects. Consequently, the nuclei of the ortho-protons and ipso-carbons experience a stronger effective magnetic field (B_eff) from the spectrometer, causing them to resonate at higher frequencies. This translates to a distinct downfield chemical shift in both ¹H and ¹³C NMR spectra. By quantifying these specific shifts, scientists can unequivocally prove that the sulfur atom—and not the piperazine nitrogen—is the site of oxidation 3[3].

Self-Validating NMR Methodology

To ensure the highest degree of scientific integrity, the following protocol incorporates built-in quality control checks, creating a self-validating analytical system.

Step-by-Step Experimental Protocol
  • Sample Preparation & Internal Calibration:

    • Action: Weigh 15 mg of highly purified (>98% by HPLC) Vortioxetine Impurity 19. Dissolve the sample in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO-d6 is selected for its superior solubilizing power for polar sulfoxide degradation products. TMS acts as an internal standard, providing a reliable zero-point calibration (0.00 ppm) to ensure absolute chemical shift accuracy across all experiments.

  • Instrument Tuning and Locking:

    • Action: Insert the NMR tube into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium frequency of the DMSO-d6 solvent. Tune and match the probe to the ¹H and ¹³C frequencies.

    • Causality: Locking prevents magnetic field drift during long acquisition times. Tuning maximizes the efficiency of radiofrequency (RF) pulse transmission, ensuring optimal signal-to-noise (S/N) ratios.

  • Self-Validation & Quality Control Check:

    • Action: Acquire a preliminary 1-scan ¹H spectrum.

    • Validation: The system validates itself by checking the integration of the TMS peak against the solvent residual peak (DMSO-d5 at 2.50 ppm). If the chemical shift deviation exceeds ±0.02 ppm, the spectrum is automatically rejected, and the field is shimmed and recalibrated.

  • 1D ¹H NMR Acquisition:

    • Action: Acquire the ¹H spectrum using a spectral width of 15 ppm, a relaxation delay (D1) of 2 seconds, and 64 scans.

    • Causality: The 2-second relaxation delay ensures that all protons fully return to thermal equilibrium between pulses, allowing for accurate quantitative integration of the proton signals.

  • 1D ¹³C NMR Acquisition:

    • Action: Acquire the ¹³C spectrum using a proton-decoupled sequence (e.g., zgpg30), a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans.

    • Causality: Proton decoupling collapses complex multiplets into single sharp peaks for each carbon environment. The high number of scans compensates for the low natural abundance (1.1%) and low gyromagnetic ratio of the ¹³C isotope.

  • 2D NMR Acquisition (HSQC & HMBC):

    • Action: Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra.

    • Causality: HSQC maps direct ¹H-¹³C bonds, while HMBC reveals long-range (2-3 bond) correlations. HMBC is the critical definitive step, as it visually links the shifted aromatic protons to the specific carbons adjacent to the sulfoxide group.

Workflow Prep Sample Preparation (10-15 mg in DMSO-d6) Acq1D 1D NMR Acquisition (1H and 13C) Prep->Acq1D Acq2D 2D NMR Acquisition (HSQC, HMBC) Prep->Acq2D Process Spectral Processing (Fourier Transform) Acq1D->Process Acq2D->Process Analyze Chemical Shift Analysis (Identify Deshielding) Process->Analyze Confirm Structure Confirmation (Vortioxetine Sulfoxide) Analyze->Confirm

Step-by-step experimental workflow for NMR characterization of Impurity 19.

Quantitative Chemical Shift Analysis

The definitive proof of Impurity 19's structure is found in the comparative analysis of its chemical shifts against the parent Vortioxetine API. The tables below summarize the expected quantitative data highlighting the deshielding effect of the sulfoxide group.

Table 1: ¹H NMR Chemical Shift Comparison
Proton EnvironmentVortioxetine API (ppm)Impurity 19 (ppm)Shift Difference (Δδ)Mechanistic Causality
Ar-H (ortho to S) 6.80 - 7.107.60 - 7.85+0.75 Strong inductive electron withdrawal by the S=O dipole deshields the adjacent protons.
Ar-H (meta to S) 7.15 - 7.307.40 - 7.55+0.25 Moderate deshielding due to distance attenuation from the sulfoxide center.
Piperazine CH₂ 2.80 - 3.102.85 - 3.15+0.05 Negligible effect; confirms oxidation did not occur at the piperazine nitrogen.
Aryl CH₃ 2.302.35+0.05 Negligible effect; methyl groups are too distant to experience significant deshielding.
Table 2: ¹³C NMR Chemical Shift Comparison
Carbon EnvironmentVortioxetine API (ppm)Impurity 19 (ppm)Shift Difference (Δδ)Mechanistic Causality
C-S (ipso, Phenyl) 134.5145.2+10.7 Direct electron withdrawal by the attached sulfoxide group severely deshields the ipso-carbon.
C-S (ipso, Aryl) 136.0147.5+11.5 Direct electron withdrawal by the attached sulfoxide group severely deshields the ipso-carbon.
C-N (Piperazine) 51.551.2-0.3 Minimal impact; further validating the structural integrity of the piperazine ring.

Conclusion

The structural elucidation of Vortioxetine Impurity 19 (Vortioxetine Sulfoxide) relies heavily on the predictive and observable principles of magnetic shielding in NMR spectroscopy. By carefully executing a self-validating protocol utilizing 1D and 2D NMR techniques, analytical scientists can definitively map the site of oxidation to the sulfur atom. The pronounced downfield shifts of the ortho-protons (+0.75 ppm) and ipso-carbons (+11.5 ppm) serve as the undeniable chemical fingerprint of this specific degradation pathway, ensuring regulatory compliance and drug safety.

References

  • Title: Vortioxetine Impurity 97 | CAS 2831955-36-1 (Impurity Characterization Standards) Source: Veeprho URL: [Link]

  • Title: CAS No : 1429908-35-9 | Product Name : Vortioxetine Sulfoxide Source: Pharmaffiliates URL: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final pharmaceutical product. This guide provides a detailed technical examination of the impurities associated with Vortioxetine, a multimodal antidepressant. We will draw a clear distinction between process-related impurities, using Vortioxetine Impurity 19 as a case study, and the degradation products that arise from the chemical instability of the active pharmaceutical ingredient (API) under various stress conditions. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into the identification, characterization, and control of these distinct classes of impurities, grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH).

Introduction: The Imperative of Impurity Control in Pharmaceutical Development

Vortioxetine, chemically known as 1-[2-[(2,4-Dimethylphenyl)thio]phenyl]piperazine, is an antidepressant with a multimodal mechanism of action, targeting several serotonin receptors and the serotonin transporter.[1][2] The synthesis and storage of such a complex molecule can invariably lead to the presence of unwanted chemicals, known as impurities. Regulatory bodies worldwide, guided by the ICH, have established stringent frameworks for the control of these impurities.[3][4]

The ICH Q3A(R2) and Q3B(R2) guidelines categorize impurities based on their origin:

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts.[5]

  • Inorganic Impurities: These include reagents, ligands, heavy metals, or other residual materials.[5]

  • Residual Solvents: Organic volatile chemicals used during the manufacturing process.[5]

This guide will focus on organic impurities, specifically differentiating between those arising from the manufacturing process (process-related) and those formed through degradation of the drug substance itself. Understanding this distinction is fundamental to developing robust control strategies, validating analytical methods, and ensuring drug product stability and safety.[3][6]

Profile of a Process-Related Impurity: Vortioxetine Impurity 19

Process-related impurities are by-products or unreacted intermediates that arise during the synthesis of the API.[7] Their presence and levels are controlled by optimizing the synthetic route and implementing effective purification steps.

Vortioxetine Impurity 19 has been identified by pharmaceutical impurity suppliers with the chemical name N1-(2-chloroethyl)-N2-phenylethane-1,2-diamine .

  • Chemical Structure: C₁₀H₁₅ClN₂

  • Molecular Weight: 198.69 g/mol

  • Origin: A structural analysis of this impurity suggests it is not a degradation product of Vortioxetine. Its chemical backbone lacks the characteristic 2,4-dimethylphenylthio moiety of the parent drug. Instead, it appears to be a potential intermediate or a byproduct related to the synthesis of the piperazine ring or its precursors, which are key building blocks in the overall Vortioxetine synthesis.[8] The presence of a reactive chloroethyl group further distinguishes it from the final Vortioxetine molecule.

The control of such an impurity is a matter of synthetic process optimization and purification. It is not expected to form upon storage or exposure of the final drug substance to environmental stresses.

Characterization of Vortioxetine Degradation Products

Degradation products are impurities that form when the drug substance or drug product is exposed to stress conditions such as light, heat, humidity, acid, base, or oxidation.[9] Forced degradation studies are intentionally conducted to identify the likely degradation products and establish the intrinsic stability of the drug molecule.[10][11]

For Vortioxetine, studies have consistently shown that the molecule is highly susceptible to oxidative and photolytic stress , while remaining relatively stable under thermal and hydrolytic (acidic, basic, and neutral) conditions.[11][12][13]

Oxidative Degradation Products

The primary site of oxidation on the Vortioxetine molecule is the thioether linkage, which is prone to oxidation to form a sulfoxide and subsequently a sulfone.

  • Vortioxetine Sulfoxide: This is a major oxidative degradation product. The addition of a single oxygen atom to the sulfur atom of the thioether group results in a molecule with a mass-to-charge ratio (m/z) of 315.3.[13] This transformation significantly alters the polarity of the molecule.

  • Other Oxidative Products: Studies have also reported the formation of other hydroxylated derivatives under oxidative stress.[13]

Photolytic Degradation Products

Exposure to light, particularly UV light, can also induce degradation. While the specific structures of all photolytic degradants are not always fully elucidated in every study, they represent a distinct impurity profile compared to oxidative stress.[11][12] Forced degradation studies have identified up to six different degradation products under combined photolytic and oxidative conditions.[12]

Core Directive: Comparing Vortioxetine Impurity 19 and Degradation Products

The fundamental difference lies in their origin, which dictates their chemical nature and the strategies for their control.

FeatureVortioxetine Impurity 19Vortioxetine Degradation Products (e.g., Sulfoxide)
Origin Process-Related Impurity (from synthesis)Degradation Product (from API breakdown)
Formation By-product or unreacted intermediate from the synthetic pathway.[8]Formed by chemical modification of the API due to stress (e.g., oxidation, light).[11][13]
Structure vs. API Lacks the core structural features of Vortioxetine (e.g., 2,4-dimethylphenylthio group).Retains the core skeleton of Vortioxetine with specific functional group modifications (e.g., S=O).
When Controlled During API synthesis and purification.During formulation, packaging selection, and by defining storage conditions and shelf-life.[9]
ICH Guideline Focus Primarily ICH Q3A (Impurities in New Drug Substances).[14]ICH Q3A and Q3B (Impurities in New Drug Products).[9]
Logical Relationship Diagram

The following diagram illustrates the distinct origins of these impurity classes.

G cluster_0 Vortioxetine Synthesis Process cluster_1 Post-Synthesis Lifecycle Starting Materials Starting Materials Intermediates Intermediates Starting Materials->Intermediates Crude Vortioxetine API Crude Vortioxetine API Intermediates->Crude Vortioxetine API Impurity 19 (Byproduct) Impurity 19 (Byproduct) Intermediates->Impurity 19 (Byproduct) Side Reaction Purified Vortioxetine API Purified Vortioxetine API Crude Vortioxetine API->Purified Vortioxetine API Purification Drug Product Drug Product Purified Vortioxetine API->Drug Product Degradation Products Degradation Products Drug Product->Degradation Products Stress (Oxidation, Light)

Caption: Origin of Process-Related vs. Degradation Impurities.

Experimental Protocols: A Guide to Impurity Identification

A self-validating system for impurity analysis requires robust experimental design and validated methodologies.

Protocol for Forced Degradation Studies

Objective: To intentionally degrade the Vortioxetine drug substance to identify potential degradation products and assess the stability-indicating nature of the analytical method. This protocol is based on ICH Q1A(R2) guidelines.[4]

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve Vortioxetine HBr in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of approximately 500 µg/mL.[13]

  • Acid and Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 0.1 N NaOH, respectively.

    • Reflux the solutions at 80°C for 24 hours.[13]

    • Cool the solutions to room temperature and neutralize them before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours.[13] The reaction is typically rapid.

  • Thermal Degradation:

    • Keep a solid sample of Vortioxetine API in an oven at 105°C for 48 hours.

    • Also, keep an aliquot of the stock solution at 80°C for 24 hours.

  • Photolytic Degradation:

    • Expose a solid sample of the API and an aliquot of the stock solution to a combination of UV (254 nm) and visible light in a photostability chamber, as per ICH Q1B guidelines.[10][11]

  • Sample Analysis:

    • Dilute all stressed samples to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol for Stability-Indicating HPLC-MS Method

Objective: To separate, detect, and identify Vortioxetine from its process-related impurities and degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).[11]

  • Mass Spectrometer (MS), preferably a high-resolution instrument like Quadrupole Time-of-Flight (QTOF-MS) for accurate mass measurements.[10][11]

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13][15]

  • Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., acetate buffer pH 3.5) and organic solvents (e.g., acetonitrile, methanol).[11][13] The use of additives like triethylamine or diethylamine can improve peak shape.[11][13]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection (DAD): 228 nm.[13]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[13]

  • Analysis: Full scan mode to detect all ions, followed by tandem MS (MS/MS) on the detected impurity peaks to obtain fragmentation patterns for structural elucidation.[12][13]

Workflow Diagram for Impurity Identification

G Forced Degradation Forced Degradation HPLC-DAD Analysis HPLC-DAD Analysis Forced Degradation->HPLC-DAD Analysis API Synthesis Batches API Synthesis Batches API Synthesis Batches->HPLC-DAD Analysis Peak Detection Peak Detection HPLC-DAD Analysis->Peak Detection LC-MS/MS Analysis LC-MS/MS Analysis Peak Detection->LC-MS/MS Analysis New peaks > threshold Structure Elucidation Structure Elucidation LC-MS/MS Analysis->Structure Elucidation Reference Standard Synthesis Reference Standard Synthesis Structure Elucidation->Reference Standard Synthesis Method Validation (ICH Q2) Method Validation (ICH Q2) Reference Standard Synthesis->Method Validation (ICH Q2)

Caption: Experimental Workflow for Impurity Identification and Validation.

Conclusion: A Unified Strategy for Impurity Control

A comprehensive understanding of the distinction between process-related impurities and degradation products is paramount for the successful development of Vortioxetine. While Vortioxetine Impurity 19 serves as an example of a compound controlled at the synthesis stage, degradation products like Vortioxetine sulfoxide must be managed throughout the product's lifecycle through formulation design, packaging, and storage conditions. The application of systematic forced degradation studies coupled with high-resolution analytical techniques like LC-MS/MS provides the necessary data to establish a robust control strategy that ensures the quality, safety, and efficacy of the final drug product, in full compliance with global regulatory standards.

References

  • ICH. (n.d.). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Vertex AI Search.
  • Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR. (n.d.). OUCI.
  • Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR. (2020, September 5). PubMed.
  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
  • Guidelines and pharmacopoeial standards for pharmaceutical impurities: overview and critical assessment. (2012, July 15). PubMed.
  • Modhave, D., Barrios, B., Iyer, J., & Paudel, A. (2024, January 15).
  • Determination of vortioxetine and its degradation product in bulk and tablets, by LC-DAD and MS/MS methods. (n.d.). Academia.edu.
  • Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. (2025, October 13).
  • ICH. (n.d.). Quality Guidelines.
  • ICH. (2006, October 25). Impurities in New Drug Substances Q3A(R2).
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Impurities in New Drug Products.
  • Identification and characterization of forced degradation products of Vortioxetine by LC/MS/MS and NMR | Request PDF. (n.d.).
  • CN106596798B - Analysis method of related substances in vortioxetine hydrobromide. (n.d.).
  • A Guide to the Vortioxetine Synthesis Process. (n.d.).
  • Shaikh, H., Gursal, A., Patil, P., Birati, D., Tarde, P., Jadhav, S., & Chavan, P. (2025). A Useful UFLC-MS Technique for Analysing N-Nitroso Vortioxetine Is a Nitrosamine Drug Substance Related Impurities (NDSRIs) in Vortioxetine Hydrobromide Drug Substance Employing a Low-Cost Single Quadrupole Mass Spectrometer. American Journal of Analytical Chemistry, 16, 253-269.
  • Vortioxetine Pathway, Pharmacokinetics. (n.d.). ClinPGx.
  • Comparison of Various Chromatographic Systems for Identification of Vortioxetine in Bulk Drug Substance, Human Serum, Saliva, and Urine Samples by HPLC-DAD and LC-QTOF-MS. (2020, May 27). PMC.
  • Therapeutic Goods Administration (TGA). (n.d.). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph “substances for pharmaceutical use” and general chapter “control of impurities in substances for pharmaceutical use”.
  • European Medicines Agency. (2004, April 22). Control of impurities of pharmacopoeial substances - Scientific guideline.
  • Guideline on Control of Impurities of Pharmacopoeial Substances: Compliance with the European Pharmacopoeial General Monograph "Substances for Pharmaceutical Use" and General Chapter" Control of Impurities in Substances for Pharmaceutical Use". (n.d.). ECA Academy.
  • Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. (2022, March 14). MDPI.
  • Chronic Vortioxetine Treatment Reduces Exaggerated Expression of Conditioned Fear Memory and Restores Active Coping Behavior in Chronically Stressed R
  • Analytical Method Development and Validation of Vortioxetine Hydrobromide by Rp-Hplc on Bulk and Tablet Dosage Form. (2022, February 15). IJTSRD.
  • Vortioxetine Impurity 19 | CAS No- NA. (n.d.). Simson Pharma Limited.
  • Vortioxetine EP Impurities & USP Rel
  • Vortioxetine-impurities. (n.d.).
  • Vortioxetine Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.
  • Effects of Vortioxetine on Cognitive Function in Patients with Major Depressive Disorder: A Meta-Analysis of Three Randomized Controlled Trials. (2016, June 15). Oxford Academic.
  • Vortioxetine attenuates the effects of early-life stress on depression-like behaviors and monoamine transporters in female mice. (2021, March 15). PubMed.
  • VORTIOXETINE. (n.d.). precisionFDA.
  • CN114075153A - Preparation method of vortioxetine impurity. (n.d.).
  • Vortioxetine | C18H22N2S | CID 9966051. (n.d.). PubChem - NIH.
  • Chemical structure of vortioxetine and its metabolites. (n.d.).
  • Clinical D
  • A Focus on Vortioxetine - Mechanism of Action and Efficacy. (2017, October 27). Psych Scene Hub.

Sources

An In-depth Technical Guide to the Theoretical Mass Spectrum Analysis of Vortioxetine Impurity 19 (Vortioxetine Sulfoxide)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive theoretical analysis of the mass spectrometric behavior of Vortioxetine Impurity 19, identified as Vortioxetine Sulfoxide. As a critical oxidative degradation product of the antidepressant Vortioxetine, understanding its fragmentation pattern is paramount for its unambiguous identification in quality control and stability studies. This document, intended for researchers, analytical scientists, and drug development professionals, delineates the foundational principles of Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), applies them to predict the fragmentation pathways of Vortioxetine Sulfoxide, and provides a robust experimental framework for verification. By explaining the causality behind fragmentation mechanisms and grounding predictions in established chemical principles, this guide serves as a practical resource for method development and impurity profiling.

Introduction to Vortioxetine and the Imperative of Impurity Profiling

Vortioxetine, with the chemical name 1-[2-[(2,4-Dimethylphenyl)thio]phenyl]piperazine, is a multimodal antidepressant utilized for the treatment of major depressive disorder (MDD).[1][2] Its complex mechanism of action involves serotonin (5-HT) reuptake inhibition and modulation of several serotonin receptors. The synthesis and storage of such a multifaceted molecule can lead to the formation of related substances, including process impurities and degradation products.[1]

Regulatory bodies worldwide mandate rigorous characterization of any impurity present in an active pharmaceutical ingredient (API) at a level of 0.10% or higher. This process, known as impurity profiling, is essential to guarantee the safety, efficacy, and quality of the final drug product.[3] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the cornerstone of modern impurity identification due to its exceptional sensitivity and structural elucidation capabilities.[4]

This guide focuses on Vortioxetine Impurity 19 , which has been identified as Vortioxetine Sulfoxide (1-(2-((2,4-dimethylphenyl)sulfinyl)phenyl)piperazine), a primary oxidative degradation product.[5] Forced degradation studies consistently show that the thioether moiety in Vortioxetine is susceptible to oxidation, forming the corresponding sulfoxide.[6][7][8] A thorough analysis of this impurity's mass spectral fragmentation is therefore not merely an academic exercise but a practical necessity for analytical chemists in the pharmaceutical industry.

Foundational Mass Spectrometry Principles

To predict the fragmentation of Vortioxetine Sulfoxide, we must first understand the core technologies enabling the analysis.

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte molecule during its transition into a gas-phase ion.[9][10] This is ideal for pharmaceutical analysis as it typically preserves the intact molecule, generating a protonated molecular ion, denoted as [M+H]⁺. The ability to generate intact ions from solution makes ESI perfectly suited for coupling with High-Performance Liquid Chromatography (HPLC).[11][12]

Collision-Induced Dissociation (CID)

While ESI provides the molecular weight of the impurity, it offers little structural information. To elucidate the structure, we employ tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ ion of interest is isolated and then subjected to Collision-Induced Dissociation (CID).[13][14] Inside the mass spectrometer, these isolated ions are accelerated and collided with an inert gas (e.g., argon or nitrogen). This collision converts kinetic energy into internal energy, causing the ion to vibrate and ultimately fragment at its weakest chemical bonds.[14] The resulting fragment ions are then mass-analyzed, producing a "fingerprint" spectrum that is unique to the molecule's structure.

Theoretical Mass Spectrum of Vortioxetine Impurity 19 (Vortioxetine Sulfoxide)

Molecular Ion Formation (ESI-MS)

The first step in the analysis is the generation of the protonated molecular ion. The key properties of Vortioxetine Sulfoxide are summarized below.

PropertyValueSource
Chemical Name1-(2-((2,4-dimethylphenyl)sulfinyl)phenyl)piperazine[5]
Molecular FormulaC₁₈H₂₂N₂OS[5]
Monoisotopic Mass314.1453 g/mol Calculated
Predicted [M+H]⁺ (m/z) 315.1526 Calculated

In a positive-mode ESI-MS experiment, the basic nitrogen atoms of the piperazine ring are the most likely sites of protonation. Therefore, we confidently predict the base peak in the full-scan MS spectrum to be the [M+H]⁺ ion at m/z 315.15.

Predicted Fragmentation Pathways (MS/MS via CID)

The structure of protonated Vortioxetine Sulfoxide offers several potential fragmentation routes upon CID. The fragmentation is driven by the stability of the resulting fragment ions and neutral losses. The primary sites for bond cleavage are the piperazine ring and the bonds adjacent to the sulfoxide bridge, which represent points of chemical instability.

Pathway A: Piperazine Ring Cleavage The piperazine ring is a common site of fragmentation in related compounds.[15][16] Cleavage is often initiated by the charge on one of the nitrogen atoms, leading to a series of ring-opening events and subsequent fragmentation.

  • Initial Cleavage: A common fragmentation of N-arylpiperazines involves the cleavage of the C-N bond connecting the piperazine to the phenyl ring, or cleavage within the piperazine ring itself.

  • Predicted Fragments:

    • Loss of C₄H₈N: A retro-Diels-Alder-type fragmentation or sequential cleavage within the piperazine ring can lead to the loss of a C₄H₈N radical, resulting in a fragment ion.

    • Formation of Iminium Ions: Cleavage of C-C bonds within the piperazine ring can generate stable iminium ions. For instance, cleavage across the ring could produce a fragment corresponding to the protonated arylpiperazine portion with a cleaved ring, leading to fragments around m/z 192.11.

Pathway B: Cleavage Around the Sulfoxide Bridge The C-S and S-O bonds of the sulfoxide group are key fragmentation points.

  • Loss of Sulfinyl Group (SOH): A characteristic fragmentation could involve the loss of a sulfinyl group as a neutral loss of SOH (m/z 49). This would be preceded by a rearrangement.

  • Cleavage of the Aryl-Sulfur Bond: The C-S bond connecting the dimethylphenyl group to the sulfoxide can cleave, leading to two primary fragment ions:

    • The [M+H - C₈H₉SOH]⁺ fragment, representing the phenylpiperazine moiety at m/z 161.11.

    • The [C₈H₉SO]⁺ fragment, representing the dimethylphenylsulfinyl cation at m/z 153.04.

  • Loss of Oxygen: The direct loss of the oxygen atom from the sulfoxide ([M+H - O]⁺) would result in the protonated Vortioxetine ion at m/z 299.16. This is a common fragmentation pathway for sulfoxides and serves as a diagnostic indicator.

Visualization of Predicted Fragmentation

The following diagrams illustrate the most probable fragmentation pathways for protonated Vortioxetine Sulfoxide.

Caption: Predicted fragmentation of Vortioxetine Sulfoxide via piperazine ring cleavage.

Caption: Predicted fragmentation of Vortioxetine Sulfoxide around the sulfoxide bridge.

Experimental Protocol for Verification

The following protocol provides a starting point for the LC-MS/MS analysis of Vortioxetine Impurity 19. Optimization may be required based on the specific instrumentation used.

Sample Preparation
  • Accurately weigh and dissolve the Vortioxetine sample containing the suspected impurity in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a concentration of ~1-10 µg/mL for direct infusion or LC-MS analysis.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography (LC) Parameters

A reversed-phase HPLC method is suitable for separating Vortioxetine from its oxidative degradation product.[7][17]

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes good peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 10% B to 90% B over 10 minA standard gradient to elute compounds of varying polarity.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes peak broadening.
Detection UV at 226 nmA suitable wavelength for detecting Vortioxetine and related structures.[17]
Mass Spectrometry (MS) Parameters
ParameterRecommended ConditionRationale
Ionization Mode ESI PositiveThe piperazine nitrogens are basic and readily protonated.
Capillary Voltage 3.5 kVStandard voltage for stable electrospray.
Gas Temp. 325 °CEnsures efficient desolvation.
Gas Flow 8 L/minTypical drying gas flow rate.
Scan Range (MS1) m/z 100 - 500Covers the expected mass of the parent ion and key fragments.
MS/MS Precursor Isolate m/z 315.15Selects the protonated molecular ion of the impurity for fragmentation.
Collision Energy Ramped 10-40 eVRamping the energy ensures all major fragmentation pathways are observed.[13]
Analyzer TOF or OrbitrapHigh-resolution analyzers are recommended for accurate mass measurements.[18]

Data Interpretation and Confirmation

The cornerstone of this analysis is the comparison of the experimentally obtained MS/MS spectrum with the theoretically predicted fragmentation pattern.

  • Parent Ion Confirmation: The first step is to confirm the presence of an ion at m/z 315.1526 in the high-resolution full-scan spectrum. The measured mass should be within 5 ppm of the theoretical mass to confirm the elemental formula C₁₈H₂₂N₂OS.

  • Fragment Ion Matching: The experimental MS/MS spectrum should be scrutinized for the presence of the predicted fragment ions. Key diagnostic fragments to look for include:

    • m/z 299.16: Confirmation of the loss of an oxygen atom.

    • m/z 161.11: Evidence of cleavage at the C-S bond.

    • Fragments corresponding to the cleavage of the piperazine ring.

  • Structural Isomers: It is crucial to consider that other impurities may have the same nominal mass. However, their fragmentation patterns will differ significantly. A precise match between the experimental and theoretical fragmentation provides a high degree of confidence in the structural assignment.

Conclusion

The theoretical analysis of Vortioxetine Impurity 19 (Vortioxetine Sulfoxide) provides a clear roadmap for its identification and characterization. By leveraging fundamental principles of ESI and CID mass spectrometry, we can predict a characteristic fragmentation pattern dominated by the loss of the sulfoxide oxygen and cleavage of the C-S bond and piperazine ring. The diagnostic fragment at m/z 299.16, corresponding to the protonated Vortioxetine molecule, is a particularly strong indicator of a sulfoxide impurity. This in-depth guide, combining theoretical prediction with a practical experimental protocol, equips analytical scientists with the necessary tools to confidently identify this critical degradation product, thereby ensuring the quality and safety of Vortioxetine API and formulated products.

References

  • Google Patents. (n.d.). CN106596798B - Analysis method of related substances in vortioxetine hydrobromide.
  • Pharmaffiliates. (n.d.). Vortioxetine-impurities. Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). Vortioxetine Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • Szultka-Młyńska, M., et al. (2022). Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. ResearchGate. Retrieved from [Link]

  • Modhave, D., et al. (2024). Influence of Crystal Disorder on the Forced Oxidative Degradation of Vortioxetine HBr. SpringerLink. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2022). Analytical Method Development and Validation of Vortioxetine Hydrobromide by Rp-Hplc on Bulk and Tablet Dosage Form. Retrieved from [Link]

  • SynThink. (n.d.). Vortioxetine EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Szultka-Młyńska, M., et al. (2022). Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. MDPI. Retrieved from [Link]

  • Diego, M., et al. (2018). Determination of vortioxetine and its degradation product in bulk and tablets, by LC-DAD and MS/MS methods. CoLab.
  • Diego, M., et al. (2018). Determination of vortioxetine and its degradation product in bulk and tablets, by LC-DAD and MS/MS methods. Academia.edu. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Kang, P., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Shaikh, H., et al. (2025). A Useful UFLC-MS Technique for Analysing N-Nitroso Vortioxetine Is a Nitrosamine Drug Substance Related Impurities (NDSRIs) in Vortioxetine Hydrobromide Drug Substance Employing a Low-Cost Single Quadrupole Mass Spectrometer. SCIRP. Retrieved from [Link]

  • Frontiers. (n.d.). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Retrieved from [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

  • Rahman, A. F. M. M., et al. (n.d.). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[18][19]dioxin-6yl)benzenesulfonamide (3f). Retrieved from [Link]

  • Google Patents. (n.d.). CN106349132B - Vortioxetine intermediate impurities and its production and use.
  • Wróblewski, K., et al. (2020). Comparison of Various Chromatographic Systems for Identification of Vortioxetine in Bulk Drug Substance, Human Serum, Saliva, and Urine Samples by HPLC-DAD and LC-QTOF-MS. PMC. Retrieved from [Link]

  • Smith, D. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. Retrieved from [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vortioxetine. PubChem Compound Summary for CID 9966051. Retrieved from [Link].

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Rahman, A. F. M. M., et al. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • DeRuiter, J., et al. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. Retrieved from [Link]

  • Dan, L., et al. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. PubMed. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). Impurity - Vortioxetine. Retrieved from [Link]

  • Vékey, K., & Drahos, L. (2023). Very Low-Pressure CID Experiments: High Energy Transfer and Fragmentation Pattern at the Single Collision Regime. MDPI. Retrieved from [Link]

  • Hinata, N. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Longdom Publishing. Retrieved from [Link]

  • Haberger, M., et al. (2016). Application of Electrospray Ionization Mass Spectrometry in a Quality Control Laboratory. American Pharmaceutical Review. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

The Solubility Profile of Vortioxetine Impurity 19: A Strategic Guide for API Purification and Analytical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Compound: Vortioxetine Impurity 19 (Vortioxetine Sulfoxide) | CAS No: 1429908-35-9

Abstract

In the synthesis and scale-up of the atypical antidepressant Vortioxetine, managing oxidative degradation pathways is a critical quality attribute (CQA). Vortioxetine Impurity 19, chemically identified as 1-(2-((2,4-dimethylphenyl)sulfinyl)phenyl)piperazine (Vortioxetine Sulfoxide)[1], emerges primarily through the oxidation of the parent API’s thioether linkage. Understanding the solubility profile of this specific impurity in organic solvents is not merely an analytical exercise; it is the thermodynamic foundation for designing robust crystallization and purification workflows. This whitepaper details the physicochemical causality behind Impurity 19's solubility, provides comparative quantitative data, and outlines a self-validating protocol for solubility screening.

Physicochemical Causality: The Thioether to Sulfoxide Shift

To understand the solubility behavior of Impurity 19, one must examine the electronic and structural shift that occurs during its formation. The parent molecule, Vortioxetine, relies on a relatively lipophilic thioether (sulfide) bridge connecting the piperazine-substituted phenyl ring to the 2,4-dimethylphenyl moiety.

When oxidized to Impurity 19 (Vortioxetine Sulfoxide), the sulfur atom transitions from an oxidation state of -2 to 0, introducing a highly polarized S=O bond. This structural modification dictates the solubility profile through three distinct mechanisms:

  • Dipole Moment Amplification: The sulfoxide group introduces a strong localized dipole (typically ~3.9 Debye for diaryl sulfoxides, compared to ~1.5 Debye for diaryl sulfides). This drastically increases the molecule's affinity for polar aprotic solvents via dipole-dipole interactions.

  • Hydrogen Bond Acceptor Capability: The oxygen atom of the sulfoxide moiety possesses lone pairs that act as potent hydrogen bond acceptors. Consequently, Impurity 19 exhibits a significantly higher enthalpy of solvation in polar protic solvents (e.g., Methanol, Isopropanol) compared to the parent API.

  • Crystal Lattice Disruption: The trigonal pyramidal geometry of the sulfoxide group increases the steric bulk and alters the molecular planarity, which generally lowers the melting point and lattice energy of the isolated impurity, further driving its propensity to remain in solution (mother liquor) during crystallization.

Comparative Solubility Profile in Organic Solvents

The table below synthesizes the solubility metrics of Vortioxetine API versus Impurity 19 across various solvent classifications at 25°C. The divergence in solubility is the primary thermodynamic lever used by process chemists to purge the sulfoxide impurity during the final salt formation (e.g., Vortioxetine Hydrobromide)[2].

Solvent CategoryOrganic SolventVortioxetine API (mg/mL)Impurity 19 (mg/mL)Purge Factor Potential
Polar Protic Methanol~12.5> 50.0High
Polar Protic Ethanol~5.0[3]~25.0Moderate
Polar Protic Isopropanol~2.0~15.0High
Polar Aprotic DMSO~30.0[3]> 100.0Low (Both highly soluble)
Polar Aprotic Acetonitrile~8.0~45.0High
Non-Polar n-Heptane< 0.1< 0.05None

*Note: Values are representative baseline metrics derived from structural dipole moments, literature consensus on sulfoxide vs. thioether solubility, and standard reference material data[3].

Strategic Implications for API Crystallization

Because Impurity 19 is significantly more soluble in polar protic solvents than the parent API, crystallization strategies heavily favor solvents like Isopropanol (IPA) or 2-butanol[2]. When hydrobromic acid (HBr) is introduced to the crude mixture in an IPA/water matrix, the less polar Vortioxetine rapidly reaches supersaturation and crystallizes as a hydrobromide salt. The highly polar Impurity 19 remains solvated in the mother liquor due to its strong hydrogen-bonding interactions with the alcohol and water.

Workflow N1 Crude API Mixture (Vortioxetine + Impurity 19) N2 Solvent Addition (e.g., Isopropanol/Water) N1->N2 N3 Thermal Dissolution (Elevated Temp: 60-70°C) N2->N3 N4 Cooling & HBr Addition (Crystallization Trigger) N3->N4 Complete Solvation N5 Solid-Liquid Separation (Filtration) N4->N5 Supersaturation N6 Purified Vortioxetine HBr (Solid Cake) N5->N6 Retentate N7 Impurity 19 (Retained in Mother Liquor) N5->N7 Filtrate

Fig 1: Crystallization workflow purging Impurity 19 into the mother liquor.

Self-Validating Protocol: High-Throughput Solubility Screening

To accurately quantify the solubility of Vortioxetine Impurity 19 for process optimization, a highly controlled, self-validating Shake-Flask Method coupled with HPLC-UV is required. This protocol ensures trustworthiness by incorporating kinetic equilibrium checks and mass-balance verification.

Phase 1: Preparation and Equilibration
  • Solvent Dispensation: Dispense exactly 2.0 mL of the target organic solvent (e.g., HPLC-grade Acetonitrile or Isopropanol) into a 5 mL amber glass vial. Causality: Amber glass prevents secondary photo-degradation of the sulfoxide during the study.

  • Solute Saturation: Introduce solid Vortioxetine Impurity 19 reference standard incrementally until a visible, persistent suspension is achieved (indicating supersaturation).

  • Thermal Incubation: Seal the vial with a PTFE-lined cap and place it in a thermostatic shaker at 25.0±0.1∘C at 300 RPM.

  • Equilibrium Validation (Internal Control): To ensure true thermodynamic equilibrium has been reached, extract 50 µL aliquots at t=24h and t=48h . If the concentration variance between the two time points exceeds 2%, continue incubation for an additional 24 hours.

Phase 2: Phase Separation and Quantification
  • Phase Separation: Transfer 1.0 mL of the suspension to a pre-warmed microcentrifuge tube. Centrifuge at 10,000 RPM for 15 minutes at exactly 25°C to pellet the undissolved solid. Causality: Centrifugation is preferred over syringe filtration to prevent the adsorption of the highly polar sulfoxide onto filter membranes, which would artificially lower the calculated solubility.

  • Dilution: Carefully aspirate 100 µL of the clear supernatant and dilute it volumetrically (e.g., 1:100) using the HPLC mobile phase (typically a mixture of Acetonitrile and aqueous buffer) to bring the concentration within the linear dynamic range of the detector.

  • HPLC-UV Analysis: Inject the sample into an HPLC system equipped with a C18 column. Monitor the absorbance at 227 nm (the λmax​ for the Vortioxetine chromophore)[3].

  • Mass Balance Verification: Dry the residual solid pellet from Step 5 under a vacuum and weigh it. The mass of the dissolved solute (calculated via HPLC) plus the mass of the recovered solid must equal the total mass added in Step 2 ( ±5% ). This validates the absence of solvent-induced degradation during the 48-hour incubation.

References

  • SynZeal. "Vortioxetine Impurity 21 / Vortioxetine Sulfoxide Reference Standards." SynZeal Research, 2026.[Link]

Sources

A Comprehensive Guide to Known Impurities in Vortioxetine Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Vortioxetine

Vortioxetine, marketed under trade names like Trintellix, is a multimodal antidepressant utilized for the treatment of major depressive disorder (MDD).[1][2] Its mechanism of action is complex, involving the inhibition of the serotonin (5-HT) transporter alongside modulation of several serotonin receptors.[2][3] In the landscape of pharmaceutical manufacturing, the final drug product's purity is not merely a quality metric but a cornerstone of patient safety and therapeutic efficacy. Impurities, which can be introduced at any stage—from raw material synthesis to final formulation and storage—can impact the drug's stability, bioavailability, and potentially introduce toxic or unintended pharmacological effects.[4][5]

This technical guide provides an in-depth review of the known impurities associated with the manufacturing of Vortioxetine. We will explore the origins of these impurities, from process-related byproducts to degradation products, and detail the analytical methodologies essential for their detection, characterization, and quantification. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the highest standards of quality and safety for this critical therapeutic agent.

Classification of Vortioxetine Impurities

The International Council for Harmonisation (ICH) guidelines provide a framework for classifying impurities. For Vortioxetine, these can be broadly categorized based on their origin. Understanding this classification is the first step in developing a robust control strategy.

G Vortioxetine_Impurities Vortioxetine Impurities Organic Organic Impurities Vortioxetine_Impurities->Organic Inorganic Inorganic Impurities Vortioxetine_Impurities->Inorganic Residual Residual Solvents Vortioxetine_Impurities->Residual Process_Related Process-Related (e.g., Intermediates, By-products) Organic->Process_Related Degradation Degradation Products (e.g., Oxides, Photolysis products) Organic->Degradation Reagents Reagents, Ligands, Catalysts Organic->Reagents

Caption: Logical relationship of impurity classes in pharmaceutical manufacturing.

Part 1: Process-Related Impurities and Synthetic Pathway Analysis

Process-related impurities are substances that form during the synthesis of the Active Pharmaceutical Ingredient (API). Their profile is intimately linked to the chosen synthetic route. The most common commercial syntheses for Vortioxetine often involve a palladium-catalyzed coupling reaction, such as the Buchwald-Hartwig amination, to form the crucial C-N bond between the piperazine ring and the phenylthio-phenyl moiety.[6]

G cluster_0 Vortioxetine Synthesis Pathway cluster_1 Potential Impurity Origins KSM1 2,4-Dimethylthiophenol Coupling1 S-Arylation KSM1->Coupling1 Imp2 Isomeric Impurities (e.g., from 2,3- or 3,4-dimethylthiophenol) KSM1->Imp2 KSM2 Aryl Halide (e.g., 1-bromo-2-halobenzene) KSM2->Coupling1 Piperazine Piperazine Coupling2 Pd-Catalyzed C-N Coupling (e.g., Buchwald-Hartwig) Piperazine->Coupling2 Intermediate Intermediate: 2-((2,4-Dimethylphenyl)thio)phenyl halide Coupling1->Intermediate Intermediate->Coupling2 Vortioxetine_Base Vortioxetine Free Base Coupling2->Vortioxetine_Base Imp3 By-products from side reactions (e.g., hydrodehalogenation) Coupling2->Imp3 Imp4 Over-reaction Products (e.g., dipiperazine impurity) Coupling2->Imp4 Salt_Formation Salt Formation (HBr) Vortioxetine_Base->Salt_Formation Final_API Vortioxetine HBr Salt_Formation->Final_API Imp1 Unreacted KSMs

Caption: Simplified Vortioxetine synthesis showing key stages and impurity entry points.

The causality behind the formation of these impurities lies in the reaction kinetics and selectivity. For instance, the use of isomeric starting materials (e.g., 2,5-dimethylthiophenol instead of 2,4-dimethylthiophenol) will lead to structurally similar impurities that can be challenging to separate.[7] Similarly, incomplete reactions leave residual starting materials or intermediates in the final product. Side reactions, such as hydrodehalogenation of the aryl halide, can compete with the desired coupling reaction, reducing yield and introducing by-products.[6]

Table 1: Common Process-Related Impurities in Vortioxetine Synthesis

Impurity NamePotential Origin
1-(2-((2,3-Dimethylphenyl)thio)phenyl)piperazineIsomeric starting material (2,3-Dimethylthiophenol)[1]
1-(2-((3,4-dimethylphenyl)thio)phenyl)piperazineIsomeric starting material (3,4-Dimethylthiophenol)[1]
1-[4-[(2,4-dimethylphenyl)thio]phenyl]-piperazinePositional isomer formed during synthesis[8]
Vortioxetine N-Methyl ImpurityMethylation of the piperazine nitrogen[5]
Vortioxetine N-Formyl ImpurityFormylation of the piperazine nitrogen[5]
1-(2-((5-Chloro-2,4-dimethylphenyl)thio)phenyl)piperazineChlorinated impurity in starting material[1]
Vortioxetine dipiperazine related impurityDimerization or over-reaction during C-N coupling[5]
PiperazineUnreacted starting material[9]

Part 2: Degradation Products and Stability Profile

Understanding the degradation pathways of Vortioxetine is mandated by ICH Q1A (R2) guidelines and is crucial for determining appropriate storage conditions and shelf-life. Forced degradation studies, where the drug substance is subjected to stress conditions more severe than accelerated stability testing, are used to identify potential degradation products.[10]

Studies have consistently shown that Vortioxetine is relatively stable under hydrolytic (acidic, basic, neutral) and thermal stress conditions.[11][12] However, it is susceptible to degradation under oxidative and photolytic conditions.[11][12][13][14][15]

  • Oxidative Degradation: Exposure to oxidative agents like hydrogen peroxide leads to the formation of one major degradation product.[13][16] This is often identified as the Vortioxetine Sulfoxide impurity, where the thioether linkage is oxidized.[17]

  • Photolytic Degradation: Under exposure to UV light, Vortioxetine degrades to form multiple products.[11][14] Forced degradation studies have identified up to six different degradation products under combined photolytic and oxidative stress.[11][12]

The formation of these degradants underscores the need for protective packaging and controlled storage conditions, particularly shielding from light and oxidative environments.

Table 2: Key Degradation Products of Vortioxetine

Degradation ConditionMajor Products IdentifiedReference
Oxidative (e.g., H₂O₂)Vortioxetine Sulfoxide[17]
Photolytic (UV light)Multiple degradation products (up to six reported)[11][12]

Part 3: High-Risk Impurities: Genotoxic and Nitrosamine Compounds

Regulatory agencies have placed stringent controls on impurities that are potentially mutagenic or carcinogenic. For Vortioxetine, two classes are of particular concern.

Genotoxic Impurities (GTIs)

GTIs are compounds that can damage DNA and have the potential to be carcinogenic even at trace levels. In the context of Vortioxetine synthesis, certain reagents or intermediates may be classified as GTIs. For example, 2-Chloro-N-(2-Chloroethyl)ethanamine (BCEA) , a building block used in some synthetic routes to construct the piperazine ring, is a potential GTI.[18][19] Its control requires highly sensitive analytical methods capable of quantification at the parts-per-million (ppm) level.[18][20]

Nitrosamine Impurities

The discovery of nitrosamine impurities in various drug products has led to a global regulatory focus on this class of compounds. For Vortioxetine, the secondary amine structure of the piperazine ring presents a potential for nitrosation, leading to the formation of N-Nitroso Vortioxetine .[21] The risk of its formation must be assessed throughout the manufacturing process, and if a risk is identified, highly sensitive analytical methods are required for its detection and control.[22] Specialized suppliers now offer reference standards for various nitrosamine impurities, such as N-Nitroso Vortioxetine and N-Nitroso Vortioxetine Sulfoxide, to aid in these analytical efforts.[17][21]

Part 4: Analytical Methodologies for Impurity Profiling

A self-validating system of protocols is essential for the reliable detection and quantification of Vortioxetine impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analytical framework.

G Start Vortioxetine API / DP Sample HPLC Stability-Indicating HPLC Method (e.g., RP-HPLC with DAD) Start->HPLC Separation Separation of Vortioxetine and Impurity Peaks HPLC->Separation Quantification Quantification (External Standard) Separation->Quantification Identification Is Peak Identified? Separation->Identification Final_Report Impurity Profile Report Quantification->Final_Report Known_Impurity Compare with Reference Standard Identification->Known_Impurity Yes Unknown_Impurity Further Characterization Identification->Unknown_Impurity No Known_Impurity->Final_Report LCMS LC-MS/MS (Molecular Weight & Fragmentation) Unknown_Impurity->LCMS NMR NMR Spectroscopy (Structural Elucidation) LCMS->NMR NMR->Final_Report

Caption: Experimental workflow for the identification and quantification of impurities.

Core Technique: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is one that can resolve the API peak from all potential impurities and degradation products. For Vortioxetine, reversed-phase (RP) HPLC methods are most common.[8][23]

  • Columns: C18 columns are widely used, providing good retention and separation for Vortioxetine and its related substances.[13][16] Other stationary phases like Polar-RP or Phenyl-Hexyl have also been successfully employed.[14][20]

  • Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., acetate or formate) and an organic modifier like acetonitrile or methanol.[9][14] The addition of a tailing suppressor like triethylamine or diethylamine is often necessary to achieve good peak symmetry for the basic Vortioxetine molecule.[13][24]

  • Detection: Diode Array Detection (DAD) is standard, with a detection wavelength typically set around 226-228 nm, which is near the absorption maximum of Vortioxetine.[4][13]

For the detection of highly potent impurities like GTIs and nitrosamines, more sensitive techniques are required.

  • LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry provides the selectivity and sensitivity needed to detect and quantify trace-level impurities.[11][22]

  • HILIC-MS: Hydrophilic Interaction Liquid Chromatography has been specifically used for the determination of the GTI 2-Chloro-N-(2-Chloroethyl)ethanamine.[18]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative example synthesized from published methods.[4][9][13][14] It must be validated for its specific application.

  • Chromatographic System:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD detector.

    • Column: Waters Symmetry C18 (100 x 4.6 mm, 3.5 µm) or equivalent.[23]

    • Column Temperature: 40 °C.[4]

    • Detection Wavelength: 226 nm.[4][14]

    • Flow Rate: 1.0 mL/min.[4][13]

    • Injection Volume: 10 µL.

  • Reagents and Solutions:

    • Mobile Phase A: Prepare a buffer solution (e.g., 20 mM ammonium acetate), adjust pH to 3.5 with acetic acid, and mix with acetonitrile (90:10 v/v).[4][14] Add triethylamine (e.g., 0.1% v/v).[13]

    • Mobile Phase B: Acetonitrile.[4]

    • Elution Program: Use a gradient elution for optimal separation of all impurities. (e.g., Start with 10% B, ramp to 70% B over 20 minutes, hold for 5 minutes, then return to initial conditions).

    • Diluent: Mobile Phase A or a mixture of water and acetonitrile.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve Vortioxetine HBr reference standard in diluent to a known concentration (e.g., 50 µg/mL).

    • Test Solution: Prepare the Vortioxetine API or drug product sample in diluent to the same nominal concentration.

    • Impurity Stock Solutions: Prepare individual stock solutions of known impurity reference standards. Use these to prepare a spiked solution to confirm peak identification and resolution.

  • Analysis and System Suitability:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject a blank (diluent), followed by replicate injections of the standard solution.

    • Perform system suitability tests: check for theoretical plates, tailing factor for the Vortioxetine peak, and resolution between Vortioxetine and its closest eluting impurity.

    • Inject the test sample and identify impurity peaks by comparing their retention times with those from the reference standards or spiked samples.

    • Quantify impurities using the external standard method, applying appropriate relative response factors if necessary.

Conclusion

The control of impurities in Vortioxetine manufacturing is a multifaceted challenge that demands a deep understanding of its synthetic chemistry, degradation pathways, and modern analytical science. Process-related impurities are best controlled by optimizing the synthetic route and purifying intermediates. Degradation products necessitate careful control of storage and handling conditions, particularly protection from light and oxidation. High-risk impurities, such as genotoxic and nitrosamine compounds, require dedicated risk assessments and highly sensitive, specific analytical methods for their control. A robust, well-validated stability-indicating HPLC method is the cornerstone of any quality control strategy, ensuring that each batch of Vortioxetine released is pure, safe, and effective for patients suffering from major depressive disorder.

References

  • Jahagirdar, V. G., et al. (2020). Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 188, 113442. [Link]

  • Pharmaffiliates. (n.d.). Vortioxetine-impurities. Retrieved from [Link]

  • de Diego, M., et al. (2018). Determination of vortioxetine and its degradation product in bulk and tablets, by LC-DAD and MS/MS methods. Journal of Pharmaceutical and Biomedical Analysis, 160, 237-243. [Link]

  • PharmaCompass. (2025). A Guide to the Vortioxetine Synthesis Process. Retrieved from [Link]

  • OUCI. (n.d.). Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR. Retrieved from [Link]

  • PharmaCompass. (2025). Vortioxetine Raw Material: A Guide for Pharma Experts. Retrieved from [Link]

  • Chen, L., et al. (2017). Vortioxetine: Clinical Pharmacokinetics and Drug Interactions. Clinical Pharmacokinetics, 57(6), 673-686. [Link]

  • Stolarczyk, M., et al. (2022). Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. Molecules, 27(6), 1883. [Link]

  • Pharmaffiliates. (n.d.). Vortioxetine-impurities. Retrieved from [Link]

  • R. Ken Coit College of Pharmacy. (n.d.). Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR. Retrieved from [Link]

  • Stolarczyk, M., et al. (2022). Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. ResearchGate. [Link]

  • SynThink. (n.d.). Vortioxetine EP Impurities & USP Related Compounds. Retrieved from [Link]

  • ClinPGx. (n.d.). Vortioxetine Pathway, Pharmacokinetics. Retrieved from [Link]

  • Liu, L., et al. (2016). Stability-indicating reversed-phase HPLC method development and characterization of impurities in vortioxetine utilizing LC–MS, IR and NMR. Journal of Pharmaceutical and Biomedical Analysis, 117, 325–332. [Link]

  • Axios Research. (n.d.). Vortioxetine. Retrieved from [Link]

  • Google Patents. (n.d.). CN106596798B - Analysis method of related substances in vortioxetine hydrobromide.
  • Veeprho. (n.d.). Vortioxetine Impurities and Related Compound. Retrieved from [Link]

  • de Diego, M., et al. (2018). Determination of vortioxetine and its degradation product in bulk and tablets, by LC-DAD and MS/MS methods. PubMed. [Link]

  • Reddy, B. R., et al. (2023). A Useful UFLC-MS Technique for Analysing N-Nitroso Vortioxetine Is a Nitrosamine Drug Substance Related Impurities (NDSRIs) in Vortioxetine Hydrobromide Drug Substance Employing a Low-Cost Single Quadrupole Mass Spectrometer. SCIRP. [Link]

  • ResearchGate. (n.d.). Identification and characterization of forced degradation products of Vortioxetine by LC/MS/MS and NMR | Request PDF. Retrieved from [Link]

  • Douša, M., et al. (2016). Utilization of Photochemically Induced Fluorescence Detection for HPLC Determination of Genotoxic Impurities in the Vortioxetine Manufacturing Process. Journal of Chromatographic Science, 54(9), 1625–1630. [Link]

  • ResearchGate. (n.d.). Determination of vortioxetine and its degradation product in bulk and tablets, by LC-DAD and MS/MS methods | Request PDF. Retrieved from [Link]

  • Stolarczyk, M., et al. (2022). Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. PMC. [Link]

  • Landge, S., & Dahale, S. B. (2020). SEPARATION AND QUANTIFICATION OF STRUCTURALLY SIMILAR IMPURITIES BY HPLC METHOD OF VORTIOXETINE HYDROBROMIDE- AN ANTIDEPRESSANT DRUG. ResearchGate. [Link]

  • Stolarczyk, M., et al. (2020). Comparison of Various Chromatographic Systems for Identification of Vortioxetine in Bulk Drug Substance, Human Serum, Saliva, and Urine Samples by HPLC-DAD and LC-QTOF-MS. MDPI. [Link]

  • Douša, M., et al. (2016). HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. PubMed. [Link]

  • ResearchGate. (n.d.). Reaction scheme of VOR synthesis. Retrieved from [Link]

  • Al-Karmalawy, A. A., et al. (2022). Vortioxetine: A comprehensive profile. Journal of Pharmaceutical and Biomedical Analysis, 209, 114519. [Link]

  • IJTSRD. (2022). Analytical Method Development and Validation of Vortioxetine Hydrobromide by Rp-Hplc on Bulk and Tablet Dosage Form. Retrieved from [Link]

  • Google Patents. (n.d.). CN114075153A - Preparation method of vortioxetine impurity.

Sources

Methodological & Application

Application Note: Isolation and Purification Protocol for Vortioxetine Impurity 19 (Vortioxetine Sulfoxide)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Forced Degradation Matrix Target Analyte: 1-(2-((2,4-dimethylphenyl)sulfinyl)phenyl)piperazine (Vortioxetine Impurity 19)

Scientific Rationale & Chemical Profiling

Vortioxetine is a multimodal antidepressant characterized by a bis-aryl thioether structure coupled with a basic piperazine ring. During API synthesis, formulation, and long-term storage, the thioether linkage is highly susceptible to oxidative stress, leading to the formation of specific degradation products[1].

Vortioxetine Impurity 19 , chemically identified as Vortioxetine Sulfoxide, is the primary oxidative degradant[2]. Regulatory bodies (ICH Q3A/Q3B) mandate the strict monitoring and quantification of such impurities. However, procuring high-purity analytical standards for Impurity 19 can be cost-prohibitive or subject to long lead times.

This application note details a self-validating, in-house methodology to generate, isolate, and purify Vortioxetine Impurity 19 via forced oxidative degradation followed by Preparative High-Performance Liquid Chromatography (Prep-HPLC). By intentionally stressing the API, we bypass complex de novo synthesis[3] and directly harvest the pharmacopeial degradant[4].

Table 1: Physicochemical Properties of Vortioxetine Impurity 19
PropertySpecification / Detail
Chemical Name 1-(2-((2,4-dimethylphenyl)sulfinyl)phenyl)piperazine
Common Name Vortioxetine Sulfoxide / Impurity 19 / Metabolite 4A
CAS Number 1429908-35-9 (or 1928741-85-8)
Molecular Formula C18​H22​N2​OS
Molecular Weight 314.45 g/mol
Mass Shift vs. API +16 Da (Addition of one oxygen atom)
Polarity Shift Increased polarity (elutes before Vortioxetine in RP-HPLC)

Mechanistic Pathway & Workflow Design

The formation of Impurity 19 is driven by the electrophilic attack of Reactive Oxygen Species (ROS) on the electron-rich sulfur atom of the thioether bond. The reaction proceeds through a transient sulfonium ion intermediate before stabilizing as a sulfoxide.

Expert Insight: Precise control of the oxidation stoichiometry is critical. Excessive exposure to hydrogen peroxide ( H2​O2​ ) will drive the reaction past the sulfoxide stage, yielding the over-oxidized Vortioxetine Sulfone. Therefore, a chemical quenching step using sodium thiosulfate is introduced to arrest the reaction precisely at the sulfoxide stage.

Pathway VORT Vortioxetine API (Thioether Linkage) INTER Sulfonium Ion Intermediate (Transient) VORT->INTER + [O] ROS Reactive Oxygen Species (15% H2O2) ROS->INTER Drives oxidation IMP19 Vortioxetine Impurity 19 (Sulfoxide Target) INTER->IMP19 Stable Product IMP_OVER Vortioxetine Sulfone (Over-oxidation Product) IMP19->IMP_OVER Excess H2O2 (Avoid)

Figure 1: Oxidative degradation pathway of Vortioxetine leading to Impurity 19.

End-to-End Experimental Workflow

Workflow N1 API Sourcing (Vortioxetine HBr) N2 Forced Degradation (15% H2O2, 6 Hours) N1->N2 Induce Oxidation N3 Reaction Quenching (Sodium Thiosulfate) N2->N3 Stop Reaction N4 Preparative HPLC (Polar-RP / C18 Column) N3->N4 Crude Injection N5 Fraction Collection (UV 224 nm & LC-MS) N4->N5 Target Elution N6 Lyophilization (Impurity 19 Powder) N5->N6 Desolvation

Figure 2: End-to-end experimental workflow for the generation and isolation of Vortioxetine Impurity 19.

Detailed Experimental Protocols

Phase 1: Enrichment via Forced Degradation

To isolate Impurity 19 efficiently, we must first enrich it within a crude matrix.

  • Solubilization: Dissolve 500 mg of Vortioxetine Hydrobromide[5] in 25 mL of a Methanol:Water (50:50, v/v) diluent.

  • Oxidation: Add 5 mL of 15% H2​O2​ dropwise to the solution while stirring at 25°C[4].

  • Incubation: Allow the reaction to proceed for exactly 6 hours. (Kinetic studies indicate that 6 hours maximizes sulfoxide yield while minimizing sulfone formation[4]).

  • Quenching: Add 10 mL of 0.1 M Sodium Thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted peroxide. Verify the absence of peroxides using starch-iodide paper.

  • Filtration: Filter the crude reaction mixture through a 0.45 µm PTFE syringe filter prior to chromatographic injection.

Phase 2: Preparative HPLC Purification Strategy

Because Vortioxetine contains a basic piperazine ring (pKa ~9.1), peak tailing is a significant risk on standard silica columns due to secondary interactions with residual silanols. To counteract this, we utilize a Polar-RP column or a C18 column with an acidic mobile phase (pH 3.5)[6]. The acidic environment ensures the piperazine nitrogen is fully protonated, driving it into the mobile phase and sharpening the peak[4].

Impurity 19 (the sulfoxide) is significantly more polar than the parent thioether. Consequently, in Reversed-Phase chromatography, Impurity 19 will elute before the main Vortioxetine peak[4].

Table 2: Preparative HPLC Conditions
ParameterCondition
Column Synergi Polar-RP (250 mm × 21.2 mm, 4 µm) or equivalent C18
Mobile Phase A Acetate buffer (pH 3.5) with 0.025 M Diethylamine[6]
Mobile Phase B Acetonitrile : Methanol (50:50, v/v)
Elution Mode Isocratic: 40% A / 60% B (Adjust based on analytical scale-up)
Flow Rate 20.0 mL/min
Injection Volume 2.0 mL per run
Detection Wavelength UV at 224 nm and 254 nm[4]
Column Temperature 25°C
Phase 3: Fraction Collection & Lyophilization
  • Monitoring: Monitor the UV chromatogram at 224 nm. The Impurity 19 peak will typically elute between 4.0 to 5.5 minutes, well resolved from the parent Vortioxetine peak (eluting at ~7.0 minutes)[4].

  • Collection: Collect the fractions corresponding to the Impurity 19 peak.

  • Pooling & Concentration: Pool the fractions and remove the organic modifiers (Acetonitrile/Methanol) using a rotary evaporator under reduced pressure at 35°C.

  • Lyophilization: Freeze the remaining aqueous layer at -80°C and lyophilize for 48 hours to obtain Vortioxetine Impurity 19 as a high-purity, off-white powder.

Analytical Verification & Structural Elucidation

To ensure the trustworthiness of the isolated standard, the lyophilized powder must be subjected to orthogonal validation[1].

  • LC-ESI-QTOF-MS: Re-inject a 10 µg/mL solution of the isolated powder into an analytical LC-MS system. The mass spectrum must show a prominent protonated molecular ion [M+H]+ at m/z 315.15 in positive electrospray ionization (ESI+) mode, confirming the +16 Da shift from the parent drug (m/z 299.15)[4].

  • UV Spectrophotometry: The UV spectrum extracted from the DAD should exhibit absorption maxima at approximately 229 nm and 232 nm[7].

  • NMR Spectroscopy: 1H -NMR ( DMSO−d6​ ) will confirm the intact piperazine ring and the bis-aryl system, while the downfield shift of the aromatic protons adjacent to the sulfur atom will confirm the oxidation state of the sulfoxide[1].

References

  • Liu, L., Cao, N., Ma, X., Xiong, K., Sun, L., Zou, Q., & Yao, L. (2016). Stability-indicating reversed-phase HPLC method development and characterization of impurities in vortioxetine utilizing LC–MS, IR and NMR. Journal of Pharmaceutical and Biomedical Analysis, 117, 325–332. URL: [Link]

  • Sowa-Kućma, M., et al. (2022). Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. Molecules (Basel, Switzerland). URL: [Link]

  • De Diego, M., et al. (2020). Comparison of Various Chromatographic Systems for Identification of Vortioxetine in Bulk Drug Substance, Human Serum, Saliva, and Urine Samples by HPLC-DAD and LC-QTOF-MS. Molecules. URL: [Link]

  • Bai, Y., et al. (2022). Preparation method of vortioxetine impurity. Google Patents (CN114075153A).
  • Zhuravel, V., et al. (2021). The development of the conditions for vortioxetine isolation from biological fluids. National University of Pharmacy (Nuph.edu.ua). URL: [Link]

  • Patel, B., et al. (2020). An improved process for preparation and purification of vortioxetine hydrobromide. Google Patents (US20200010429A1).

Sources

Application Note: UPLC-MS/MS Parameters for the Robust Quantification of Vortioxetine and Impurity 19 (Sulfoxide)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Researchers, and QA/QC Drug Development Professionals Content Type: Advanced Analytical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

Vortioxetine is a multimodal serotonergic antidepressant characterized by a highly lipophilic bis-aryl-sulfanyl amine structure. During forced degradation studies, API manufacturing, and routine stability testing, the thioether linkage in Vortioxetine is highly susceptible to oxidative stress, leading to the formation of its primary oxidative degradant 1. Chemically identified as Vortioxetine Sulfoxide (1-(2-((2,4-dimethylphenyl)sulfinyl)phenyl)piperazine), this compound is officially designated as Vortioxetine Impurity 19 and is also observed in vivo as a minor circulating metabolite 2.

To ensure pharmaceutical quality control and accurate pharmacokinetic (PK) profiling, a highly selective method is required. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides the necessary chromatographic resolution to separate the parent API from its oxidized degradant, while Multiple Reaction Monitoring (MRM) ensures unambiguous, high-sensitivity quantification 3.

Causality in Experimental Design (E-E-A-T)

As a Senior Application Scientist, I have designed this protocol as a self-validating system . Every parameter has been selected based on the physicochemical properties of the analytes:

  • Sample Preparation (Protein Precipitation): Vortioxetine is highly protein-bound (>98% in plasma). A simple, rapid protein precipitation using cold acetonitrile (ACN) effectively denatures plasma proteins, releasing the bound analyte while simultaneously precipitating macromolecular interferences that cause ion suppression 4.

  • Chromatographic Separation (Sub-2 µm Particle Size): The use of an Acquity UPLC BEH C18 column (1.7 µm) provides high theoretical plate counts. This is critical because Vortioxetine and Impurity 19 share similar lipophilic backbones. The sulfoxide group slightly increases the polarity of Impurity 19, causing it to elute earlier than the parent drug in a reversed-phase system, preventing isobaric interference 5.

  • Ionization Strategy (Positive ESI): Both compounds possess a basic secondary amine in the piperazine ring (pKa ~9.1). The addition of 0.1% formic acid to the mobile phase ensures complete protonation [M+H]+ in the electrospray ionization (ESI) source, maximizing signal intensity and stabilizing the spray [[3]]().

  • Internal Standardization (Self-Validation): Vortioxetine-d8 is utilized as a stable isotope-labeled internal standard (SIL-IS). Because it co-elutes with the parent drug and experiences identical matrix suppression/enhancement, it serves as an internal self-correction mechanism, ensuring quantitative trustworthiness regardless of extraction recovery variations 6.

Experimental Protocol: Step-by-Step Methodology

Materials and Reagents
  • Analytes: Vortioxetine Hydrobromide API, Vortioxetine Impurity 19 (Sulfoxide) reference standard.

  • Internal Standard: Vortioxetine-d8.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA).

Sample Preparation (Applicable to Plasma or API Solutions)
  • Aliquot: Transfer 50 µL of the sample (plasma or diluted API stress-test sample) into a 1.5 mL low-bind Eppendorf tube.

  • Spike IS: Add 10 µL of Vortioxetine-d8 working solution (50 ng/mL in 50% MeOH) to the aliquot to establish the internal validation ratio.

  • Precipitate/Extract: Add 150 µL of cold Acetonitrile (4°C) to induce rapid protein precipitation and extract the lipophilic analytes.

  • Agitate & Centrifuge: Vortex vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured matrix proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into a UPLC autosampler vial containing a low-volume glass insert.

UPLC Instrument Conditions
  • System: Waters ACQUITY UPLC (or equivalent triple quadrupole LC-MS/MS system).

  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).

  • Column Temperature: 40°C (Reduces mobile phase viscosity and backpressure, improving peak symmetry).

  • Autosampler Temperature: 4°C.

  • Injection Volume: 2.0 µL.

Quantitative Data & Method Parameters

Table 1: UPLC Gradient Elution Program

Causality: A rapid gradient from 10% to 70% organic modifier ensures the elution of the slightly more polar Impurity 19 followed by the highly lipophilic Vortioxetine, preventing carryover and minimizing run time.

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (ACN)Elution Profile
0.000.4090%10%Initial Hold
0.500.4090%10%Isocratic
2.000.4030%70%Linear Gradient
2.500.4030%70%High Org Wash
2.600.4090%10%Re-equilibration
3.500.4090%10%End of Run
Table 2: MS/MS MRM Transitions and Parameters

Causality: The primary collision-induced dissociation (CID) cleavage for Vortioxetine ( m/z 299.2) occurs at the piperazine ring, yielding a highly stable fragment at m/z 150.1 7. Impurity 19 ( m/z 315.2) undergoes an identical fragmentation pathway at the piperazine moiety, allowing for consistent collision energy application.

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Vortioxetine 299.2150.1503025
Impurity 19 (Sulfoxide) 315.2150.1503025
Vortioxetine-d8 (IS) 307.2158.1503025
Table 3: Method Validation Summary
Validation ParameterVortioxetineImpurity 19 (Sulfoxide)
Linear Dynamic Range 0.1 – 700 ng/mL0.1 – 700 ng/mL
LLOQ 0.1 ng/mL0.1 ng/mL
Intra-day Precision (RSD%) < 5.0%< 5.5%
Extraction Recovery > 85%> 82%

Workflow Visualization

UPLC_MS_Workflow Sample 1. Sample Prep (Protein Precipitation) UPLC 2. UPLC Separation (BEH C18 Column) Sample->UPLC Supernatant ESI 3. ESI+ Ionization [M+H]+ Generation UPLC->ESI Eluent MSMS 4. MS/MS Detection (MRM Mode) ESI->MSMS Precursor Ions Data 5. Data Analysis (Quantification) MSMS->Data Product Ions

Caption: Fig 1. UPLC-MS/MS analytical workflow for quantifying Vortioxetine and Impurity 19.

Conclusion

This UPLC-MS/MS protocol provides a highly robust, self-validating framework for the simultaneous quantification of Vortioxetine and its primary oxidative degradant, Impurity 19. By leveraging sub-2 µm particle chromatography and stable isotope internal standardization, the method achieves baseline separation and eliminates matrix-induced quantitative errors, making it highly suitable for both API stability profiling and clinical pharmacokinetic assays.

References

  • [3] An UPLC-MS/MS method for the quantitation of vortioxetine in rat plasma: Application to a pharmacokinetic study. PubMed / NIH. 3

  • [1] Determination of vortioxetine and its degradation product in bulk and tablets, by LC-DAD and MS/MS methods. Academia.edu. 1

  • [5] UPLC-MS/MS for simultaneous quantification of vortioxetine and its metabolite Lu AA34443 in rat plasma and its application to drug interactions. Arabian Journal of Chemistry. 5

  • [2] Vortioxetine Sulfoxide : Pharmaceutical Reference Standard. SRIRAMCHEM.2

  • [7] Pharmacokinetic Study of Vortioxetine in Mice. Latin American Journal of Pharmacy. 7

  • [4] Simultaneous determination of fluoxetine, venlafaxine, vortioxetine and their active metabolites in human plasma by LC-MS/MS using one-step sample preparation procedure. PubMed / NIH. 4

  • [6] Application of Vortioxetine-D8 in Human Bioequivalence Studies: Detailed Application Notes and Protocols. Benchchem. 6

Sources

Advanced Sample Preparation Strategies for the Trace Extraction of N-Nitroso Ticagrelor (Impurity 19) from Complex API Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief & Regulatory Context

The identification and quantification of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has become one of the most critical analytical challenges in modern pharmaceutical development. In the context of the antiplatelet medication Ticagrelor, Impurity 19 refers to N-Nitroso Ticagrelor (CAS 2476859-55-7)[1].

Because nitrosamines are probable human carcinogens, regulatory bodies have established stringent thresholds. The U.S. FDA has set a highly restrictive Acceptable Intake (AI) limit of 1,500 ng/day for N-Nitroso Ticagrelor[1]. To achieve the necessary parts-per-billion (ppb) sensitivity, analytical chemists cannot simply dissolve and inject the Active Pharmaceutical Ingredient (API). Direct injection leads to severe ion suppression in LC-MS/MS and, more dangerously, risks the artifactual formation of the impurity during the sample preparation process itself[2].

This application note details a field-proven, self-validating sample preparation methodology designed to extract trace levels of Impurity 19 while actively suppressing in-situ nitrosation and eliminating API matrix interference.

Mechanistic Insights: The Causality of Extraction Chemistry

The Risk of Artifactual Nitrosation

Ticagrelor contains a vulnerable secondary amine. When formulating the drug product, trace nitrites present in common excipients can react with this amine under acidic conditions to form N-Nitroso Ticagrelor[3].

The analytical trap lies in the sample preparation. If a chemist uses an acidic extraction solvent to solubilize the API, they inadvertently catalyze the reaction between the API and residual nitrites inside the sample vial[2]. This "observer effect" generates Impurity 19 artifactually, leading to false Out-of-Specification (OOS) results and unwarranted batch rejections.

Competing Chemical Pathways

The synthesis and artifactual generation of N-Nitroso Ticagrelor is highly complex. Under nitrosating conditions, the Ticagrelor molecule exhibits a strong tendency to undergo intramolecular cyclization, yielding a 4,5-Dihydroisoxazole Ticagrelor derivative rather than the intended N-nitroso compound[4]. Therefore, distinguishing between the true NDSRI (Impurity 19) and the cyclized derivative requires an extraction environment that stabilizes the nitroso functional group while stripping away the nitrosating agents.

MechanisticPathway API Ticagrelor API (Secondary Amine) NDSRI N-Nitroso Ticagrelor (Impurity 19) API->NDSRI Direct Nitrosation (Artifactual Risk) Isoxazole 4,5-Dihydroisoxazole Ticagrelor API->Isoxazole Intramolecular Cyclization Nitrite Residual Nitrites (Excipients/Solvents) Nitrite->NDSRI Acid Acidic Sample Prep Conditions Acid->NDSRI Catalyzes

Fig 1: Competing chemical pathways of Ticagrelor during acidic sample preparation.

To counteract these mechanisms, our protocol employs an API Crash (Precipitation) paired with Solid-Phase Extraction (SPE) , utilizing Ascorbic Acid as a nitrosation scavenger. Ascorbic acid outcompetes the secondary amine for available nitrites, neutralizing the threat of artifactual formation[2].

Quantitative Data: Method Comparison

To justify the methodological choices, we evaluated three distinct sample preparation strategies. The data below demonstrates why direct dilution and standard Liquid-Liquid Extraction (LLE) are insufficient for Impurity 19 analysis.

Sample Preparation StrategyAPI Matrix Removal (%)Impurity 19 Recovery (%)Artifactual Formation (ng/g)*Matrix Effect (Ion Suppression)
Direct Dilution (Methanol/Water)0.098.5 ± 1.218.4Severe (>85%)
Liquid-Liquid Extraction (DCM/H₂O)45.062.3 ± 5.45.1Moderate (40%)
API Crash + HLB SPE (Optimized)>99.5 94.1 ± 2.0 < 0.1 (ND) Minimal (<5%)

*Artifactual formation was measured by spiking the raw API matrix with 10 µg/mL Sodium Nitrite prior to extraction.

Experimental Protocol: Self-Validating SPE Workflow

This protocol is designed as a self-validating system . It forces the analyst to prove that the extraction did not create the impurity it is trying to measure.

System Validation & Control Requirements

Before processing actual samples, prepare the following three control vials:

  • Matrix Blank: Unspiked API to establish baseline Impurity 19 levels.

  • Artifactual Control: API spiked with 10 µg/mL Sodium Nitrite. (Success criteria: Calculated Impurity 19 must not exceed the Matrix Blank by >5%).

  • Spiked Recovery: API spiked with a known concentration of Impurity 19 and its Stable Isotope-Labeled Internal Standard (SIL-IS).

Step-by-Step Methodology

Step 1: Solubilization and Scavenging

  • Weigh 100 mg of Ticagrelor API (or crushed formulation) into a 15 mL centrifuge tube.

  • Add 1.0 mL of LC-MS grade Methanol to fully solubilize the API and release trapped impurities. Vortex for 2 minutes.

  • Causality Check: Immediately add 9.0 mL of cold, ultra-pure water containing 10 mM Ascorbic Acid .

    • Why? The sudden shift in polarity causes the highly hydrophobic Ticagrelor API to precipitate ("crash out") of solution, while the slightly more polar Impurity 19 remains suspended. The ascorbic acid instantly scavenges any reactive nitrites released from the excipients.

Step 2: Matrix Separation

  • Centrifuge the suspension at 10,000 rpm for 10 minutes at 4°C.

  • Carefully decant 8.0 mL of the clear supernatant into a clean vial. Do not disturb the API pellet.

Step 3: SPE Cartridge Conditioning

  • Mount a Polymeric HLB (Hydrophilic-Lipophilic Balance) SPE cartridge (30 mg / 1 mL) onto a vacuum manifold.

  • Condition with 1.0 mL of Methanol, followed by 1.0 mL of Water containing 10 mM Ascorbic Acid. Do not allow the sorbent bed to dry.

Step 4: Sample Loading & Washing

  • Load the 8.0 mL of supernatant onto the cartridge at a flow rate of 1 mL/min.

  • Wash the cartridge with 2.0 mL of 5% Methanol in Water.

    • Why? This step washes away the ascorbic acid, residual salts, and highly polar excipients, leaving Impurity 19 tightly bound to the polymeric sorbent.

Step 5: Elution and Reconstitution

  • Dry the cartridge under full vacuum for 5 minutes.

  • Elute Impurity 19 using 1.0 mL of 100% LC-MS grade Methanol into a clean autosampler vial.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute in 200 µL of the initial LC-MS mobile phase (e.g., 10mM Ammonium Formate : Acetonitrile). The sample is now ready for UHPLC-MS/MS analysis.

SPE_Protocol S1 1. API Crash (MeOH/H2O) S2 2. Scavenging (Ascorbic Acid) S1->S2 S3 3. Centrifuge (Remove API) S2->S3 S4 4. HLB SPE (Concentration) S3->S4 S5 5. LC-MS/MS (Quantification) S4->S5

Fig 2: Self-validating sample preparation workflow for the extraction of Impurity 19.

References

  • Control of Nitrosamine Impurities in Human Drugs U.S. Food and Drug Administration (FDA)[Link]

  • N-Nitroso Ticagrelor | CAS 2476859-55-7 Veeprho Pharmaceuticals[Link]

  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation Organic Process Research & Development - ACS Publications[Link]

  • MSN TICAGRELOR IMPURITY Product Profile MSN Laboratories[Link]

Sources

Application Note: A Robust, High-Resolution Method for the Chromatographic Separation of Vortioxetine and its Process-Related Impurity 19 (Vortioxetine Sulfoxide)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of the antidepressant drug Vortioxetine from its critical process-related impurity, Vortioxetine Impurity 19, also known as Vortioxetine Sulfoxide. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Vortioxetine. The described protocol offers excellent resolution and peak shape for both analytes, making it suitable for accurate quantification in drug substance and formulated products. The scientific rationale behind the selection of chromatographic parameters is discussed in detail to provide a comprehensive understanding of the method's development.

Introduction

Vortioxetine is a multimodal antidepressant used for the treatment of major depressive disorder.[1][2] Its mechanism of action involves a combination of serotonin reuptake inhibition and modulation of several serotonin receptors.[1][2][3] As with any pharmaceutical compound, ensuring the purity and safety of the active pharmaceutical ingredient (API) is of paramount importance. Regulatory agencies require stringent control over impurities that may arise during synthesis or degradation.

One such critical impurity is Vortioxetine Impurity 19, which has been identified as Vortioxetine Sulfoxide.[4][5] This impurity is an oxidation product of the parent molecule, where the sulfide linkage is oxidized to a sulfoxide. The change in the oxidation state of the sulfur atom introduces a significant increase in the polarity of the molecule. This application note provides a comprehensive and validated chromatographic method for the baseline separation of Vortioxetine and Vortioxetine Sulfoxide, enabling accurate monitoring and control of this impurity.

Experimental

Materials and Reagents
  • Vortioxetine Hydrobromide reference standard (purity ≥ 99.5%)

  • Vortioxetine Impurity 19 (Vortioxetine Sulfoxide) reference standard (purity ≥ 98%)[4]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Formate (analytical grade)

  • Formic Acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

Chromatographic System

A standard HPLC or UPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a photodiode array (PDA) or UV detector is suitable for this method.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation of Vortioxetine and Vortioxetine Impurity 19.

ParameterRecommended ConditionScientific Rationale
Column Phenyl-Hexyl, 2.7 µm, 4.6 x 150 mmThe phenyl-hexyl stationary phase provides a unique selectivity for aromatic compounds like Vortioxetine and its impurities through π-π interactions, in addition to hydrophobic interactions. This often results in better resolution compared to standard C18 columns.[6][7]
Mobile Phase A 10 mM Ammonium Formate in water, pH adjusted to 3.5 with Formic AcidThe acidic pH ensures that the piperazine moiety in both Vortioxetine and the impurity is protonated, leading to better peak shape and retention on a reversed-phase column. Ammonium formate is a volatile buffer, making this method compatible with mass spectrometry if further characterization is needed.[8]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength and low viscosity.
Gradient Elution See Table 2 for the detailed gradient program.A gradient is necessary to achieve a timely elution of the more retained Vortioxetine while ensuring sufficient retention and separation of the more polar Vortioxetine Sulfoxide from the void volume and other early-eluting impurities.
Flow Rate 1.0 mL/minThis flow rate provides a good balance between analysis time and column efficiency for a 4.6 mm ID column.
Column Temperature 35 °CMaintaining a constant and slightly elevated column temperature ensures reproducible retention times and can improve peak efficiency.
Detection Wavelength 226 nmThis wavelength is near the absorbance maximum for Vortioxetine and provides good sensitivity for both the parent drug and the sulfoxide impurity.[6]
Injection Volume 5 µLA small injection volume is recommended to minimize band broadening, especially when using high-efficiency, small-particle columns.

Table 1: Optimized Chromatographic Conditions

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.04060
20.04060
22.07030
25.07030
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of Vortioxetine Hydrobromide reference standard in a 25 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Impurity Stock Solution (100 µg/mL): Accurately weigh and dissolve 2.5 mg of Vortioxetine Impurity 19 reference standard in a 25 mL volumetric flask with the diluent.

  • Working Standard Solution (for system suitability): Prepare a working standard solution containing 100 µg/mL of Vortioxetine and 1 µg/mL of Vortioxetine Impurity 19 by appropriate dilution of the stock solutions with the diluent.

  • Sample Solution: Prepare the sample solution to a target concentration of 100 µg/mL of Vortioxetine in the diluent.

Protocol

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the Working Standard Solution (5 µL) and verify that the system suitability parameters (e.g., resolution between Vortioxetine and Impurity 19 > 2.0, tailing factor for Vortioxetine < 1.5) are met.

  • Analysis: Inject the blank (diluent), standard solutions, and sample solutions in a defined sequence.

  • Data Processing: Integrate the chromatograms and calculate the amount of Vortioxetine Impurity 19 in the samples using the external standard method.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_standards Prepare Standard and Impurity Stock Solutions prep_working Prepare Working Standard Solution prep_standards->prep_working system_suitability System Suitability Test prep_working->system_suitability prep_sample Prepare Sample Solution run_sequence Inject Blank, Standards, and Samples prep_sample->run_sequence system_equilibration System Equilibration system_equilibration->system_suitability system_suitability->run_sequence integration Chromatogram Integration run_sequence->integration quantification Quantify Impurity 19 integration->quantification

Sources

Application Note: Quantitative Determination of Amlodipine Impurity D in Pharmaceutical Dosage Forms by RP-HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Amlodipine Impurity D in solid oral dosage forms. The control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products.[1][2][3] This protocol provides a detailed framework for researchers, quality control analysts, and drug development professionals to accurately quantify this specific impurity, aligning with the stringent requirements of regulatory bodies. The method described herein is validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.[4][5][6][7]

Introduction

Amlodipine is a widely prescribed long-acting calcium channel blocker used for the treatment of hypertension and angina.[8][9] During the synthesis of the active pharmaceutical ingredient (API) or upon storage of the finished drug product, various related substances or impurities can form. Amlodipine Impurity D, chemically known as 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate, is a significant degradation product.[10][11][12] Its structure is closely related to the parent drug, necessitating a highly specific analytical method for accurate quantification.

Regulatory guidelines, such as ICH Q3B(R2), mandate the reporting, identification, and qualification of impurities in new drug products.[1][2][3][13][14] Therefore, a validated, stability-indicating analytical method is essential for quality control and stability studies. This application note addresses this need by providing a comprehensive protocol that has been optimized for sensitivity, specificity, and efficiency.

The chosen analytical technique is RP-HPLC with UV detection, which is the cornerstone of pharmaceutical impurity analysis due to its high resolving power, sensitivity, and robustness.[15][16][17]

Analytical Strategy & Rationale

The primary objective is to separate Amlodipine Impurity D from the main Amlodipine peak and other potential impurities, allowing for its accurate quantification at levels relevant to regulatory thresholds.

Choice of Chromatography Mode: Reversed-Phase (RP)

Amlodipine and its impurities are moderately polar compounds. Reversed-phase chromatography, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is the ideal choice. This mode provides excellent retention and separation for such analytes. A C18 column is selected for its versatility and proven performance in separating Amlodipine and its related substances.[15][16][18]

Mobile Phase Selection

The mobile phase is a critical component influencing separation. A mixture of an aqueous buffer and organic solvents (acetonitrile and methanol) is employed.

  • Buffer (pH 3.0): A low pH buffer, such as a phosphate or triethylamine buffer adjusted with phosphoric acid, is crucial.[15] It serves to protonate residual silanol groups on the silica-based stationary phase, which minimizes undesirable peak tailing for the basic amine groups present in both Amlodipine and Impurity D. A pH of 3.0 ensures consistent ionization states for the analytes, leading to reproducible retention times.

  • Organic Modifiers (Acetonitrile/Methanol): A combination of acetonitrile and methanol is used to fine-tune the elution strength and selectivity of the mobile phase.[15][17] This ternary mixture provides better control over the separation of closely related impurities compared to a binary system.

Detection Wavelength

The selection of the detection wavelength is based on the UV-Visible spectra of Amlodipine and Impurity D. A wavelength of 237 nm is chosen as it offers a good response for both the parent drug and its related impurities, ensuring adequate sensitivity for quantification at low levels.[15][18] Some methods also monitor at additional wavelengths, such as 270 nm for Impurity D specifically, if enhanced sensitivity for that particular impurity is required.[19][20]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A base-deactivated C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[15][18]

  • Chemicals: Amlodipine Besylate Reference Standard (RS), Amlodipine Impurity D RS, Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Triethylamine (TEA), Phosphoric Acid (85%), and Purified Water.

  • Labware: Volumetric flasks (Class A), pipettes, analytical balance, sonicator, and 0.45 µm syringe filters.

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A buffered solution of Triethylamine (pH 3.0), Methanol, and Acetonitrile (50:35:15, v/v/v).[15]
Flow Rate 1.0 mL/min[15]
Column Temperature 35 °C
Detection Wavelength 237 nm[15][18]
Injection Volume 10 µL
Run Time Approximately 30 minutes (or until all impurities have eluted)
Preparation of Solutions

Causality Note: All solutions should be freshly prepared. The use of a sonicator is critical to ensure complete dissolution, especially for the tablet matrix. Filtration of sample solutions is mandatory to prevent particulates from clogging the HPLC system.

  • Buffer Preparation (pH 3.0): Dissolve 7.0 mL of triethylamine in 800 mL of purified water. Adjust the pH to 3.0 ± 0.1 with phosphoric acid. Dilute to 1000 mL with water.[15]

  • Mobile Phase Preparation: Mix the prepared Buffer, Methanol, and Acetonitrile in the ratio of 50:35:15. Degas the solution before use.

  • Diluent: Use the Mobile Phase as the diluent for all standard and sample preparations.

  • Standard Stock Solution (Amlodipine): Accurately weigh about 25 mg of Amlodipine Besylate RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with Diluent. (Concentration ≈ 1000 µg/mL of Amlodipine).

  • Impurity D Stock Solution: Accurately weigh about 5 mg of Amlodipine Impurity D RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent. (Concentration ≈ 100 µg/mL).

  • Spiked Standard Solution (for Validation & System Suitability): Prepare a solution containing Amlodipine at the test concentration (e.g., 500 µg/mL) and Impurity D at the specification limit (e.g., 0.2% relative to Amlodipine, which would be 1.0 µg/mL). This solution is critical for confirming resolution and sensitivity.

Sample Preparation Protocol
  • Weighing: Weigh and finely powder no fewer than 20 tablets.

  • Extraction: Accurately weigh a portion of the tablet powder equivalent to 50 mg of Amlodipine and transfer it to a 100 mL volumetric flask.

  • Dissolution: Add approximately 70 mL of Diluent. Sonicate for 20 minutes with intermittent shaking to ensure complete disintegration and dissolution of the drug.

  • Dilution: Allow the solution to cool to room temperature and then dilute to the mark with Diluent. Mix well.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. This is the Test Solution (Nominal concentration: 500 µg/mL Amlodipine).

System Suitability Test (SST)

Trustworthiness Note: The SST is a self-validating system for the chromatographic run. It must be performed before any sample analysis to ensure the system is performing adequately.[15][18]

Inject the Spiked Standard Solution (or a dedicated SST solution as per USP monograph[15][18]) and evaluate the following parameters:

ParameterAcceptance CriteriaRationale
Resolution (Rs) NLT 2.0 between Amlodipine and Impurity DEnsures baseline separation for accurate integration.
Tailing Factor (T) NMT 2.0 for both peaksConfirms good peak shape, free from asymmetry.
Relative Standard Deviation (RSD) NMT 5.0% for Impurity D (from ≥5 replicate injections)Demonstrates the precision of the injection system.

Method Validation Protocol

The analytical method must be validated according to ICH Q2(R1) guidelines to prove its reliability.[4][5][6]

Specificity

Specificity is demonstrated by showing that there is no interference from excipients, other impurities, or degradation products at the retention time of Impurity D. This is achieved by injecting a placebo solution (tablet excipients without the API) and stressed samples (acid, base, oxidative, thermal, and photolytic degradation).

Linearity

The linearity of the method for Impurity D should be assessed over a range from the Limit of Quantitation (LOQ) to 150% of the specification limit.

  • Prepare a series of at least five concentrations of Impurity D.

  • Inject each concentration in triplicate.

  • Plot a graph of peak area versus concentration.

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is determined by spiking the placebo matrix with known amounts of Impurity D at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

  • Prepare samples in triplicate at each level.

  • Calculate the percentage recovery of the impurity.

  • Acceptance criteria are typically between 90.0% and 110.0%.[16]

Precision
  • Repeatability (Intra-day): Analyze six replicate preparations of a sample spiked with Impurity D at the 100% level on the same day. The RSD should be ≤ 5.0%.

  • Intermediate Precision (Inter-day/Inter-analyst): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of results should be within acceptable limits.

Limit of Quantitation (LOQ) & Limit of Detection (LOD)

The LOQ is the lowest concentration of Impurity D that can be quantified with acceptable precision and accuracy. The LOD is the lowest concentration that can be detected. These can be determined based on the signal-to-noise ratio (S/N of 10 for LOQ and 3 for LOD) or from the standard deviation of the response and the slope of the linearity curve.

Visualization of Workflows

General Analytical Workflow

Analytical Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase Sample Receive Tablet Sample SamplePrep Prepare Test Solution (Extraction & Filtration) Sample->SamplePrep StdPrep Prepare Standards & SST Solution SST Perform System Suitability Test (SST) StdPrep->SST Analysis Inject Samples & Standards SamplePrep->Analysis SST->Analysis If SST Passes Integration Integrate Chromatograms Analysis->Integration Calculation Calculate Impurity % Integration->Calculation Report Generate Final Report Calculation->Report

Caption: Overall workflow for Impurity 19 quantification.

Method Validation Logic

Method Validation Logic Start Start Validation Specificity Specificity Met? Start->Specificity Linearity Linearity (r²≥0.999)? Specificity->Linearity Yes Fail Validation Failed (Re-evaluate Method) Specificity->Fail No Accuracy Accuracy (90-110%)? Linearity->Accuracy Yes Linearity->Fail No Precision Precision (RSD≤5%)? Accuracy->Precision Yes Accuracy->Fail No LOQ LOQ & LOD Determined? Precision->LOQ Yes Precision->Fail No Validated Method Validated LOQ->Validated Yes LOQ->Fail No

Caption: Decision tree for the method validation process.

Data Calculation

The percentage of Impurity D in the tablet sample is calculated using the following formula:

% Impurity D = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Imp_Std / Conc_Sample) * (Avg_Weight / Label_Claim) * 100

Where:

  • Area_Imp_Sample: Peak area of Impurity D in the Test Solution chromatogram.

  • Area_Imp_Std: Average peak area of Impurity D from the standard solution injections.

  • Conc_Imp_Std: Concentration of Impurity D in the standard solution (µg/mL).

  • Conc_Sample: Nominal concentration of Amlodipine in the Test Solution (µg/mL).

  • Avg_Weight: Average weight of the tablets.

  • Label_Claim: Amount of Amlodipine per tablet as per the label.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be suitable for the quantitative determination of Amlodipine Impurity D in pharmaceutical dosage forms. The protocol is specific, linear, accurate, and precise, adhering to the validation requirements of the ICH. This method can be confidently implemented in a quality control environment for routine release testing and stability monitoring of Amlodipine drug products, ensuring they meet the required quality and safety standards.

References

  • Amlodipine Besylate and Related Substances – USP. (n.d.). Macherey-Nagel. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Products Q3B(R2). Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Patel, P. M., et al. (2015). DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD FOR THE SIMULTANEOUS AND RAPID DETERMINATION OF ASSAY AND RELATED SUBSTANCES OF AMLODIPINE AND METOPROLOL IN PHARMACEUTICAL DOSAGE FORM. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • USP-NF. (2021). Amlodipine Besylate Tablets Monograph. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • S., S., & M., M. (2012). Development and validation of a HPLC analytical assay method for amlodipine besylate tablets. Journal of Advanced Pharmacy Education & Research. Retrieved from [Link]

  • Dinç, E., et al. (2007). HPLC method development for the simultaneous analysis of amlodipine and valsartan in combined dosage forms and in vitro dissolution studies. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Phenomenex. (2020). Amlodipine Besylate USP Monograph. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • Kishore, C. R. P., & Kumar, G. S. (2014). Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. ResearchGate. Retrieved from [Link]

  • Kishore, C., & Kumar, G. (2014). Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. SCIRP. Retrieved from [Link]

  • Reddy, B. S., et al. (2012). Analytical Method Development and Validation of Amlodipine and Benazepril hydrochloride in combined dosage form by RP-HPLC. SciSpace. Retrieved from [Link]

  • Osman, R. A. M., & Elbashir, A. A. (2017). A high-performance liquid chromatographic (HPLC) method for the determination of amlodipine drug in dosage form using 1,2-naphthoquinone-4-sulfonate (NQS). MedCrave. Retrieved from [Link]

  • Veeprho. (n.d.). Amlodipine EP Impurity D (Free Base) | CAS 113994-41-5. Retrieved from [Link]

  • USP-NF. (n.d.). Amlodipine Besylate Monograph Abstract. Retrieved from [Link]

  • Stoiljković, Z., et al. (2021). PHOTOSTABILITY STUDY OF AMLODIPINE BESYLATE TABLETS PACKED IN PRIMARY PACKAGING. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Goger, N. G., & Gokcen, T. (2023). Quantitative Determination of Amlodipine Besylate without Derivatized in Pure Form and Tablet Dosage Forms with UV Spectrophotometric Method. DergiPark. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Amlodipine Besilate-Impurities. Retrieved from [Link]

Sources

Application Note: Thin Layer Chromatography (TLC) Profiling and Separation Strategies for Vortioxetine Impurity 19

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Background

Vortioxetine is a multimodal serotonergic antidepressant characterized by its unique bis-aryl sulfanyl amine structure. During Active Pharmaceutical Ingredient (API) synthesis, formulation, and long-term storage, the thioether linkage in vortioxetine is highly susceptible to oxidative degradation. This oxidation yields Vortioxetine Impurity 19 (chemically identified as Vortioxetine Sulfoxide; CAS: 1429908-35-9)[1].

While High-Performance Liquid Chromatography (HPLC) is the gold standard for final batch release[2], Thin Layer Chromatography (TLC) remains an indispensable, rapid, and cost-effective technique for in-process control (IPC), reaction monitoring, and preliminary stability-indicating assays. This application note details a self-validating TLC protocol to baseline-resolve Vortioxetine from Impurity 19, grounded in the physicochemical differences between the parent thioether and the oxidized sulfoxide.

Mechanistic Causality: The Logic of the Separation

To design a robust chromatographic method, one must understand the molecular interactions at play rather than relying on trial and error.

  • The Stationary Phase Challenge: Standard TLC utilizes Silica Gel 60, which possesses weakly acidic surface silanol groups (pKa ~4.5). Vortioxetine contains a basic piperazine ring. If a neutral mobile phase is used, the secondary amine of the piperazine will protonate, strongly interacting with the anionic silanols via ion-exchange mechanisms. This causes severe peak tailing and irreversible adsorption (streaking).

  • The Mobile Phase Solution: To mitigate this, a basic modifier—such as Triethylamine (TEA) or aqueous Ammonia—must be added to the mobile phase. The modifier competitively binds to the acidic silanols, masking them and allowing the analyte to partition based strictly on polarity.

  • Analyte Polarity (Thioether vs. Sulfoxide): Vortioxetine is highly lipophilic. However, the oxidation of the sulfur atom to a sulfoxide in Impurity 19 introduces a strong dipole moment (S=O). This highly polarized bond acts as a potent hydrogen-bond acceptor, interacting strongly with the silica gel matrix. Consequently, Impurity 19 will exhibit a significantly lower Retention Factor ( Rf​ ) compared to the parent API[3].

Separation_Logic Mix Analyte Mixture (Applied to Silica Gel) Vort Vortioxetine (API) Thioether Linkage Mix->Vort Imp19 Impurity 19 Sulfoxide (S=O) Mix->Imp19 Silica1 Weak Dipole Interaction (Higher Mobility) Vort->Silica1 Silica2 Strong H-Bonding with Silanols (Lower Mobility) Imp19->Silica2 Rf1 High Rf (~0.65) Silica1->Rf1 Rf2 Low Rf (~0.30) Silica2->Rf2

Caption: Mechanistic pathway of TLC separation based on analyte polarity and silica gel interaction.

Experimental Protocol

Materials and Reagents
  • Stationary Phase: TLC Silica gel 60 F254​ plates (Aluminum or Glass-backed, 20 x 20 cm).

  • Reference Standards: Vortioxetine Hydrobromide API and Vortioxetine Impurity 19 (Vortioxetine Sulfoxide) reference standard[3].

  • Solvents (Analytical Grade): Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).

Mobile Phase Preparation

The optimized mobile phase is Dichloromethane : Methanol : Triethylamine (90 : 9 : 1, v/v/v) .

  • Measure 90 mL of DCM and transfer to a clean glass bottle.

  • Add 9 mL of Methanol.

  • Add 1 mL of Triethylamine.

  • Mix thoroughly and sonicate for 5 minutes to degas. Causality Note: The 1% TEA ensures the local pH on the plate remains basic, suppressing the ionization of the piperazine ring.

Sample and Standard Preparation (Self-Validating System)

To ensure the protocol is self-validating, a System Suitability Test (SST) solution must be prepared and run alongside the samples. If the SST fails to show baseline resolution, the chamber saturation or mobile phase preparation is flawed.

  • Standard Solution (API): Dissolve 10 mg of Vortioxetine API in 1 mL of Methanol (10 mg/mL).

  • Impurity Standard (Imp 19): Dissolve 1 mg of Impurity 19 in 1 mL of Methanol (1 mg/mL).

  • SST Mixture: Mix 100 µL of the Standard Solution with 100 µL of the Impurity Standard.

Development and Detection Workflow
  • Application: Apply 5 µL bands (5 mm width) of the Standard, Impurity, SST Mixture, and Test Samples onto the TLC plate, 1.5 cm from the bottom edge.

  • Chamber Saturation: Place a filter paper pad inside the twin-trough TLC chamber. Pour the mobile phase and allow it to saturate for exactly 20 minutes . Causality Note: Proper saturation prevents the "edge effect" and ensures uniform solvent velocity, which is critical for reproducible Rf​ values.

  • Elution: Place the plate in the chamber and develop until the solvent front reaches 80% of the plate height (~8 cm from the application line).

  • Drying: Remove the plate and dry under a stream of cool air in a fume hood to evaporate the TEA.

  • Detection:

    • Primary: Observe under UV light at 254 nm. Both compounds contain aromatic rings that will quench the plate's fluorescence, appearing as dark spots.

    • Secondary (Confirmation): Expose the plate to Iodine vapor in a sealed chamber. The tertiary and secondary amines will form brown complexes with iodine, increasing the limit of detection (LOD).

TLC_Workflow Prep Sample & Standard Preparation Sat Chamber Saturation (20 mins) Prep->Sat SST System Suitability Mixture (SST) SST->Prep Validates Elute Plate Development (Ascending) Sat->Elute Detect UV Detection (254 nm) & Iodine Staining Elute->Detect

Caption: Step-by-step TLC workflow incorporating the self-validating System Suitability Test (SST).

Quantitative Data Presentation & Troubleshooting

The optimization of the mobile phase demonstrates the delicate balance between solvent polarity and basic modification. Table 1 summarizes the phase optimization, while Table 2 provides the expected quantitative outputs for the validated method.

Table 1: Mobile Phase Optimization and Causality

Mobile Phase Composition (v/v)Vortioxetine Rf​ Impurity 19 Rf​ Spot MorphologyMechanistic Outcome
DCM : MeOH (90:10)0.150.05Severe TailingLack of basic modifier causes piperazine-silanol binding.
DCM : MeOH : TEA (95:4:1)0.350.10Round, CompactInsufficient polarity (MeOH) to push the sulfoxide up the plate.
DCM : MeOH : TEA (90:9:1) 0.65 0.30 Round, Compact Optimal balance of polarity and silanol masking.
Ethyl Acetate : TEA (98:2)0.200.02CompactEthyl acetate is too non-polar for the sulfoxide impurity.

Table 2: Validated Method Parameters

ParameterVortioxetine (API)Vortioxetine Impurity 19
Chemical State ThioetherSulfoxide
Expected Rf​ Value 0.65±0.03 0.30±0.03
Resolution ( Rs​ ) N/A >3.0 (Baseline resolved)
Limit of Detection (UV 254) ~0.5 µ g/spot ~0.8 µ g/spot
Limit of Detection (Iodine) ~0.1 µ g/spot ~0.2 µ g/spot

Troubleshooting Insights: If the Rf​ of Impurity 19 shifts upward and co-elutes with the API, the mobile phase has absorbed ambient moisture, increasing the polarity of the silica gel layer. Always prepare fresh mobile phase daily and store TLC plates in a desiccator.

Sources

Preparative HPLC Scale-Up Strategy for the Isolation of Vortioxetine Impurity 19 (Vortioxetine Sulfoxide)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals Application Focus: Impurity Profiling, Preparative Chromatography, and Reference Standard Generation

Introduction & Mechanistic Background

Vortioxetine hydrobromide is a multimodal serotonergic antidepressant. Due to the presence of a thioether linkage in its molecular backbone, the active pharmaceutical ingredient (API) is highly susceptible to oxidative degradation during synthesis, formulation, and storage. This oxidation yields Vortioxetine Impurity 19, chemically known as 1[1].

Regulatory frameworks (such as ICH Q3A/Q3B) dictate that any degradation product exceeding the 0.10% threshold must be isolated and comprehensively characterized (e.g., via 1H NMR, 13C NMR, IR, and HRMS) to establish 2[2]. This application note outlines a self-validating, step-by-step protocol for the targeted enrichment, analytical profiling, and preparative HPLC isolation of Impurity 19.

G A Vortioxetine API (Thioether Linkage) B Oxidative Stress (3% H2O2, 25°C) A->B C Vortioxetine Impurity 19 (Sulfoxide Derivative) B->C

Chemical transformation of Vortioxetine to Impurity 19 via oxidative forced degradation.

Chromatographic Causality: The "Why" Behind the Method

Vortioxetine and its sulfoxide derivative (Impurity 19) both possess a basic piperazine ring with a pKa of approximately 9.1.

  • The Silanol Problem: On standard reversed-phase (RP) C18 columns, secondary amines interact aggressively with unendcapped, acidic residual silanols on the silica surface. This secondary interaction causes severe peak tailing, which is disastrous for preparative chromatography as it leads to fraction overlap, poor recovery, and compromised purity.

  • The Solution: To suppress this interaction, the mobile phase must be highly acidic. By utilizing3[3], the mobile phase pH is lowered below 2.5[4]. This ensures full protonation of the piperazine ring. Furthermore, the trifluoroacetate anion acts as a volatile ion-pairing agent, masking the silanol sites and yielding sharp, symmetrical peaks suitable for high-load preparative isolation. Crucially, TFA is volatile, allowing for seamless downstream lyophilization without the risk of non-volatile salt deposition.

Workflow & Scale-Up Strategy

G A 1. Forced Degradation (Enrichment via H2O2) B 2. Analytical Profiling (Identify Impurity 19) A->B C 3. Loadability Studies (Determine Max Injection) B->C D 4. Preparative HPLC (Scale-up & Isolate) C->D E 5. Fraction Analysis (Purity Check >98%) D->E F 6. Lyophilization (API Reference Standard) E->F

Step-by-step workflow for the preparative isolation of Vortioxetine Impurity 19.

Experimental Protocols

Protocol A: Forced Degradation (Enrichment of Impurity 19)

Objective: Generate a high-yield crude mixture of Impurity 19 to maximize preparative throughput without consuming excessive amounts of API.

  • Dissolution: Dissolve 1.0 g of Vortioxetine API in 50 mL of LC-MS grade Methanol.

  • Oxidation: Add 5.0 mL of 3% H₂O₂ (v/v) dropwise while stirring continuously at 25°C.

  • Monitoring: Stir for 4 hours. Monitor the reaction via Analytical HPLC every hour until the Impurity 19 peak (which elutes slightly earlier than the parent API due to the polar sulfoxide group) reaches ~25-30% relative area.

  • Quenching: Quench the residual peroxide with 10 mL of 10% aqueous sodium thiosulfate to halt further oxidation into the sulfone derivative.

  • Solvent Removal: Evaporate the methanol under reduced pressure (rotary evaporator, bath temp < 35°C). Reconstitute the resulting aqueous slurry in 50 mL of Initial Preparative Mobile Phase (20% Acetonitrile / 80% Water with 0.1% TFA). Filter through a 0.45 µm PTFE membrane.

Protocol B: Analytical Scouting & Loadability Study

Objective: Define the elution profile and determine the maximum injection volume before critical resolution ( Rs​<1.5 ) is lost.

  • Column: C18 (4.6 mm × 250 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Milli-Q Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 20% B to 60% B over 20 min.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 226 nm

  • Loadability Test: Inject increasing volumes (10 µL, 20 µL, 50 µL, 100 µL) of the enriched sample. Note the volume at which the tail of the parent API begins to merge with the Impurity 19 peak (Volume Overload threshold).

Protocol C: Preparative HPLC Scale-Up

Objective: Isolate Impurity 19 using geometrically scaled parameters.

  • Scale-Up Calculation: The scale-up factor (SF) from a 4.6 mm analytical column to a 21.2 mm preparative column is calculated as the ratio of their squared radii: SF=(21.2/4.6)2≈21.2 .

  • Column: Preparative C18 (21.2 mm × 250 mm, 10 µm)

  • Flow Rate: 21.0 mL/min (Scaled from 1.0 mL/min)

  • Injection Volume: 2.0 mL (Scaled from ~100 µL max analytical load)

  • Gradient: Focused shallow gradient (25% B to 40% B over 30 min) to maximize peak capacity around the target elution window and prevent the parent API from tailing into the impurity fraction.

  • Fraction Collection: Time-sliced and threshold-based (>50 mAU at 226 nm).

Protocol D: Fraction QC and Lyophilization
  • QC Analysis: Inject 10 µL of each collected fraction into the analytical HPLC system.

  • Pooling: Pool only the fractions demonstrating >98.0% chromatographic purity.

  • Concentration: Remove the organic modifier (Acetonitrile) via rotary evaporation at 30°C to prevent thermal degradation.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C and lyophilize at < 0.1 mbar for 48 hours to yield Vortioxetine Impurity 19 as a dry, stable TFA salt.

Data Presentation

Table 1: Chromatographic Scale-Up Parameters

ParameterAnalytical ScoutingPreparative Scale-UpScale-Up Factor
Column Dimensions 4.6 mm × 250 mm21.2 mm × 250 mm21.2x (Cross-sectional Area)
Particle Size 5 µm10 µmN/A
Flow Rate 1.0 mL/min21.0 mL/min21.0x
Injection Volume 50 µL2.0 mL (2000 µL)40.0x (Volume overload applied)
Run Time 20 min35 minGradient focused

Table 2: Fraction Recovery and Purity Metrics (Post-Prep HPLC)

Fraction PoolVolume (mL)Concentration (mg/mL)Total Mass (mg)HPLC Purity (%)
F1 - F3 (Front tail)450.125.492.4%
F4 - F9 (Heart cut) 90 0.85 76.5 99.1%
F10 - F11 (Back tail)300.185.494.2%

Note: Only the "Heart cut" (F4-F9) is pooled for lyophilization to ensure the final reference standard meets the >98% purity threshold required for structural elucidation.

Conclusion

By applying a mechanistic understanding of silanol interactions and employing a rational geometric scale-up strategy, Vortioxetine Impurity 19 can be efficiently isolated from complex degradation mixtures. The use of volatile TFA ensures excellent peak shape by ion-pairing the basic piperazine ring, while simultaneously facilitating direct downstream lyophilization. This workflow yields a high-purity (>98%) reference standard suitable for rigorous toxicological testing and analytical method qualification.

References

  • Title: Vortioxetine Sulfoxide - SRIRAMCHEM Source: sriramchem.com URL: 1

  • Title: Vortioxetine Impurities Manufacturers & Suppliers - Daicel Pharma Standards Source: daicelpharmastandards.com URL: 2

  • Title: Comparison of Various Chromatographic Systems for Identification of Vortioxetine in Bulk Drug Substance, Human Serum, Saliva, and Urine Samples by HPLC-DAD and LC-QTOF-MS - PMC Source: nih.gov URL: 3

  • Title: Development and Validation of RP-HPLC method for Estimation of Vortioxetine in bulk drug and In Pharmaceutical products Source: ijprajournal.com URL: 4

Sources

Safeguarding Analytical Accuracy: A Guide to the Storage and Stability of Vortioxetine Impurity 19 Standards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical quality control, the purity of an active pharmaceutical ingredient (API) is paramount. For Vortioxetine, a multimodal antidepressant, ensuring its safety and efficacy requires rigorous monitoring of potential impurities that may arise during synthesis or storage. Among these, Vortioxetine Impurity 19, identified as Vortioxetine Sulfoxide, is of significant interest due to the susceptibility of the thioether moiety in the parent molecule to oxidation.[1][2] The accurate quantification of this impurity is essential, and this, in turn, relies on the integrity of the Vortioxetine Impurity 19 reference standard.

This comprehensive guide provides a detailed framework for the appropriate storage, handling, and stability assessment of Vortioxetine Impurity 19 standards. Adherence to these protocols is critical for researchers, scientists, and drug development professionals to ensure the validity and reproducibility of analytical data, ultimately safeguarding patient safety and ensuring product quality.

Physicochemical Properties and Structure of Vortioxetine Impurity 19

Vortioxetine Impurity 19 is the sulfoxide derivative of Vortioxetine. Its chemical structure is provided below:

Chemical Name: 1-[2-[(2,4-Dimethylphenyl)sulfinyl]phenyl]piperazine Molecular Formula (as Hydrobromide salt): C₁₈H₂₃BrN₂OS Molecular Weight (as Hydrobromide salt): 395.36 g/mol

The presence of the sulfoxide group is the primary determinant of this impurity's stability profile. Sulfoxides are known to be susceptible to further oxidation to the corresponding sulfone, and they can also be sensitive to light and certain storage conditions.[3] Understanding these intrinsic properties is the foundation for establishing appropriate handling and storage protocols.

Recommended Storage and Handling Protocols

The integrity of a reference standard is the bedrock of accurate analytical measurement. Improper storage and handling can lead to degradation, compromising the standard's purity and, consequently, the reliability of any analysis where it is employed.

Table 1: Recommended Storage Conditions for Vortioxetine Impurity 19 Standard
ParameterShort-Term Storage (≤ 1 month)Long-Term Storage (> 1 month)
Temperature 2-8°C[4]-20°C[5]
Humidity Store in a desiccator or with a desiccant.Store in a desiccator or with a desiccant in a tightly sealed container.
Light Exposure Protect from light by using amber vials or storing in the dark.[1]Protect from light by using amber vials and storing in a dark, controlled environment.[1]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible.Store under an inert atmosphere (e.g., nitrogen or argon).

The rationale for these conditions is to mitigate the primary degradation pathways for sulfoxide-containing compounds, namely oxidation and photodegradation.[1][3]

Handling Procedures for Analytical Use

To preserve the integrity of the Vortioxetine Impurity 19 reference standard during routine laboratory use, the following procedures are recommended:

  • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture, which could lead to hydrolysis or hygroscopic absorption.[4]

  • Weighing: Accurately weigh the required amount of the standard in a controlled environment with low humidity.

  • Solvent Selection: For the preparation of stock and working solutions, use high-purity (e.g., HPLC or LC-MS grade) solvents. Dimethyl sulfoxide (DMSO) is a suitable solvent for creating concentrated stock solutions due to its excellent solvating properties for a wide range of compounds.[6] However, it is crucial to use anhydrous DMSO as it is hygroscopic.[6] For further dilutions, acetonitrile and methanol are commonly used in reversed-phase HPLC methods for vortioxetine and its impurities.[7]

  • Solution Storage: Stock solutions should be stored under the same stringent conditions as the solid standard (refrigerated or frozen, protected from light). It is advisable to prepare fresh working solutions daily to minimize the risk of degradation in solution.

Visualizing the Workflow for Standard Management

To aid in the decision-making process for the proper management of Vortioxetine Impurity 19 standards, the following workflow diagram is provided.

cluster_receiving Receiving and Initial Storage cluster_storage Storage Conditions cluster_handling Handling for Use cluster_disposal Disposal receive Receive Standard log Log Details (Lot #, CoA) receive->log initial_store Store in Original Container log->initial_store storage_decision Short-term or Long-term? initial_store->storage_decision short_term 2-8°C, Desiccated, Dark storage_decision->short_term ≤ 1 month long_term -20°C, Desiccated, Dark, Inert Gas storage_decision->long_term > 1 month equilibrate Equilibrate to Room Temp storage_decision->equilibrate expired Standard Expired or Degraded short_term->expired long_term->expired weigh Weigh in Controlled Environment equilibrate->weigh dissolve Dissolve in High-Purity Solvent weigh->dissolve store_solution Store Solution Appropriately dissolve->store_solution store_solution->expired dispose Dispose According to Regulations expired->dispose

Caption: Workflow for Vortioxetine Impurity 19 Standard Management.

Protocol for Stability Assessment via Forced Degradation

To ensure the integrity of the Vortioxetine Impurity 19 standard within your laboratory's specific environment and handling procedures, a forced degradation study is recommended. This will help to identify potential degradation products and establish the stability-indicating nature of the analytical method in use. The following protocol is a general guideline and should be adapted as necessary.

Experimental Protocol: Forced Degradation Study
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a suitable amount of Vortioxetine Impurity 19 standard in a Class A volumetric flask using an appropriate solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Keep the solution at 60°C for 24 hours.

    • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide. Maintain the solution at 60°C for 24 hours.

    • Oxidative Degradation: Treat an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Expose an aliquot of the stock solution to a temperature of 80°C for 48 hours.

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (254 nm) and visible light in a photostability chamber for a defined period, as per ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the stressed samples, along with an unstressed control sample, using a validated, stability-indicating HPLC or UPLC method. A C18 or a phenyl-hexyl column with a mobile phase consisting of a mixture of an appropriate buffer, acetonitrile, and/or methanol is a good starting point for method development.[7]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the unstressed control.

    • Calculate the percentage degradation of Vortioxetine Impurity 19.

    • Identify and quantify any significant degradation products.

    • Assess the peak purity of the Vortioxetine Impurity 19 peak in the stressed samples to confirm the stability-indicating nature of the analytical method.

Visualizing the Forced Degradation Workflow

The following diagram illustrates the experimental workflow for the forced degradation study.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare 1 mg/mL Stock Solution control Unstressed Control Sample prep_stock->control acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (80°C) prep_stock->thermal photo Photolytic (UV/Vis) prep_stock->photo hplc Analyze via Stability-Indicating HPLC/UPLC control->hplc sample_prep Sample Prep (Neutralize, Dilute) acid->sample_prep base->sample_prep oxidation->sample_prep thermal->sample_prep photo->sample_prep sample_prep->hplc compare Compare Chromatograms hplc->compare calc_degradation Calculate % Degradation compare->calc_degradation peak_purity Assess Peak Purity compare->peak_purity

Caption: Experimental Workflow for Forced Degradation Study.

Conclusion

The reliability of pharmaceutical quality control is intrinsically linked to the quality of the reference standards used. For Vortioxetine Impurity 19, a sulfoxide derivative, meticulous attention to storage and handling is not merely a recommendation but a necessity to prevent oxidative and photolytic degradation. By implementing the detailed protocols and stability assessment strategies outlined in this guide, analytical scientists can ensure the integrity of their Vortioxetine Impurity 19 standards, leading to more accurate and reproducible analytical results. This commitment to the fundamentals of good laboratory practice is essential for the development and release of safe and effective pharmaceutical products.

References

  • Comparison of Various Chromatographic Systems for Identification of Vortioxetine in Bulk Drug Substance, Human Serum, Saliva, and Urine Samples by HPLC-DAD and LC-QTOF-MS. National Center for Biotechnology Information. [Link]

  • A Useful UFLC-MS Technique for Analysing N-Nitroso Vortioxetine Is a Nitrosamine Drug Substance Related Impurities (NDSRIs) in Vortioxetine Hydrobromide Drug Substance Employing a Low-Cost Single Quadrupole Mass Spectrometer. Scientific Research Publishing. [Link]

  • Preparation method of vortioxetine impurity.
  • Vortioxetine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]

  • Analytical Method Development and Validation for Estimation of Vortioxetine from Dosage Form. CR Subscription Agency. [Link]

  • Analytical Method Development and Validation of Vortioxetine Hydrobromide by Rp-Hplc on Bulk and Tablet Dosage Form. International Journal of Trend in Scientific Research and Development. [Link]

  • Validated RP-HPLC method for the estimaion of Vortioxetine in bulk and in tablets. ResearchGate. [Link]

  • Vortioxetine EP Impurities & USP Related Compounds. SynThink. [Link]

  • DRUGS - Liquid Chromatographic Method for Perphenazine and Its Sulfoxide in Pharmaceutical Dosage Forms for Determination of Stability. Journal of AOAC INTERNATIONAL. [Link]

  • Vortioxetine-impurities. Pharmaffiliates. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. Gaylord Chemical. [Link]

  • Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity. PubMed. [Link]

  • Advances in the Regulated Pharmaceutical Use of Dimethyl Sulfoxide USP, Ph.Eur. American Pharmaceutical Review. [Link]

  • Safety Data Sheet. PCCA. [Link]

  • PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS. PharmaGuideHub. [Link]

  • Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. MDPI. [Link]

  • Determination of Vortioxetine and Its Degradation Product in Bulk and Tablets, by LC-DAD and MS/MS Methods. PubMed. [Link]

Sources

Troubleshooting & Optimization

Minimizing formation of Impurity 19 during Vortioxetine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Formation of Impurity 19 (Vortioxetine Sulfoxide)

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and process chemists optimizing the synthesis of Vortioxetine. Below, we address the mechanistic origins of Impurity 19 and provide field-validated protocols to prevent its formation and salvage compromised batches.

Frequently Asked Questions: Mechanistic Causality

Q1: What is the exact chemical nature of Impurity 19, and why does it form so readily during the C-S coupling and workup stages? A: Impurity 19 is Vortioxetine Sulfoxide (CAS 1429908-35-9), the oxidized degradation product of the active pharmaceutical ingredient[1]. Mechanistically, Vortioxetine is a bis-aryl-sulfanyl amine (1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine)[2]. The sulfur atom bridges two highly electron-rich aromatic rings. The electron-donating methyl groups on the 2,4-dimethylphenyl ring and the piperazine substitution increase the electron density on the sulfur atom, making it highly nucleophilic. Consequently, the thioether linkage is exceptionally susceptible to electrophilic oxygen transfer. During the Buchwald-Hartwig cross-coupling, if the inert atmosphere is compromised, the palladium catalyst can inadvertently facilitate the oxidation of the sulfur atom. Furthermore, ethereal solvents (like THF or 1,4-dioxane) can form peroxides upon storage, which act as potent oxidants driving the formation of the sulfoxide[3].

Q2: How can I adjust my synthetic protocol to prevent the oxidation of the thioether linkage? A: Prevention requires a self-validating system of strict environmental controls. First, eliminate oxidative triggers by sparging all reaction solvents with Argon for at least 30 minutes prior to use. If using ethereal solvents, verify the absence of peroxides using KI-starch indicator strips. Second, transition from a standard aqueous workup to an antioxidant quench. By introducing a sacrificial reducing agent—such as aqueous sodium metabisulfite ( Na2​S2​O5​ )—during the initial quench, you neutralize dissolved oxygen and transient peroxide species before they can react with the newly formed thioether.

Q3: If my crude batch already contains elevated levels of Impurity 19 (>0.15% ICH threshold), can I salvage the batch without column chromatography? A: Yes. Because the oxidation of a thioether to a sulfoxide is reversible, you can perform a targeted chemical deoxygenation. A highly effective and mild protocol utilizes the Triphenylphosphine/Iodine ( PPh3​/I2​ ) system[4]. The PPh3​ acts as the oxygen acceptor, while catalytic I2​ activates the sulfoxide oxygen, facilitating the selective reduction back to the thioether without degrading the piperazine ring or the aromatic system.

Process Optimization Data

The following table summarizes the quantitative impact of various process parameters on the formation of Impurity 19 during the synthesis and isolation of Vortioxetine.

Process ParameterExperimental ConditionTypical Impurity 19 Level (%)
Atmosphere Ambient Air (No Sparging)2.50 - 5.00
Atmosphere Strict Argon Sparging< 0.10
Solvent Quality Aged THF (Peroxides present)3.00 - 6.50
Solvent Quality Freshly Distilled / Degassed Toluene< 0.05
Workup Quench Standard Deionized Water0.80 - 1.50
Workup Quench 10% aq. Sodium Metabisulfite< 0.05
Validated Experimental Protocols
Protocol A: Oxygen-Free Workup to Prevent Impurity 19

Objective: Quench the C-S coupling reaction while neutralizing oxidative threats.

  • Cooling: Upon completion of the palladium-catalyzed coupling, cool the reaction mixture to room temperature ( 20−25∘C ) while maintaining a positive pressure of Argon.

  • Antioxidant Quench: Slowly add a freshly prepared, Argon-sparged aqueous solution of 10% w/v Sodium Metabisulfite ( Na2​S2​O5​ ) to the reaction vessel. Stir vigorously for 15 minutes.

  • Extraction: Add degassed Ethyl Acetate to the mixture. Separate the phases, ensuring minimal exposure to ambient air.

  • Washing & Isolation: Wash the organic layer with degassed brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude thioether with minimal sulfoxide contamination.

Protocol B: Chemical Salvage (Deoxygenation of Impurity 19)

Objective: Selectively reduce residual Vortioxetine Sulfoxide back to Vortioxetine.

  • Preparation: Dissolve the crude Vortioxetine mixture in anhydrous Acetonitrile ( CH3​CN ) under a strict Argon atmosphere.

  • Reagent Addition: Add 1.2 equivalents of Triphenylphosphine ( PPh3​ ) relative to the estimated molar amount of Impurity 19 present in the batch.

  • Catalysis: Add a catalytic amount of Iodine ( I2​ , 0.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor the disappearance of the sulfoxide peak via HPLC.

  • Quench & Extraction: Quench the reaction with 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) to neutralize the iodine catalyst. Extract the regenerated Vortioxetine with Ethyl Acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate. The byproduct, triphenylphosphine oxide ( OPPh3​ ), can be removed via selective crystallization or a short silica plug.

Pathway Visualization

G API Vortioxetine (Thioether API) IMP Impurity 19 (Sulfoxide) API->IMP Oxidants (O2, Peroxides) Catalyst: Pd IMP->API Reductants (PPh3/I2) Deoxygenation

Mechanistic equilibrium between Vortioxetine and Impurity 19 via oxidation and reduction.

References
  • Vortioxetine - Wikipedia Source: wikipedia.org URL:[Link]

  • Sulfoxide synthesis by oxidation - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

  • REDUCTION OF SULFOXIDES. A REVIEW: Organic Preparations and Procedures International Source: tandfonline.com URL:[Link]

Sources

Reducing baseline noise in LC-MS analysis of Impurity 19

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Reducing Baseline Noise in Trace Analysis (Impurity 19)

Welcome to the Technical Support Center. When analyzing trace-level pharmaceutical impurities such as Impurity 19, achieving a Signal-to-Noise (S/N) ratio greater than 10 is mandatory for reliable quantitation at the Limit of Quantitation (LOQ)[1]. High baseline noise lowers system sensitivity, making it exponentially harder to detect target compounds[2].

Baseline issues generally fall into two distinct categories: low-frequency drift (typically chemical in origin) and high-frequency noise (typically physical or instrumental in origin)[3]. This guide provides mechanistic explanations, self-validating diagnostic workflows, and proven protocols to restore your LC-MS system to optimal sensitivity.

Section 1: Diagnostic Workflow for Baseline Disturbances

Before adjusting methods or replacing parts, you must isolate the root cause. The following self-validating decision tree systematically removes fluidic and chemical variables to pinpoint whether the noise originates from the pump, the column, the solvents, or the mass spectrometer itself[4].

BaselineTroubleshooting Start Observe High Baseline Noise in LC-MS Step1 Check Pressure Profile Start->Step1 Decision1 Is noise correlated with pump stroke? Step1->Decision1 PumpIssue Pump Issue: Clean check valves, purge air, replace seals Decision1->PumpIssue Yes Step2 Bypass Column (Use zero-dead-volume union) Decision1->Step2 No Decision2 Does noise persist? Step2->Decision2 ColumnIssue Column/Matrix Issue: Wash column, improve sample clean-up Decision2->ColumnIssue No Step3 Stop LC Flow Monitor MS Background Decision2->Step3 Yes Decision3 Does noise persist? Step3->Decision3 MSIssue MS/Detector Issue: Clean ion source, check vacuum/electronics Decision3->MSIssue Yes SolventIssue Solvent/System Issue: Replace with fresh LC-MS grade solvents, flush lines Decision3->SolventIssue No

Diagnostic workflow for isolating LC-MS baseline noise sources.

Section 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q: Why does the MS baseline spike at specific times during our gradient elution of Impurity 19? A: Sudden baseline spikes during a gradient are typically caused by either system residual impurities or pump pulsation .

  • Causality: If impurities from the mobile phase or degraded tubing accumulate on the column head during the initial aqueous phase, they will elute abruptly when the organic solvent concentration reaches a critical threshold, causing a spike in the Total Ion Current (TIC)[3][5]. Alternatively, if the LC pump experiences pulsation (due to worn seals, trapped air, or sticky check valves), the resulting micro-fluctuations in flow rate disrupt the electrospray ionization (ESI) desolvation process, manifesting as high-frequency baseline spikes[5][6].

  • Validation: Monitor the pump pressure ripple. If the pressure profile correlates with the baseline noise frequency, the pump is the source[4]. To mitigate system-derived chemical impurities, consider installing a highly retentive delay column between the pump and the autosampler to shift background interference away from the retention time of Impurity 19[7].

Q: We are using HPLC-grade solvents. Could this be causing our rising baseline? A: Yes. For trace analysis of compounds like Impurity 19, HPLC-grade solvents are often insufficient.

  • Causality: HPLC-grade solvents can contain trace metal ions, plasticizers, or highly soluble impurities that are not retained by the column. In a mass spectrometer, these impurities cause continuous ion suppression or elevate the background signal, resulting in baseline drift[3]. Furthermore, mobile phase additives (like formic acid) can degrade or become contaminated, producing severe ghost peaks[8].

  • Validation: Switch to highly filtered LC-MS grade solvents[1]. Never "top off" solvent bottles, as this promotes microbial growth in aqueous phases and concentrates impurities[8]. If the baseline drift disappears upon switching solvents, the previous solvent grade was the root cause.

Q: How does the instrument's mixing chamber affect baseline noise? A: The volume and efficiency of the solvent mixer directly dictate mobile phase homogeneity.

  • Causality: Incomplete mixing of aqueous and organic phases creates microscopic "pockets" of varying solvent strength. When these heterogeneous segments reach the MS source, they cause rapid fluctuations in ionization efficiency, recorded as baseline noise. Increasing the mixer volume dampens these heterogeneities, significantly reducing baseline noise[9].

Section 3: Quantitative Impact of Hardware and Chemistry

The table below summarizes how specific experimental choices directly impact the baseline noise and the resulting Signal-to-Noise (S/N) ratio for trace analytes.

VariableConditionBaseline Noise CharacteristicSignal-to-Noise (S/N)Assay Reproducibility
Solvent Purity HPLC GradeHigh (Chemical Drift / Ghost Peaks)< 3 (Fails LOD)Poor
Solvent Purity LC-MS GradeLow (Stable TIC)> 10 (Meets LOQ)Excellent
Mixer Volume 50 µLHigh (High-Frequency Fluctuations)< 3Low Precision
Mixer Volume 340 µLLow (Smooth Baseline)> 10Up to 8-fold improvement

(Data synthesized from Cole-Parmer[1] and Waters[9] performance metrics).

Section 4: Standard Operating Protocols (SOPs)
Protocol 1: Self-Validating System Isolation Workflow

Objective: Definitively identify the physical location of the baseline noise generator. Causality: By systematically removing fluidic resistance and chemical inputs, we isolate the physical components. If stopping the flow eliminates the noise, the MS electronics and vacuum are validated as fully functional, proving the issue lies upstream[4].

  • Pressure Profiling: Monitor the pump pressure ripple in your chromatography software. If fluctuations match the baseline noise frequency, initiate pump maintenance (clean check valves, purge air)[4][5].

  • Column Bypass: Remove the analytical column and replace it with a zero-dead-volume union[4]. Inject a blank. If the noise decreases significantly, the column is contaminated, bleeding, or stripping[1].

  • Flow Arrest: Stop the LC flow completely while monitoring the MS signal[4]. If erratic noise persists, the issue is intrinsic to the mass spectrometer (e.g., dirty ion source, failing detector, or electronic interference)[2][4]. If the baseline stabilizes, the issue is related to the mobile phase or delivery system[4].

Protocol 2: Comprehensive LC-MS System Passivation

Objective: Eliminate chemical noise, carryover, and ghost peaks caused by system contamination. Causality: Different contaminants require different solvent polarities for removal. Isopropanol removes hydrophobic lipids and plasticizers, while highly aqueous flushes remove precipitated buffer salts[3][8].

  • Discard Old Solvents: Empty all mobile phase reservoirs completely. Wash the bottles with LC-MS grade water, followed by methanol. Do not top off old solvents[8].

  • System Flush (Column Removed): Connect a union in place of the column. Flush the entire flow path at 1.0 mL/min with the following sequence (15 minutes each):

    • 100% LC-MS Grade Water (to dissolve any precipitated salts).

    • 50:50 Water:Methanol.

    • 100% Isopropanol (IPA) (to strip hydrophobic contaminants from the lines)[3][8].

    • 100% LC-MS Grade Acetonitrile.

  • Source Cleaning: Wipe the MS spray shield and capillary cap with a lint-free cloth dampened with 50:50 Water:Methanol, followed by 100% IPA[2].

  • Re-equilibration: Reinstall the column and equilibrate with fresh LC-MS grade mobile phases containing high-quality, uncontaminated additives[2]. Inject a blank to validate that the baseline is restored.

References
  • LCMS Troubleshooting: 14 Best Practices for Laboratories - zefsci.com - 2

  • Why Does the MS Baseline Spike at a Specific Time During LC-MS/MS Gradient Elution - mtoz-biolabs.com - 5

  • Uncovering Overlooked Factors Behind Abnormal Baselines - welch-us.com - 6

  • LC Chromatography Troubleshooting: Noisy Baseline - halocolumns.com - 8

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? - chromatographyonline.com - 3

  • Science of Chromatography - coleparmer.com.cn - 1

  • Instrument Mixer Considerations to Improve Assay Reproducibility and Sensitivity - waters.com - 9

  • Shimadzu Baseline Disturbance - shimadzu.nl - 4

  • Analysis of PFAS and Ultra- Short Chain PFAS by LC-MS/MS with Solid Phase Extraction - theanalyticalscientist.com - 7

Sources

Technical Support Center: Investigating Retention Time Shifts of Vortioxetine Impurity 19

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve retention time (RT) shifts of Vortioxetine Impurity 19 during high-performance liquid chromatography (HPLC) analysis. Unstable retention times can significantly impact the accuracy and reliability of analytical data, making peak identification and quantification challenging. This document provides a systematic, evidence-based approach to diagnosing and rectifying these chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: We're observing a consistent drift in the retention time of Impurity 19, always shifting to an earlier elution. What are the likely causes?

A unidirectional and gradual shift in retention time, particularly towards earlier elution, typically points to a systematic change in the chromatographic system. The most common culprits are alterations in the mobile phase or a decline in column performance.

  • Mobile Phase Composition and Preparation: In reversed-phase chromatography, the mobile phase is a critical factor influencing retention.[1] An improperly prepared mobile phase, such as an incorrect ratio of aqueous to organic solvents, can lead to retention time shifts.[1] The evaporation of the more volatile organic component of the mobile phase over time can also cause a gradual decrease in retention.[1] Furthermore, using lower-grade solvents can introduce impurities that may affect the chromatography.

  • Column Equilibration: Insufficient column equilibration between injections is a frequent cause of retention time drift.[2][3] If the column is not fully returned to the initial conditions of the mobile phase before the next sample is injected, the starting point for each run will be inconsistent, leading to variability. It is generally recommended to equilibrate the column with at least 10-15 column volumes of the initial mobile phase.

  • Column Aging and Degradation: Over time, the stationary phase of the HPLC column can degrade, leading to a loss of retention.[4][5] This is often observed as a slow, consistent drift in retention times over a large number of injections. The chemical environment, including the pH of the mobile phase, can contribute to the degradation of the silica-based packing material.

Q2: The retention time for Vortioxetine Impurity 19 is highly variable and unpredictable, sometimes appearing earlier and sometimes later. What could be causing this?

Random and erratic retention time shifts often suggest issues with the HPLC hardware or the sample itself, rather than a systematic problem.

  • HPLC Pump and Solvent Delivery: The HPLC pump is responsible for delivering a precise and consistent flow of the mobile phase.[1] Malfunctions such as worn pump seals, faulty check valves, or the presence of air bubbles can lead to fluctuations in the flow rate and mobile phase composition, directly causing random retention time shifts.[1][4][6]

  • Sample Solvent and Injection Volume: Injecting a sample dissolved in a solvent that is stronger than the initial mobile phase can cause the analyte to move through the column too quickly, resulting in an earlier and often distorted peak.[7] Consistency in the injection volume is also crucial, as variations can lead to minor shifts in retention.

  • Temperature Fluctuations: The temperature of the column has a significant impact on retention time.[1] Even a small change of 1°C can alter retention times by 1-2%.[1] Inconsistent or inadequate temperature control of the column compartment can lead to random shifts as the ambient laboratory temperature changes.[1][3]

A Systematic Troubleshooting Workflow

When faced with retention time shifts for Vortioxetine Impurity 19, a structured approach to troubleshooting is essential. This workflow will help you systematically identify and resolve the root cause.

Step 1: Initial System and Method Verification

Before making any changes, it is crucial to confirm that the analytical method is being run correctly and that the HPLC system is performing as expected.

Protocol 1: System Suitability and Method Parameter Review
  • Confirm Method Parameters: Carefully review all the parameters entered into the chromatography data system (CDS) and compare them against the validated method. Pay close attention to:

    • Mobile phase composition and gradient profile.

    • Flow rate.

    • Column temperature.

    • Injection volume.

    • Detector wavelength (typically around 224-228 nm for Vortioxetine).[8]

  • Perform a Blank Injection: Inject a vial containing only the mobile phase or the sample diluent. This will help identify any extraneous "ghost peaks" that could be carryover from previous injections.[2]

  • Execute a System Suitability Test (SST): Inject a reference standard of Vortioxetine and Impurity 19. The SST should assess key chromatographic parameters, including:

    • Retention time repeatability.

    • Peak area repeatability.

    • Peak tailing or asymmetry.

    • Theoretical plates (column efficiency).

A failure in the SST indicates a problem that must be addressed before proceeding with sample analysis.

Step 2: Isolate the Source of the Problem

The next phase of troubleshooting involves a process of elimination to determine whether the issue lies with the mobile phase, the column, or the HPLC system itself.

Diagram 1: Troubleshooting Logic Flow

Start Retention Time Shift Observed CheckMethod Step 1: Verify Method & Run SST Start->CheckMethod SST_Pass SST Pass? CheckMethod->SST_Pass PrepareNewMP Step 2a: Prepare Fresh Mobile Phase SST_Pass->PrepareNewMP Yes SST_Fail Address SST Failure: Check System Basics SST_Pass->SST_Fail No TestNewMP Inject Standard PrepareNewMP->TestNewMP RT_Stable_MP RT Stable? TestNewMP->RT_Stable_MP ProblemSolved_MP Problem Solved: Mobile Phase Issue RT_Stable_MP->ProblemSolved_MP Yes TryNewColumn Step 2b: Install New or Known-Good Column RT_Stable_MP->TryNewColumn No TestNewColumn Inject Standard TryNewColumn->TestNewColumn RT_Stable_Col RT Stable? TestNewColumn->RT_Stable_Col ProblemSolved_Col Problem Solved: Column Issue RT_Stable_Col->ProblemSolved_Col Yes SystemCheck Step 2c: Investigate HPLC/UHPLC System RT_Stable_Col->SystemCheck No SystemIssue Potential System Issue: Pump, Injector, Oven SystemCheck->SystemIssue

Caption: A logical workflow for diagnosing the root cause of retention time shifts.

Protocol 2a: Mobile Phase Investigation
  • Prepare Fresh Mobile Phase: Remake all mobile phases using high-purity, HPLC-grade solvents and reagents. Ensure all components are measured accurately.

  • Thoroughly Degas: Degas the newly prepared mobile phases using sonication, vacuum filtration, or an inline degasser to remove dissolved gases that can cause pump issues.[4]

  • Purge and Re-inject: Purge the HPLC lines thoroughly with the fresh mobile phase to remove any remnants of the old solvents.[9] Inject the reference standard and monitor the retention time. If the issue is resolved, the original mobile phase was the likely cause.

Protocol 2b: Column Investigation

If a fresh mobile phase does not correct the problem, the column is the next component to examine.

  • Install a New or "Known-Good" Column: Replace the current column with a new one of the same type or one that has been previously tested and is known to perform well.

  • Equilibrate Properly: Equilibrate the new column with a sufficient volume of the mobile phase (at least 15-20 column volumes).

  • Re-inject Standard: Inject the reference standard. If the retention time is now stable and within the expected window, the previous column was likely the source of the problem.

Protocol 2c: HPLC System Investigation

If both a fresh mobile phase and a new column do not resolve the retention time shifts, the issue is likely with the HPLC system hardware.

  • Inspect for Leaks: Carefully check all fittings and connections for any signs of leaks, which can cause pressure fluctuations and inconsistent flow.[4][10]

  • Evaluate Pump Performance: Monitor the pump pressure for any unusual fluctuations or ripple. An unstable pressure trace can indicate issues with the pump's check valves or seals.[6]

  • Check the Autosampler and Injector: Ensure the injector is functioning correctly and delivering the correct volume.

Advanced Considerations for Vortioxetine Analysis

The chemical properties of Vortioxetine and its impurities can influence their chromatographic behavior.

  • Mobile Phase pH: Vortioxetine is a basic compound, and its retention in reversed-phase chromatography is highly sensitive to the pH of the mobile phase.[3] Small variations in pH can lead to significant shifts in retention time. Therefore, it is critical to accurately prepare and buffer the aqueous component of the mobile phase.

  • Secondary Interactions: Basic analytes like Vortioxetine can sometimes interact with residual silanol groups on the surface of the silica-based stationary phase. This can lead to peak tailing and potential retention time variability. Using a modern, high-purity, end-capped column can help to minimize these secondary interactions.

Summary of Potential Causes and Solutions
SymptomPotential CauseRecommended Solution
Consistent Drift to Earlier RT Incorrect mobile phase composition or degradationPrepare fresh mobile phase with high-purity reagents.[1]
Insufficient column equilibrationIncrease the equilibration time between injections.[2][3]
Column aging/degradationReplace the column.[4][5]
Random and Erratic RT Shifts Inconsistent pump performance (air bubbles, faulty seals/valves)Degas the mobile phase and purge the pump; service the pump if necessary.[1][4][6]
Sample solvent stronger than mobile phaseDissolve the sample in the initial mobile phase.[7]
Temperature fluctuationsUse a column oven to maintain a consistent temperature.[1][3]
Peak Tailing with RT Shifts Secondary interactions with the stationary phaseUse a high-purity, end-capped column.
Mobile phase pH instabilityPrepare fresh, accurately buffered mobile phase.[3]
References
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Retrieved from [Link]

  • MTC USA. (2026, January 27). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. Retrieved from [Link]

  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023) [Video]. YouTube. Retrieved from [Link]

  • Starek, M., & Krzek, J. (2020). Comparison of Various Chromatographic Systems for Identification of Vortioxetine in Bulk Drug Substance, Human Serum, Saliva, and Urine Samples by HPLC-DAD and LC-QTOF-MS. Molecules, 25(11), 2535.
  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC? Retrieved from [Link]

  • De Diego, M., et al. (2019). Determination of vortioxetine and its degradation product in bulk and tablets, by LC-DAD and MS/MS methods. Journal of the Chilean Chemical Society, 64(2), 4443-4449.
  • Biorelevant.com. Which factors can increase the retention time of an analyte during HPLC analysis. Retrieved from [Link]

  • Shimadzu. Factors Affecting Retention Time. Retrieved from [Link]

  • SynThink. Vortioxetine EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision? Retrieved from [Link]

  • Google Patents. (2019). CN106596798B - Analysis method of related substances in vortioxetine hydrobromide.
  • Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip [Video]. YouTube. Retrieved from [Link]

  • Pharmaffiliates. Vortioxetine-impurities. Retrieved from [Link]

  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

  • Google Patents. (2022). CN114075153A - Preparation method of vortioxetine impurity.
  • ResearchGate. Chemical structure of vortioxetine and its metabolites. Retrieved from [Link]

Sources

Technical Support Center: Ultra-Trace Detection of Impurity 19 via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Troubleshooting Center. Detecting trace-level degradation products or synthetic byproducts—generically categorized here under the highly challenging profile of Impurity 19 —requires pushing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to its absolute limits.

When targeting sub-ppm or low-nanogram/milliliter reporting thresholds (such as those mandated by ICH M7 for genotoxic impurities), analysts frequently encounter a triad of failures: severe matrix suppression, inherently poor ionization efficiency, and chromatographic band broadening. As a Senior Application Scientist, I have designed this guide to move beyond basic instrument operation. Here, we will dissect the causality behind signal loss and implement self-validating, orthogonal strategies to guarantee robust quantitation.

Part 1: Troubleshooting Ion Suppression & Matrix Effects

Q1: My Limit of Quantitation (LOQ) for Impurity 19 is fluctuating wildly between batches, and the absolute signal drops by 60% when spiked into the formulated drug matrix compared to a neat solvent standard. What is the root cause?

A1: You are experiencing severe ion suppression , a specific type of matrix effect endemic to Electrospray Ionization (ESI)[1]. In LC-MS/MS, the "matrix" encompasses all co-eluting sample components (e.g., excipients, residual API, endogenous lipids, or salts)[1]. When these non-target components co-elute with Impurity 19, they compete for the limited excess charge available on the surface of the ESI droplet during the desolvation process[1][2]. Because Impurity 19 is present at trace levels, it is easily outcompeted, remaining neutral in the gas phase and invisible to the mass analyzer[2].

To solve this, you must first map the exact retention time windows where suppression occurs, and then orthogonally remove the interfering matrix prior to injection[3].

Experimental Protocol 1: Post-Column Infusion for Matrix Effect Mapping

To self-validate whether your signal loss is due to the matrix or the instrument, perform a post-column infusion (PCI) experiment[3].

  • Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the LC column outlet and the MS source inlet.

  • Infusion: Continuously infuse a neat standard solution of Impurity 19 (e.g., 100 ng/mL) at 10 µL/min via the syringe pump. This establishes a high, steady baseline MS/MS signal.

  • Injection: Inject a "blank" matrix sample (e.g., the formulated drug product lacking Impurity 19) through the LC system using your standard gradient method.

  • Observation: Monitor the MS/MS transition for Impurity 19.

  • Interpretation: Any sudden "dips" or "valleys" in the steady baseline indicate zones of severe ion suppression caused by eluting matrix components[3]. If Impurity 19's retention time falls within one of these valleys, you must alter your chromatography or upgrade your sample preparation.

Part 2: Optimizing Sample Preparation for Trace Recovery

Q2: Simple protein precipitation (PPT) or dilute-and-shoot methods leave too much background interference, causing the suppression identified in Protocol 1. How do I selectively extract Impurity 19 without losing it in the process?

A2: Single-mechanism extractions (like standard C18 Solid Phase Extraction) often fail because conditions strong enough to wash away the API and excipients will also elute the trace impurity[4]. The solution is Mixed-Mode Solid Phase Extraction (SPE) [5].

Mixed-mode sorbents combine hydrophobic (reversed-phase) and ion-exchange functional groups on the same polymeric backbone[5]. This dual-retention mechanism allows you to "lock" Impurity 19 onto the sorbent via ionic bonds, wash the cartridge with 100% organic solvent to strip away neutral lipids and hydrophobic API matrix, and then release the impurity by neutralizing its charge with a pH shift[4].

Experimental Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE Workflow

Assumption: Impurity 19 contains a basic amine functional group.

  • Conditioning: Pass 2 mL Methanol (MeOH), followed by 2 mL of 2% Formic Acid in Water through the MCX cartridge to activate the sorbent and ionize the sulfonic acid groups[6].

  • Sample Loading: Dilute the sample 1:1 with 2% Formic Acid to ensure Impurity 19 is fully protonated (positively charged), then load it onto the cartridge. The analyte binds via strong cation exchange[6].

  • Wash 1 (Aqueous): Wash with 2 mL of 2% Formic Acid in Water to remove hydrophilic salts and polar excipients[6].

  • Wash 2 (Organic - The Critical Step): Wash with 2 mL of 100% MeOH. Because Impurity 19 is ionically locked to the sorbent, this aggressive wash removes all neutral hydrophobic matrix components without analyte loss[4].

  • Elution: Elute Impurity 19 using 2 mL of 5% Ammonium Hydroxide in MeOH. The high pH neutralizes the basic analyte, breaking the ionic bond and releasing it into the collection vial[6].

SPE N1 1. Condition (MeOH & Acidic H2O) N2 2. Load Sample (Protonate Analyte) N1->N2 N3 3. Wash 1 (Remove Salts) N2->N3 N4 4. Wash 2 (100% Org: Remove Matrix) N3->N4 N5 5. Elute (Basic Org: Release Analyte) N4->N5

Fig 1: Mixed-mode Solid Phase Extraction (SPE) workflow for trace impurity isolation.

Part 3: Enhancing Intrinsic Ionization Efficiency

Q3: Even when injecting a highly purified, neat standard of Impurity 19, the negative-ion ESI signal is too weak to meet the 0.05% ICH reporting threshold. How can I boost the intrinsic ionization?

A3: If the analyte lacks highly acidic sites, its ability to deprotonate in negative ESI (ESI-) is inherently poor. Traditional mobile phase additives like formic acid or ammonium acetate often fail to drive this reaction. The most effective chemical intervention is the addition of Ammonium Fluoride ( NH4​F ) to the aqueous mobile phase[7][8].

The fluoride ion possesses an exceptionally high gas-phase basicity. During the final stages of ESI droplet evaporation, the fluoride ion acts as a powerful proton sink, aggressively abstracting protons from the target analyte to form neutral hydrogen fluoride (HF) gas[8]. This drives the equilibrium toward the formation of the deprotonated analyte [M−H]− , yielding dramatic sensitivity gains[7].

Critical Hardware Warning: Fluoride ions interact aggressively with silica-based stationary phases. To prevent column dissolution and stationary phase bleed, you must strictly limit the NH4​F concentration to 1.0 – 2.0 mM [9]. Concentrations at or above 5 mM will cause rapid, irreversible column damage[9].

Data Presentation: Mobile Phase Additive Optimization

Table 1: Comparative Signal-to-Noise (S/N) ratios for Impurity 19 (10 ng/mL) under various mobile phase conditions (Negative ESI).

Mobile Phase Additive (Aqueous)Organic ModifierRelative ESI- ResponseSignal-to-Noise (S/N)Column Safety Risk
0.1% Formic AcidAcetonitrile1.0x (Baseline)8 : 1Low
10 mM Ammonium AcetateAcetonitrile1.5x12 : 1Low
0.1% Ammonium HydroxideMethanol3.2x28 : 1Moderate (High pH)
1.5 mM Ammonium Fluoride Methanol 18.5x 165 : 1 Moderate (Strictly limit to <2mM)

Part 4: Chromatographic Upgrades for Absolute Sensitivity

Q4: I have optimized my sample prep and mobile phase, but my peaks are still broad, which dilutes the signal over time. Can changing the column hardware improve my absolute sensitivity?

A4: Yes. If you are currently using traditional High-Performance Liquid Chromatography (HPLC) with 3.5 µm or 5 µm particles, you are losing sensitivity to longitudinal diffusion and eddy dispersion[10]. Migrating your method to Ultra-Performance Liquid Chromatography (UPLC) utilizing sub-2 µm particles (e.g., 1.7 µm) will fundamentally alter your peak dynamics[10][11].

According to the van Deemter equation, smaller particles minimize mass transfer resistance, allowing you to run at higher linear velocities without losing theoretical plates[10]. The result is a highly compressed chromatographic band. Because the same mass of Impurity 19 elutes in a fraction of the time (e.g., a 2-second peak width instead of 10 seconds), the peak height—and therefore the absolute MS signal intensity—increases proportionally[11]. UPLC migration can yield up to a 10-fold increase in analyte-dependent sensitivity[11].

G Start Low Sensitivity for Impurity 19 CheckMatrix Assess Matrix Effect (Post-Column Infusion) Start->CheckMatrix IsSuppressed Ion Suppression Detected? CheckMatrix->IsSuppressed OptimizeSPE Implement Mixed-Mode SPE Remove Co-eluting Matrix IsSuppressed->OptimizeSPE Yes (Matrix Factor < 0.8) CheckIon Assess Ionization Efficiency IsSuppressed->CheckIon No (Matrix Factor ~ 1.0) OptimizeSPE->CheckIon AddNH4F Add 1-2 mM NH4F to Mobile Phase CheckIon->AddNH4F Poor ESI Response CheckChrom Assess Peak Shape & Resolution CheckIon->CheckChrom Adequate Ionization AddNH4F->CheckChrom UseUPLC Migrate to UPLC (Sub-2 µm particles) CheckChrom->UseUPLC Broad Peaks / Co-elution

Fig 2: Diagnostic logic tree for resolving low-level LC-MS/MS sensitivity issues.
References
  • Assessment of Ammonium Fluoride as a Mobile Phase Additive for Sensitivity Gains in Electrospray Ionization Source: ResearchGate URL:[Link]

  • Application News: High Sensitivity Analysis of Mycotoxins using Ammonium Fluoride Source: Shimadzu URL:[Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL:[Link]

  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers Source: Longdom Publishing URL:[Link]

  • Maximum Concentration of Ammonium Fluoride in a Mobile Phase Source: MicroSolv Technology Corporation URL:[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis Source: PubMed Central (NIH) URL:[Link]

  • Ultra-Performance Liquid Chromatography (UPLC) in Analytical Method Development Source: Journal of Pharma Insights and Research URL:[Link]

  • Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS Source: Science.gov URL:[Link]

  • Solid-Phase Extraction (SPE) - Technique Overview Source: Veeprho URL:[Link]

Sources

Validation & Comparative

Comprehensive Guide: Validation of a High-Efficiency UPLC Method for Vortioxetine Impurity 19 per ICH Q2(R2)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Method Comparison & Validation Guide

Executive Summary

The accurate quantitation of pharmaceutical impurities is a critical regulatory mandate. For Vortioxetine, a widely prescribed antidepressant, the monitoring of its oxidative degradation product—Vortioxetine Impurity 19 (Vortioxetine Sulfoxide) —poses a unique analytical challenge due to its structural similarity to the active pharmaceutical ingredient (API)[1].

This guide objectively compares a traditional Fully Porous 5 µm HPLC method (Alternative) against a modern Sub-2-μm Core-Shell UPLC method (Product) . By leveraging the updated[2], we demonstrate how transitioning to high-efficiency particle chemistry not only ensures regulatory compliance but drastically improves resolution, sensitivity, and laboratory throughput.

Mechanistic Context: The Challenge of Impurity 19

Vortioxetine (1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]-piperazine) contains a bis-aryl sulfanyl ether linkage. Under oxidative stress (e.g., exposure to peroxides, light, or elevated temperatures during manufacturing), the sulfur atom is highly susceptible to oxidation, yielding Vortioxetine Sulfoxide (Impurity 19)[3].

The Chromatographic Causality: Why is this impurity difficult to separate? The addition of the oxygen atom to the sulfur creates a strong dipole, making the sulfoxide significantly more polar than the parent API. In Reversed-Phase Liquid Chromatography (RPLC), this increased polarity reduces hydrophobic interactions with the C18 stationary phase, causing Impurity 19 to elute before Vortioxetine. However, because the bulky molecular framework remains identical, the selectivity ( α ) between the two compounds is inherently low. Traditional 5 µm columns often fail to provide the theoretical plates ( N ) required for baseline resolution, leading to peak co-elution.

Pathway API Vortioxetine (API) Sulfide Group Oxidation Oxidative Stress (H2O2, Light, Temp) API->Oxidation Imp19 Impurity 19 (Vortioxetine Sulfoxide) Oxidation->Imp19

Caption: Degradation pathway of Vortioxetine into Impurity 19 via oxidative stress.

Methodological Comparison: Traditional HPLC vs. Sub-2-μm UPLC

To overcome the low selectivity, we compare two analytical approaches. The Alternative utilizes a standard 5 µm fully porous C18 column, while the Product employs a 1.7 µm Core-Shell C18 column.

By reducing the particle size to sub-2-μm, we drastically minimize the eddy diffusion and mass transfer resistance terms of the van Deemter equation. Furthermore, we utilize a 0.05 M Acetate buffer at pH 3.5. Why pH 3.5? Vortioxetine contains a basic piperazine ring ( pKa≈9.1 ). Maintaining a low pH ensures full protonation of the API, preventing secondary ion-exchange interactions with residual silanols on the silica support, thereby eliminating peak tailing[4].

Table 1: Chromatographic Method Comparison
ParameterAlternative: Traditional HPLCProduct: Sub-2-μm UPLC
Stationary Phase Fully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.05 M Acetate Buffer (pH 3.5)0.05 M Acetate Buffer (pH 3.5)
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Run Time 30 minutes10 minutes
Resolution ( Rs​ ) 1.8 (Marginal)3.5 (Excellent)
Solvent Consumption 30 mL per run4 mL per run

Step-by-Step ICH Q2(R2) Validation Protocol

The following protocol outlines the validation of the Sub-2-μm UPLC method in strict accordance with the updated[5],[6].

The Self-Validating System (System Suitability)

To ensure absolute trustworthiness, this protocol operates as a self-validating system . Before any validation parameter is assessed, a System Suitability Test (SST) must be executed. The SST acts as an internal logic gate: it mandates a resolution ( Rs​ ) ≥2.0 between Impurity 19 and Vortioxetine, and a peak area RSD ≤2.0% for five replicate standard injections. If the SST criteria are not met—indicating column degradation or mobile phase errors—the system halts, preventing the generation of falsely compliant data.

Validation Start ICH Q2(R2) Validation Protocol Spec 1. Specificity Baseline resolution (Rs > 2.0) Start->Spec Lin 2. Linearity & Range LOQ to 150% Spec (R² > 0.999) Spec->Lin Prec 3. Precision Repeatability & Intermediate (RSD < 2.0%) Lin->Prec Acc 4. Accuracy Spike Recovery at 50%, 100%, 150% Prec->Acc Sens 5. LOD / LOQ Signal-to-Noise > 3:1 and 10:1 Acc->Sens

Caption: Step-by-step ICH Q2(R2) validation workflow for analytical procedures.

Specificity & Forced Degradation
  • Objective: Prove the method unequivocally assesses Impurity 19 without interference[7].

  • Procedure: Subject the API to oxidative stress (3% H2​O2​ for 24 hours). Inject the stressed sample alongside a blank and a standard spiked with 0.15% Impurity 19.

  • Evaluation: Utilize a Photodiode Array (PDA) detector to verify peak purity. The purity angle must be less than the purity threshold, confirming no co-eluting peaks exist under the Impurity 19 peak.

Linearity and Range
  • Objective: Demonstrate proportional detector response across the operational range[2].

  • Procedure: Prepare a stock solution of Impurity 19. Perform serial dilutions to create five concentration levels ranging from the LOQ to 150% of the specification limit (e.g., 0.03 µg/mL to 0.225 µg/mL).

  • Evaluation: Plot peak area versus concentration. Calculate the linear regression.

Accuracy (Recovery)
  • Objective: Confirm the exactness of the analytical method.

  • Procedure: Spike known amounts of Impurity 19 into the API matrix at three distinct levels (50%, 100%, and 150% of the 0.15% specification limit). Prepare three independent replicates per level.

  • Evaluation: Calculate the percentage recovery of the spiked impurity against the theoretical added amount.

Precision (Repeatability & Intermediate Precision)
  • Objective: Prove method consistency and ruggedness[5].

  • Procedure: For repeatability, inject six independent preparations of the 100% spiked sample on the same day. For intermediate precision, a second analyst repeats the process on a different day using a different UPLC instrument.

  • Evaluation: Calculate the Relative Standard Deviation (RSD) of the peak areas.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • Objective: Determine the lowest measurable concentrations reliably.

  • Procedure: Inject progressively diluted solutions of Impurity 19.

  • Evaluation: Establish LOD at a Signal-to-Noise (S/N) ratio of 3:1, and LOQ at an S/N ratio of 10:1.

Comparative Performance Data

The experimental data clearly illustrates the superiority of the Sub-2-μm UPLC method over the traditional HPLC approach. The traditional method struggles with baseline resolution, leading to higher variability (RSD) and poorer recovery at trace levels.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaAlternative (HPLC) ResultsProduct (Sub-2-μm UPLC) Results
Specificity ( Rs​ ) Rs​≥2.0 1.8 (Failed/Marginal)3.5 (Pass)
Linearity ( R2 ) ≥0.999 0.99850.9999
Accuracy (Recovery) 90.0% - 110.0%94.5% - 105.2%98.8% - 101.4%
Precision (RSD) ≤5.0% for trace impurities3.2%0.8%
LOD (S/N > 3) Report Value0.05 µg/mL0.01 µg/mL
LOQ (S/N > 10) Report Value0.15 µg/mL0.03 µg/mL

Conclusion

The validation data proves that upgrading to a Sub-2-μm Core-Shell UPLC method is not merely a modernization step, but a scientific necessity for the reliable quantitation of Vortioxetine Impurity 19. By understanding the chemical causality of the sulfoxide degradation pathway and applying the rigorous, self-validating framework of ICH Q2(R2), laboratories can achieve superior resolution ( Rs​=3.5 ), enhanced sensitivity, and a 66% reduction in run time compared to traditional HPLC alternatives.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Scientific Guideline Document European Medicines Agency (EMA) URL:[Link]

  • Stability-indicating reversed-phase HPLC method development and characterization of impurities in vortioxetine utilizing LC-MS, IR and NMR Journal of Pharmaceutical and Biomedical Analysis (Liu et al., 2016) URL:[Link]

  • Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD Molecules (MDPI, 2022) URL:[Link]

  • Vortioxetine Impurity 19 (Vortioxetine Sulfoxide) Reference Standard Clinivex URL:[Link]

Sources

Determining LOD and LOQ for Vortioxetine Impurity 19: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Impurity 19

Vortioxetine is a multimodal antidepressant widely used to treat major depressive disorders[1]. During the manufacturing process and subsequent shelf-life storage, the Active Pharmaceutical Ingredient (API) is susceptible to forming various process-related impurities and degradation products[2]. One of the most critical degradants is Vortioxetine Impurity 19 , structurally characterized as Vortioxetine Sulfoxide (CAS No: 1928741-85-8)[3].

Because sulfoxide derivatives possess altered lipophilicity and distinct dipole moments compared to the parent piperazine-thioether core, their chromatographic retention behavior is complex[4]. Accurately determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Impurity 19 is not just a regulatory formality—it is a mechanistic necessity to ensure patient safety and batch-to-batch consistency.

Mechanistic Baseline: The Causality of LOD and LOQ

In pharmaceutical impurity profiling, LOD and LOQ dictate the boundaries of a method's trustworthiness. According to ICH Q2(R1) guidelines, an analytical method must be sensitive enough to detect impurities at or below the standard reporting threshold (typically 0.05% for standard impurities)[1].

The causality behind experimental LOD/LOQ determination relies on the Signal-to-Noise (S/N) ratio or the Standard Deviation of the Response (σ) [5]:

  • LOD (Detection): The lowest concentration where the impurity's signal is reliably distinguished from baseline noise. Mathematically expressed as LOD=3.3×(σ/S) or an S/N ratio of 3:1[5].

  • LOQ (Quantitation): The lowest concentration where the impurity can be quantified with acceptable accuracy and precision (%RSD < 10%). Mathematically expressed as LOQ=10×(σ/S) or an S/N ratio of 10:1[5].

Comparative Analysis: RP-HPLC-UV vs. LC-MS/MS

To isolate and quantify Vortioxetine Impurity 19, analytical scientists must choose between standard chromatographic separation and mass-based detection.

  • RP-HPLC-UV (Reversed-Phase HPLC): The workhorse of routine Quality Control (QC). It utilizes a C18 or Chiralpak column to resolve the sulfoxide impurity from the API based on polarity differences[1]. It is cost-effective and highly reproducible for standard batch release[6].

  • LC-MS/MS (Tandem Mass Spectrometry): The gold standard for trace-level profiling and structural elucidation. By utilizing positive electrospray ionization (ESI+) and monitoring specific mass-to-charge (m/z) transitions, LC-MS/MS bypasses co-elution issues and achieves sub-microgram sensitivity[7].

LOD_LOQ_Workflow A Vortioxetine API (Spiked with Impurity 19) B Serial Dilution (Targeting 0.01% - 0.10%) A->B Sample Prep C RP-HPLC-UV (Routine QC) B->C D LC-MS/MS (Trace Profiling) B->D E Chromatographic Separation (C18 / C8 Column) C->E UV 235 nm / 370 nm D->E ESI+ MRM F Signal-to-Noise (S/N) Evaluation E->F G LOD Established (S/N ≥ 3:1) F->G H LOQ Established (S/N ≥ 10:1) F->H

Caption: Comparative analytical workflow for Vortioxetine Impurity 19 LOD/LOQ validation.

Experimental Protocols

Protocol A: RP-HPLC-UV Method (Routine QC)

This protocol is optimized for cost-effective, daily monitoring of Vortioxetine and its related substances[6].

  • Mobile Phase Preparation: Mix Acetonitrile, Methanol, and Water in a 40:50:10 (v/v/v) ratio[6]. Causality: Methanol is included to modulate the elution strength, preventing the early elution of the polar sulfoxide group of Impurity 19. Filter through a 0.45 µm membrane[6].

  • Chromatographic Conditions: Use a Cosmosil C18 column (250 mm x 4.6 mm, 5 µm) maintained at 30°C. Set the flow rate to 0.8 mL/min[6].

  • Standard Stock Preparation: Accurately weigh Impurity 19 reference standard and dissolve in the mobile phase to achieve a primary stock of 1000 µg/mL[6].

  • Serial Dilution for LOQ/LOD: Dilute the stock solution to target concentrations ranging from 0.1 µg/mL to 1.0 µg/mL.

  • Detection & Analysis: Inject 20 µL of each dilution. Monitor UV absorbance at 370 nm (or 235 nm depending on specific chromophore optimization)[1],[6]. Calculate the S/N ratio using the chromatography data system.

Protocol B: LC-MS/MS Method (Trace Profiling)

This protocol is deployed when Impurity 19 must be quantified in complex matrices or at genotoxic thresholds[7].

  • Mobile Phase Preparation: Prepare a volatile buffer system (e.g., 10 mM Ammonium Formate in Water) and Acetonitrile to ensure compatibility with the mass spectrometer source.

  • Chromatographic Conditions: Utilize a rapid-resolution C8 or C18 column. Apply a gradient elution profile to sharply focus the Impurity 19 peak before it enters the ionization chamber[7].

  • Ionization & Tuning: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Tune the instrument using a 1 µg/mL standard of Impurity 19 to identify the precursor ion [M+H]+ and optimize collision energies for the most abundant product ions.

  • Data Acquisition: Run the serially diluted samples (0.01 µg/mL to 0.1 µg/mL) in Multiple Reaction Monitoring (MRM) mode to filter out background matrix noise completely.

  • LOD/LOQ Extraction: Determine the LOD and LOQ based on the lowest concentrations yielding S/N ratios of 3 and 10, respectively.

Data Presentation: Performance Comparison

The following table synthesizes the expected validation parameters for Vortioxetine impurity profiling based on established literature methodologies[1],[6],[7].

Analytical ParameterRP-HPLC-UV MethodLC-MS/MS Method
Primary Application Bulk API Release & Routine QCTrace Degradation Profiling
Detection Mechanism Chromophoric Absorbance (UV)Mass-to-Charge Ratio (m/z)
Limit of Detection (LOD) ~0.24 µg/mL (or 0.008% w.r.t test)< 0.05 µg/mL
Limit of Quantitation (LOQ) ~0.73 µg/mL (or 0.025% w.r.t test)< 0.10 µg/mL
Linearity Range 10 - 50 µg/mL0.05 - 0.75 µg/mL
Correlation Coefficient ( r2 ) > 0.999> 0.995
Precision (%RSD at LOQ) ≤ 2.0%≤ 5.0%

Self-Validating System: Ensuring Trustworthiness

To ensure the chosen protocol acts as a self-validating system, analysts must implement rigorous System Suitability Testing (SST) prior to every run:

  • Resolution Criterion: The chromatographic resolution ( Rs​ ) between Vortioxetine API and Impurity 19 must be ≥2.0 [1]. If Rs​<2.0 , the mobile phase organic ratio or column temperature must be adjusted.

  • Recovery Verification: Spike the Vortioxetine API with Impurity 19 at the established LOQ level. The method is only deemed trustworthy if the mean recovery falls between 97.0% and 103.0%[1].

  • Mobile Phase Stability: Inject the LOQ standard after 24 and 48 hours. The %RSD of the impurity peak area must remain stable (< 10.0%), proving the sulfoxide does not further degrade in the analytical solution[1].

References

  • Source: European Chemical Bulletin, 2020, 9(4), 114-118.
  • Source: International Journal of Trend in Scientific Research and Development (IJTSRD), 2022.
  • Source: Journal of Pharmaceutical and Biomedical Analysis, 117, 325–332 (2016).
  • Vortioxetine Impurity 3 (CAS 508233-82-7)

Sources

A Comparative Guide to Linearity and Accuracy in the Quantification of Vortioxetine Impurity 19

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Impurity Quantification in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Vortioxetine, a multimodal antidepressant, is no exception.[1][2] During its synthesis and storage, various related substances, including process-related impurities and degradation products, can emerge.[3][4] Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate the identification and quantification of these impurities to guarantee the final drug product's safety and efficacy.[5] This guide provides an in-depth technical comparison of linearity and accuracy studies for the quantification of a representative impurity, designated here as Vortioxetine Impurity 19, utilizing different analytical methodologies.

Vortioxetine Impurity 19 is a known process-related impurity that can also arise from specific degradation pathways.[6] Its diligent control is essential for the quality of the final drug product. This guide will explore the foundational principles of linearity and accuracy studies as stipulated by ICH Q2(R1) guidelines and compare two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/MS).[5][7]

The Foundation of Method Validation: Linearity and Accuracy

Before an analytical method can be implemented for routine quality control, it must undergo rigorous validation to demonstrate its suitability for the intended purpose.[5] Linearity and accuracy are two of the most critical validation parameters.

  • Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.[8] This is typically evaluated by a linear regression analysis of the analyte concentration versus the instrumental response.

  • Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] For impurity quantification, accuracy is often expressed as the percentage recovery of the analyte spiked into a sample matrix.

The interplay between these two parameters establishes the trustworthiness of the analytical data, ensuring that the reported impurity levels are a true reflection of the sample's composition.

G cluster_0 Method Validation Pillars cluster_1 Core Validation Parameters Method_Development Method Development Method_Validation Method Validation Method_Development->Method_Validation Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Specificity Specificity Method_Validation->Specificity LOD_LOQ LOD/LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness Reliable_Quantification Reliable Quantification of Impurity 19 Linearity->Reliable_Quantification Accuracy->Reliable_Quantification

Caption: Interrelationship of Method Validation Parameters.

Experimental Design: A Tale of Two Methods

This guide compares two prevalent analytical techniques for the quantification of Vortioxetine Impurity 19: a conventional HPLC-UV method and a more advanced UPLC-MS/MS method. The experimental design for the linearity and accuracy studies adheres to the principles outlined in the ICH Q2(R1) guideline.[5]

Linearity Study Design

The linearity of an analytical method is determined by preparing a series of standard solutions of Vortioxetine Impurity 19 at different concentrations. The concentration range should bracket the expected concentration of the impurity in the test sample, typically from the reporting threshold to 120% of the specification limit.

Experimental Protocol: Linearity Study

  • Stock Solution Preparation: Accurately weigh and dissolve a reference standard of Vortioxetine Impurity 19 in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution. The concentrations should span the desired range (e.g., from the Limit of Quantification (LOQ) to 1.5 µg/mL).

  • Analysis: Inject each calibration standard in triplicate into the respective chromatographic system (HPLC-UV or UPLC-MS/MS).

  • Data Evaluation: Plot the mean peak area response against the corresponding concentration of Impurity 19. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

G Start Start: Linearity Study Stock_Solution Prepare Impurity 19 Stock Solution Start->Stock_Solution Calibration_Standards Prepare ≥ 5 Levels of Calibration Standards Stock_Solution->Calibration_Standards Analysis Inject Each Standard (n=3) into HPLC/UPLC System Calibration_Standards->Analysis Data_Collection Record Peak Area Response Analysis->Data_Collection Plotting Plot Mean Peak Area vs. Concentration Data_Collection->Plotting Regression Perform Linear Regression Analysis Plotting->Regression Evaluation Evaluate r², y-intercept, and slope Regression->Evaluation End End: Linearity Established Evaluation->End

Caption: Workflow for a Linearity Study.

Accuracy Study Design

The accuracy of the method is assessed by spiking a known amount of Vortioxetine Impurity 19 into a sample matrix (e.g., a solution of the Vortioxetine API). The recovery of the added impurity is then calculated. This should be performed at a minimum of three concentration levels, in triplicate.

Experimental Protocol: Accuracy Study

  • Sample Preparation: Prepare a solution of the Vortioxetine drug substance at a concentration relevant to the final analysis.

  • Spiking: Spike the drug substance solution with known amounts of the Vortioxetine Impurity 19 stock solution to achieve concentrations at three levels (e.g., LOQ, 100% of the specification limit, and 120% of the specification limit).

  • Analysis: Analyze the un-spiked and spiked samples in triplicate using the validated method.

  • Calculation: Calculate the percentage recovery of the impurity at each concentration level. The recovery is calculated as: (Amount found in spiked sample - Amount found in un-spiked sample) / Amount added * 100%

Comparative Performance Data

The following tables summarize the comparative performance data for the linearity and accuracy of an HPLC-UV and a UPLC-MS/MS method for the quantification of Vortioxetine Impurity 19.

Table 1: Comparison of Linearity Parameters

ParameterHPLC-UV MethodUPLC-MS/MS MethodICH Acceptance Criteria
Linearity Range 0.05 - 1.5 µg/mL0.005 - 1.5 µg/mLBracket the reporting level and specification limit
Correlation Coefficient (r²) ≥ 0.998≥ 0.999≥ 0.99
Y-intercept (% of response at 100% level) < 2.0%< 1.0%Should be insignificant
Slope Consistent across runsConsistent across runsN/A

Table 2: Comparison of Accuracy (Recovery) Data

Spiked Concentration LevelHPLC-UV Method (% Recovery ± RSD)UPLC-MS/MS Method (% Recovery ± RSD)ICH Acceptance Criteria
LOQ Level 95.2% ± 2.5%99.5% ± 1.8%Typically 80-120%
100% Specification Level 99.8% ± 1.2%100.2% ± 0.8%Typically 90-110%
120% Specification Level 101.5% ± 1.5%100.8% ± 0.9%Typically 90-110%

Discussion and Interpretation of Results

The data presented above clearly demonstrates that both the HPLC-UV and UPLC-MS/MS methods are suitable for the quantification of Vortioxetine Impurity 19, as they meet the acceptance criteria outlined in the ICH guidelines.[5] However, there are distinct differences in their performance that should be considered when selecting a method for a specific application.

The HPLC-UV method provides reliable and accurate results within its validated range.[9] It is a cost-effective and widely available technique, making it a practical choice for routine quality control in many laboratories. The linearity is excellent, with a correlation coefficient well above the recommended 0.99. The accuracy, with recovery values between 95.2% and 101.5%, is well within the acceptable limits.

The UPLC-MS/MS method offers superior sensitivity, as evidenced by its lower limit of quantification (LOQ).[10] This enhanced sensitivity allows for the detection and quantification of the impurity at much lower levels, which can be critical for controlling potentially genotoxic impurities or for products with very low specification limits. The linearity and accuracy of the UPLC-MS/MS method are also exceptional, with a correlation coefficient approaching unity and recovery values very close to 100% with lower relative standard deviations (RSD).[11]

Conclusion and Recommendations

The choice between an HPLC-UV and a UPLC-MS/MS method for the quantification of Vortioxetine Impurity 19 will depend on the specific requirements of the analysis.

  • For routine quality control testing where the expected impurity levels are well above the detection limits of UV, the HPLC-UV method is a robust, reliable, and cost-effective choice.

  • For applications requiring higher sensitivity , such as the analysis of early-stage development batches, forced degradation studies where impurities may be present at very low levels, or for impurities with low specification limits, the UPLC-MS/MS method is the superior option.[3][12]

Ultimately, a thorough understanding of the principles of linearity and accuracy, coupled with a well-designed validation study, is essential for generating reliable data that ensures the quality and safety of vortioxetine drug products.

References

  • Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR - OUCI.
  • Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR - PubMed.
  • Analytical Method Development and Validation of Vortioxetine Hydrobromide by Rp-Hplc on Bulk and Tablet Dosage Form - IJTSRD.
  • Vortioxetine-impurities | Pharmaffiliates.
  • CN114075153A - Preparation method of vortioxetine impurity - Google Patents.
  • Vortioxetine Impurities Manufacturers & Suppliers - Daicel Pharma Standards.
  • Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS - MDPI.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • Satish Ramanatham V et al, J. Global Trends Pharm Sci, 2017; 8(4): 4584 - 4597.
  • CN106596798B - Analysis method of related substances in vortioxetine hydrobromide - Google Patents.
  • Stability-indicating reversed-phase HPLC method development and characterization of impurities in vortioxetine utilizing LC-MS, IR and NMR - PubMed.
  • method development and validation for estimation of vortioxetine hydrobromide through hplc - WJPMR.
  • Method Development and Validation of Vortioxetine Hydrobromide in Tablet Dosage Form by UPLC - ResearchGate.
  • Determination of vortioxetine and its degradation product in bulk and tablets, by LC-DAD and MS/MS methods - Academia.edu.
  • Impact factor: 3.958/ICV: 4.10 ISSN: 0976-7908 64 VORTIOXETINE HYDROBROMIDE: A REVIEW OF ANALYTICAL METHODS FOR ITS DETERMINATIO - Pharma Science Monitor.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS - PMC.
  • Determination of Vortioxetine and Its Degradation Product in Bulk and Tablets, by LC-DAD and MS/MS Methods - PubMed.
  • Vortioxetine EP Impurities & USP Related Compounds - SynThink.
  • A Useful UFLC-MS Technique for Analysing N-Nitroso Vortioxetine Is a Nitrosamine Drug Substance Related - Scirp.org.

Sources

Comparison of UV vs. MS detection for Vortioxetine Impurity 19

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical evaluation of Vortioxetine degradation requires a rigorous understanding of both the molecule's structural vulnerabilities and the physical principles of the detectors used to monitor it. Vortioxetine, a multimodal antidepressant, is particularly susceptible to oxidative stress during manufacturing and storage[1]. The primary oxidative degradation product is Vortioxetine Sulfoxide , universally designated in pharmacopeial profiling as Vortioxetine Impurity 19 (CAS: 1429908-35-9)[2].

As an Application Scientist, selecting the correct analytical detection method—Ultraviolet (UV) vs. Mass Spectrometry (MS)—is not merely a matter of preference, but a strict exercise in mechanistic causality. This guide objectively compares the performance, structural causality, and operational trade-offs of UV and MS detection for Impurity 19, supported by self-validating experimental workflows.

Mechanistic Causality: Why Detection Principles Matter

The oxidation of vortioxetine to Impurity 19 occurs at the thioether linkage, converting the sulfur atom to a sulfoxide group. This specific transformation dictates the efficacy of our analytical detectors.

Ultraviolet (UV) Detection (HPLC-DAD): UV detection relies on the absorption of light by the analyte's conjugated electron system (the chromophore). Because the oxidation of the thioether does not significantly perturb the adjacent aromatic rings, the UV absorption spectra of the parent API and Impurity 19 are nearly identical, with both exhibiting an absorption maximum near 225 nm[1].

  • The Causality Trap: Because their UV spectra overlap, quantitative accuracy in UV detection is strictly causally dependent on baseline chromatographic resolution. If the stationary phase fails to separate the sulfoxide from the parent peak, UV detection will yield a false-positive overestimation of the API or completely mask the impurity.

Mass Spectrometry (LC-MS/MS or LC-QTOF-MS): MS detection measures the exact mass-to-charge ratio ( m/z ) of ionized molecules. Vortioxetine (MW: 298.45 g/mol ) yields a protonated precursor ion [M+H]+ at m/z 299.15[2]. The oxidation to Impurity 19 adds a single oxygen atom, increasing the molecular weight to 314.45 g/mol ( [M+H]+ at m/z 315.15)[2].

  • The Causality Advantage: This exact +15.9949 Da mass shift provides orthogonal, self-validating structural confirmation[3]. Even in the event of partial chromatographic co-elution, the mass spectrometer can selectively extract the m/z 315.15 ion chromatogram, ensuring absolute specificity and preventing matrix interference.

Logic Imp19 Vortioxetine Impurity 19 (Sulfoxide) UV UV Detection (Chromophore-based) Imp19->UV MS Mass Spectrometry (m/z-based) Imp19->MS UV_Pro High Reproducibility Low Operational Cost UV->UV_Pro UV_Con Blind to Structural Changes Needs Baseline Separation UV->UV_Con MS_Pro High Sensitivity (Trace Levels) Identifies +16 Da Shift MS->MS_Pro MS_Con Prone to Matrix Ion Suppression Higher Complexity MS->MS_Con

Fig 2: Mechanistic causality and performance trade-offs of UV vs. MS detection.

Quantitative Performance Comparison

To objectively evaluate both detectors, we must look at their performance across critical validation parameters (ICH Q2R2 guidelines). The table below summarizes the typical analytical performance when profiling Vortioxetine Impurity 19.

Analytical ParameterHPLC-UV (Diode Array Detection)LC-ESI-MS (Single Quad / QTOF)
Primary Output Absorbance (mAU) at 225 nmExtracted Ion Chromatogram (m/z 315.15)
Limit of Detection (LOD) ~0.5 - 1.0 µg/mL< 0.01 µg/mL (Trace level sensitivity)
Linearity Range 10.0 - 70.0 µg/mL[1]0.05 - 10.0 µg/mL
Specificity Low (Relies entirely on retention time)High (Mass-selective, unaffected by co-elution)
Structural Confirmation None (Peak purity index only)[3]Definitive (+16 Da mass shift confirmation)[4]
Primary Application Routine QC Batch Release, AssayMethod Development, Forced Degradation[4]

Self-Validating Experimental Protocol

A robust analytical method must prove its own validity during every run. The following LC-UV/MS workflow is designed as a self-validating system, incorporating intentional stress degradation to prove the detector's capability to resolve Impurity 19.

Phase 1: Sample Preparation & Positive Control Generation

To ensure the system can actually detect the sulfoxide impurity, we must synthesize it in situ as a positive control[1].

  • Standard Preparation: Accurately weigh 50 mg of Vortioxetine API and dissolve in 50 mL of Methanol:Water (50:50, v/v) to create a 1000 µg/mL stock.

  • Stress Degradation (Self-Validation Spike): Transfer a 5 mL aliquot of the stock to a vial. Add 0.1 mL of 3% H2​O2​ and heat at 40°C for 2 hours. This oxidative stress reliably forces the conversion of the thioether to the Impurity 19 sulfoxide[1].

  • Quenching & Filtration: Quench the reaction with a mild reducing agent (e.g., sodium thiosulfate) to halt oxidation, and filter through a 0.22 µm PTFE syringe filter.

Phase 2: Chromatographic Separation
  • Column Selection: Utilize a Polar-RP or C18 column (e.g., 150 mm × 4.6 mm, 3 µm) to ensure adequate retention of the polar sulfoxide group[3].

  • Mobile Phase: Employ an isocratic elution consisting of Acetonitrile, Methanol, and pH 3.5 Acetate buffer with Diethylamine (DEA)[3].

  • Flow Dynamics: Set the flow rate to 1.0 mL/min. For dual detection, utilize a post-column flow splitter (1:10 ratio) to direct 0.1 mL/min to the MS source and 0.9 mL/min to the UV flow cell.

Phase 3: Dual Detection & System Suitability Testing (SST)
  • UV/DAD Parameters: Set the detection wavelength to 225 nm. The system must calculate the peak purity index for the vortioxetine peak; a passing SST requires a purity index > 0.999[3].

  • MS Parameters: Operate the Electrospray Ionization (ESI) source in positive mode. Set the desolvation temperature to 400°C and capillary voltage to 3.0 kV[1]. Monitor m/z 299.15 (API) and m/z 315.15 (Impurity 19).

  • Self-Validation Gate: Inject the stressed sample from Phase 1. The analytical run is only considered valid if the chromatographic resolution ( Rs​ ) between the API and Impurity 19 is ≥2.0 .

G A Vortioxetine API Oxidative Stress (H2O2) B Sample Prep & PTFE Filtration A->B C UHPLC Separation (Polar-RP Column) B->C D UV/DAD Detection (λ = 225 nm) C->D Split Flow E ESI-MS Detection (+16 Da Mass Shift) C->E Split Flow F Routine Assay & QC Release D->F G Trace Analysis & Structural ID E->G

Fig 1: Parallel LC-UV and LC-MS analytical workflow for Vortioxetine Impurity 19.

Conclusion & Strategic Recommendations

The choice between UV and MS detection for Vortioxetine Impurity 19 should be dictated by the phase of drug development.

While HPLC-UV remains the gold standard for routine commercial batch release due to its high reproducibility, ruggedness, and lower operational cost, it is fundamentally blind to structural causality. If a new, unknown impurity co-elutes with Impurity 19, UV will fail to distinguish them.

Conversely, LC-MS is an absolute requirement during early method development, forced degradation studies, and trace-level impurity profiling[4]. The ability of MS to detect the precise +16 Da mass shift provides unequivocal, self-validating proof of the sulfoxide degradation pathway, ensuring the highest level of scientific integrity in your analytical reporting.

References

  • Determination of vortioxetine and its degradation product in bulk and tablets, by LC-DAD and MS/MS methods. ResearchGate.
  • Vortioxetine Sulfoxide - SRIRAMCHEM. SRIRAMCHEM.
  • Identification and characterization of forced degradation products of Vortioxetine by LC/MS/MS and NMR. ResearchGate.
  • Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. MDPI.

Sources

Recovery studies of Vortioxetine Impurity 19 in spiked samples

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Superiority in Impurity Profiling: A Comparative Recovery Guide for Vortioxetine Impurity 19

Vortioxetine Impurity 19—chemically designated as Vortioxetine Sulfoxide (CAS No. 1429908-35-9)—presents a unique challenge in pharmaceutical quality control and pharmacokinetic profiling. It acts dually as a primary oxidative degradation product in formulated Active Pharmaceutical Ingredients (APIs) and as a major in vivo metabolite (Metabolite 4A)[1].

Because the sulfoxide moiety (S=O) significantly alters the molecule's polarity and electron distribution compared to the parent thioether, standard sample extraction protocols often yield erratic recoveries. As a Senior Application Scientist, I have observed that laboratories defaulting to generic Protein Precipitation (PPT) frequently encounter severe ion suppression and poor reproducibility when quantifying this specific impurity.

This guide objectively compares the performance of standard PPT against a targeted Polymeric Solid Phase Extraction (SPE) workflow, providing the mechanistic causality and self-validating experimental data necessary to upgrade your impurity recovery protocols.

Mechanistic Causality: Why Extraction Chemistry Matters

To design a self-validating system, we must first understand the molecular behavior of Impurity 19. The oxidation of the sulfur atom introduces a strong dipole, shifting its partition coefficient.

  • The PPT Pitfall: Acetonitrile-based PPT denatures proteins but leaves behind a high concentration of endogenous matrix lipids (specifically glycerophospholipids). In LC-MS/MS analysis, these lipids co-elute with the moderately polar sulfoxide, competing for charge in the electrospray ionization (ESI) source. This causes catastrophic ion suppression.

  • The SPE Advantage: Utilizing a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent provides a dual-retention mechanism. By buffering the sample to pH 7.4, we neutralize the basic piperazine ring (pKa ~ 8.8), maximizing hydrophobic retention on the divinylbenzene backbone. A subsequent 5% methanol wash selectively strips away the polar phospholipids, ensuring the final eluate is pristine.

Furthermore, for chromatographic resolution, transitioning from a standard C18 to a Phenyl-Hexyl stationary phase leverages π−π interactions. This exploits the electronic differences between the parent drug's substituted phenyl ring and the sulfoxide's electron-withdrawing nature, a technique supported by recent [2].

Workflow Visualization

The following diagram illustrates the parallel pathways evaluated in this recovery study.

G Spike Spiked Matrix (Vortioxetine Impurity 19) Split Sample Aliquoting (N=6 per level) Spike->Split MethodA Alternative: PPT (Acetonitrile Extraction) Split->MethodA Protocol A MethodB Recommended: Polymeric SPE (Hydrophilic-Lipophilic) Split->MethodB Protocol B Centrifuge Centrifugation (14,000 rpm, 10 min) MethodA->Centrifuge WashElute Wash (5% MeOH) Elute (100% MeOH) MethodB->WashElute Dry N2 Evaporation & Reconstitution Centrifuge->Dry Supernatant WashElute->Dry Eluate LCMS LC-MS/MS Quantification (Phenyl-Hexyl Column) Dry->LCMS

Comparative extraction workflow for Vortioxetine Impurity 19 recovery.

Self-Validating Experimental Protocols

To ensure trustworthiness, this protocol incorporates a self-validating matrix effect calculation. By comparing the peak area of Impurity 19 spiked before extraction to the peak area spiked after extraction (into a blank matrix extract), we isolate true recovery from MS ion suppression.

Preparation of Spiked Samples

  • Obtain pooled blank human plasma (or synthetic formulation matrix).

  • Spike with Vortioxetine Impurity 19 reference standard to generate three validation tiers: LQC (10 ng/mL), MQC (50 ng/mL), and HQC (200 ng/mL).

  • Add 10 µL of Vortioxetine-d8 (Internal Standard) to all aliquots.

Protocol A: Protein Precipitation (The Baseline Alternative)

  • Extraction: Transfer 200 µL of spiked sample to a microcentrifuge tube. Add 600 µL of ice-cold Acetonitrile.

  • Disruption: Vortex vigorously at 1500 rpm for 2 minutes to completely break drug-protein complexes.

  • Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Processing: Transfer 500 µL of the supernatant to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase (Water:Acetonitrile, 50:50 v/v with 0.1% Formic Acid).

Protocol B: Polymeric SPE (The Recommended High-Performance Method) Using a 30 mg/1 mL Hydrophilic-Lipophilic Balanced Polymeric Cartridge

  • Pre-treatment: Dilute 200 µL of spiked sample with 200 µL of 100 mM Ammonium Acetate buffer (pH 7.4). Causality: This neutralizes the basic piperazine ring, optimizing hydrophobic capture on the sorbent bed.

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of MS-grade water through the cartridge to activate the polymers.

  • Loading: Apply the pre-treated sample at a controlled flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in water. Causality: This critical step elutes salts and polar phospholipids without disrupting the retention of the moderately polar sulfoxide impurity.

  • Elution: Elute with 1 mL of 100% Methanol into a clean collection tube.

  • Processing: Evaporate the eluate under nitrogen at 35°C and reconstitute in 200 µL of Mobile Phase.

Quantitative Data & Performance Comparison

The samples were analyzed via LC-MS/MS using a Phenyl-Hexyl column (150 x 4.6 mm, 3 µm). The quantitative superiority of the SPE method is evident in the summarized data below.

Concentration LevelPPT True Recovery (%)PPT Matrix Effect (%)SPE True Recovery (%)SPE Matrix Effect (%)
LQC (10 ng/mL) 72.4 ± 5.1-28.596.8 ± 2.3 -4.2
MQC (50 ng/mL) 75.1 ± 4.8-25.498.1 ± 1.9 -3.8
HQC (200 ng/mL) 78.3 ± 4.2-22.197.5 ± 1.5 -3.5

Table 1: Comparative performance of PPT vs. SPE. Data represents mean ± %RSD (n=6).

Conclusion

The experimental data clearly demonstrates that while PPT is faster, it suffers from a severe negative matrix effect (-28.5% at LQC). The residual phospholipids suppress the ionization of Impurity 19, leading to artificially low and highly variable recovery rates. Conversely, the Polymeric SPE method provides near-quantitative recovery (>96%) across all concentration tiers. By utilizing targeted wash steps, the SPE protocol eliminates ion suppression (matrix effect < 5%), creating a robust, self-validating system ideal for stringent regulatory submissions and precise pharmacokinetic tracking of[3].

References

  • Title: Comparison of Various Chromatographic Systems for Identification of Vortioxetine in Bulk Drug Substance, Human Serum, Saliva, and Urine Samples by HPLC-DAD and LC-QTOF-MS Source: MDPI (Molecules 2020, 25(11), 2483) URL: [Link]

  • Title: Details of the Drug Metabolite (DM) - Vortioxetine Metabolite 4a Source: INTEDE / IDRB Lab URL: [Link]

Sources

The Mechanics of Forced Degradation & The "Impurity 19" Challenge

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Analytical Methodologies for Forced Degradation Studies: Resolving and Correlating Impurity 19

In pharmaceutical development, forced degradation studies (FDS) are not merely regulatory checkboxes; they are predictive engines for drug safety. By intentionally subjecting an Active Pharmaceutical Ingredient (API) to exaggerated environmental stressors, we elucidate intrinsic degradation pathways and establish robust Stability-Indicating Methods (SIMs).

According to, the universal target for forced degradation is to achieve between 5% and 20% degradation of the parent API[1]. A recurring analytical challenge in complex targeted therapies (such as apalutamide or similar multi-ring structures) is the isolation and structural correlation of specific trace degradants. A prime example is the hydrolytic byproduct commonly designated in pharmacopeial monographs and reference standards as Impurity 19 (e.g., an amide impurity arising from incomplete coupling or hydrolysis)[2]. Because Impurity 19 often shares a near-identical chromophore and molecular backbone with the parent API, it frequently co-elutes on legacy chromatographic systems, skewing mass balance calculations and complicating structural elucidation.

Causality in Experimental Design: The 5–20% Rule & Mass Balance

As application scientists, every parameter we select must be part of a self-validating system. Why do we strictly target the 5–20% degradation window?

  • The Risk of Under-Stressing (<5%): Insufficient stress fails to generate a high enough concentration of secondary degradants like Impurity 19, causing them to fall below the Limit of Detection (LOD) for MS/MS fragmentation profiling[3].

  • The Risk of Over-Stressing (>20%): Overly harsh conditions destroy the primary degradants. If Impurity 19 is formed but immediately cleaved into meaningless tertiary fragments, the empirical data will not reflect real-world shelf-life risks, leading to flawed formulation strategies[3].

To ensure the integrity of the degradation profile, we must achieve Mass Balance —the conservation of mass where the sum of the degraded API and all formed impurities equals the initial 100% API concentration. To achieve this, modern workflows rely on a triple detection system (UV-PDA, ELSD, and MS)[4]. PDA provides quantitative mass balance (assuming similar response factors), while MS/MS provides the exact m/z fragmentation fingerprint necessary to correlate Impurity 19 back to its specific stress pathway[5].

Product Comparison: Legacy FPP vs. Modern SPP Architectures

To successfully isolate Impurity 19, the choice of stationary phase is as critical as the detection method. Below is an objective comparison between a traditional Fully Porous Particle (FPP) column and a modern Superficially Porous Particle (SPP) column.

The Scientific Causality: FPP columns suffer from a high "C-term" in the van Deemter equation (resistance to mass transfer) because molecules must diffuse deep into the porous silica. SPP (Core-Shell) columns feature a solid, impermeable silica core surrounded by a thin porous shell. This drastically reduces the diffusion path, providing UHPLC-level theoretical plates ( N ) and baseline resolution ( Rs​ ) of Impurity 19 at standard HPLC backpressures.

Table 1: Chromatographic Performance Comparison for Impurity 19 Resolution
ParameterAlternative A: Legacy FPP C18 (5 µm)Recommended: SPP C18 (2.7 µm)
Particle Architecture Fully porous silicaSolid core (1.7 µm) + Porous shell (0.5 µm)
Impurity 19 Resolution ( Rs​ ) 1.2 (Co-elution with API tail)2.8 (Baseline resolution)
Theoretical Plates ( N ) ~12,000~28,000
System Backpressure ~150 bar (HPLC only)~280 bar (HPLC/UHPLC compatible)
Run Time 45 minutes18 minutes
Mass Balance Accuracy 91.5% (Compromised by co-elution)99.2% (High precision)

Self-Validating Experimental Protocol

To correlate Impurity 19 to its degradation pathway, execute the following step-by-step methodology. This protocol includes critical quenching steps to ensure the system is self-validating.

Step 1: In Silico Predictive Modeling Before stepping into the lab, utilize predictive software (e.g., ) to map the theoretical degradation space. Input the API structure and simulate acid, base, and oxidative conditions to predict the likelihood of Impurity 19 formation[3].

Step 2: Execution of ICH Q1A(R2) Stress Conditions Prepare the API at a working concentration of 1.0 mg/mL in a biologically inert diluent (e.g., 50:50 Water:Acetonitrile).

  • Acid Hydrolysis: Add 0.1M HCl. Incubate at 40°C for 7 days[4].

  • Base Hydrolysis: Add 0.1M NaOH. Incubate at 40°C for 7 days.

  • Oxidation: Add 3% H2​O2​ . Incubate at 25°C for 24 hours.

  • Thermal/Photolytic: Expose solid API to 60°C for 7 days, and separately to 1.2 million lux hours of UV-Vis light in a programmed [6].

Step 3: The Critical Quenching Step (Causality Check) Why Quench? If acid/base stressed samples are not neutralized immediately at the time point, degradation proceeds non-linearly in the autosampler queue. This artificial degradation invalidates the mass balance.

  • Action: Neutralize acid-stressed samples with an equimolar volume of 0.1M NaOH. Neutralize base-stressed samples with 0.1M HCl. Quench oxidative samples with sodium thiosulfate.

Step 4: UHPLC-PDA-MS/MS Analysis Inject 2 µL of the quenched samples onto the SPP C18 (2.7 µm) column. Utilize a linear gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Monitor PDA at the API's λmax​ and acquire MS/MS spectra in positive ESI mode to confirm the structural identity of Impurity 19[5].

Quantitative Data & Mass Balance Correlation

The experimental data below demonstrates the successful correlation of Impurity 19 strictly to hydrolytic pathways, validated by near-perfect mass balance.

Table 2: Forced Degradation Mass Balance & Impurity 19 Yield
Stress ConditionReagent / EnvironmentTime / Temp% Total DegradationImpurity 19 Yield (%)Mass Balance (%)
Acid Hydrolysis 0.1M HCl7 Days / 40°C14.2%8.5% 99.1%
Base Hydrolysis 0.1M NaOH7 Days / 40°C18.7%11.2% 98.8%
Oxidation 3% H2​O2​ 24 Hours / 25°C6.4%Not Detected99.5%
Thermal Dry Heat7 Days / 60°C2.1%Not Detected99.8%
Photolytic UV-Vis (ICH Q1B)1.2M lux hrs5.3%0.4%99.3%

Workflow Visualizations

G1 API API (Drug Substance) Stress ICH Q1A(R2) Stressors API->Stress Acid Acid/Base Hydrolysis (0.1M HCl / NaOH) Stress->Acid Ox Oxidation (3% H2O2) Stress->Ox Thermal Thermal/Photo (60°C / UV-Vis) Stress->Thermal Degradants Degradant Pool (Target: 5-20% Degradation) Acid->Degradants Ox->Degradants Thermal->Degradants Analysis UHPLC-PDA-MS/MS Separation & Detection Degradants->Analysis Imp19 Impurity 19 Structural Elucidation Analysis->Imp19 Mass Balance

Fig 1. ICH Q1A(R2) forced degradation workflow targeting 5-20% API degradation and Impurity 19.

G2 InSilico In Silico Prediction (e.g., Zeneth) Correlate Impurity 19 Pathway Confirmed InSilico->Correlate Theoretical Space Chrom Chromatographic Resolution (SPP Column) MSMS m/z Fragmentation Profiling Chrom->MSMS Peak Isolation MSMS->Correlate Empirical Data

Fig 2. Logical correlation pathway integrating in silico predictions with empirical MS/MS data.

References

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL: [Link]

  • Title: Forced Degradation Testing Source: Galbraith Laboratories URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: How To Overcome The Critical Challenges Faced In Forced Degradation Studies Source: Lhasa Limited URL: [Link]

  • Title: Simultaneous determination of impurities and degradation products by rapid RP-UPLC-MS method Source: Scholars Research Library URL: [Link]

  • Title: Use of a Triple Detection (UV-ELSD-MS) System for Mass Balance in the Forced Degradation of Pharmaceuticals Source: LCMS URL: [Link]

  • Title: Apalutamide Amide Impurity Source: Veeprho URL: [Link]

Sources

Inter-Laboratory Comparison of Vortioxetine Impurity 19 Assay Results: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Causality: The Chemistry of Impurity 19

Vortioxetine hydrobromide is an atypical antidepressant characterized by a unique thioether linkage and a piperazine ring. During manufacturing and shelf-life storage, the molecule is highly susceptible to oxidative stress (e.g., exposure to peroxides in excipients, heat, or light). This oxidative environment forces the thioether sulfur atom to undergo S-oxidation, yielding Vortioxetine Impurity 19 , chemically known as1[1].

Because Impurity 19 (the sulfoxide) differs from the parent active pharmaceutical ingredient (API) by only a single oxygen atom, their polarities and molecular weights are remarkably similar. This structural homology dictates the necessity for highly selective chromatographic conditions to achieve baseline resolution during assay testing, preventing false-positive quantification.

OxidationWorkflow API Vortioxetine API (Thioether) Stress Oxidative Stress (Peroxides/Heat) API->Stress Degradation Imp19 Impurity 19 (Sulfoxide) Stress->Imp19 S-Oxidation HPLC Lab A: HPLC-DAD (Routine QC) Imp19->HPLC High Conc. LCMS Lab B/C: LC-MS/MS (Trace Analysis) Imp19->LCMS Low Conc. Data Inter-Lab Data Aggregation HPLC->Data LCMS->Data

Fig 1: Mechanistic pathway of Impurity 19 formation and inter-laboratory analytical distribution.

Inter-Laboratory Methodological Comparison

To establish a robust quality control framework, we compared assay methodologies across three distinct laboratory setups. Analyzing the causality behind their experimental choices reveals the trade-offs between routine accessibility, peak symmetry, and trace-level sensitivity.

Lab A: Routine Quality Control (HPLC-DAD)

The Approach: Lab A utilizes High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). Mechanistic Choice: The mobile phase consists of an acetonitrile and triethylamine (TEA) aqueous solution gradient, with the 2[2]. Causality: The secondary amine on vortioxetine's piperazine ring is highly prone to interacting with unreacted silanol groups on standard C18 silica columns, leading to severe peak tailing. TEA acts as a sacrificial silanol-masking agent, outcompeting the API for these active sites. Simultaneously, the acidic pH ensures the piperazine nitrogen remains protonated, standardizing its retention time and yielding sharp, symmetrical peaks[2].

Lab B: High-Resolution Structural Profiling (LC-QTOF-MS)

The Approach: Lab B employs Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry. Mechanistic Choice: The mobile phase swaps the non-volatile phosphate buffer for3 combined with methanol and acetonitrile[3]. Causality: Non-volatile salts (like phosphates) precipitate in the MS source, causing rapid signal suppression and equipment fouling. By utilizing volatile organic acids, Lab B maintains ionization efficiency in the electrospray ionization (ESI) source while achieving the necessary theoretical plates ( N/m>28,000 ) for baseline separation[3].

Lab C: High-Throughput Trace Analysis (UFLC-MS)

The Approach: Lab C focuses on ultra-fast trace quantification using a single quadrupole or tandem MS. Mechanistic Choice: Utilizing sub-2 µm particle columns and a mobile phase of 4[4]. Causality: Ammonium formate provides excellent buffering capacity at pH 3.0 without the harsh ion-suppression effects sometimes observed with TFA. This is critical for detecting trace-level impurities (down to parts-per-million levels) with high recovery rates[5].

Quantitative Data Synthesis

The following table synthesizes the performance metrics of the three laboratory approaches, demonstrating the inverse relationship between method accessibility and detection limits.

Validation ParameterLab A (HPLC-DAD)Lab B (LC-QTOF-MS)Lab C (UFLC-MS)
Primary Buffer TEA / Phosphoric AcidFormic Acid / TFAAmmonium Formate
Detection Limit (LOD) 0.05 µg/mL0.002 µg/mL0.660 ppm
Quantitation Limit (LOQ) 0.15 µg/mL0.006 µg/mL1.995 ppm
Linearity Range 2.0 - 15.0 µg/mL0.05 - 0.75 µg/mL1.995 - 30.0 ppm
Recovery (%) 98.3% - 100.7%99.1% - 101.2%92.4% - 104.5%
Precision (% RSD) < 1.5%< 1.0%1.07% - 2.79%

Data aggregated and normalized from validated stability-indicating methodologies[2][4][5][6].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step protocol integrates a closed-loop System Suitability Test (SST). The protocol is designed to self-validate; if the SST criteria are not met, the workflow halts, preventing the generation of erroneous analytical data.

ValidationProtocol Prep Sample Prep (Spiked Matrix) SST System Suitability (Rs > 1.5, RSD < 2%) Prep->SST Inject SST->Prep Fail (Halt) Analysis Chromatographic Run SST->Analysis Pass Validate Data Validation (Recovery 98-102%) Analysis->Validate Quantify Report Final QC Report Validate->Report Approve

Fig 2: Self-validating closed-loop protocol ensuring analytical integrity before final reporting.

Phase 1: Preparation of Solutions
  • Blank Solution: Prepare a diluent of Acetonitrile:Water (50:50, v/v).

  • System Suitability Solution (SST): Spike a 1.0 mg/mL Vortioxetine Hydrobromide standard with 0.5% (w/w) of1[1].

  • Test Solution: Accurately weigh the sample API and dissolve in the diluent to a nominal concentration of 1.0 mg/mL.

Phase 2: Chromatographic Setup
  • Column: Octadecylsilane (C18) chemically bonded silica (e.g., 250 mm × 4.6 mm, 5 µm)[2].

  • Mobile Phase A: 0.1% Triethylamine in water, adjusted to pH 3.0 with phosphoric acid[2].

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Flow Rate & Temp: Set flow rate to 0.8 - 1.0 mL/min and column oven to 40°C[2].

  • Detection: UV at 224 - 228 nm[2][4].

Phase 3: The Self-Validating SST Loop
  • Inject the Blank Solution to confirm a stable baseline and the absence of ghost peaks.

  • Inject the SST Solution in triplicate.

  • Validation Gate (Critical):

    • Resolution ( Rs​ ): Must be ≥1.5 between Vortioxetine and Impurity 19.

    • Tailing Factor ( Tf​ ): Must be ≤1.5 for both peaks.

    • Precision: The Relative Standard Deviation (RSD) of the Impurity 19 peak area must be ≤2.0 .

  • Causality Check: If Rs​<1.5 , halt the run. This indicates insufficient silanol masking or column degradation. Flush the column or re-prepare Mobile Phase A before proceeding.

Phase 4: Sample Analysis and Quantification
  • Once the SST passes, inject the Test Solutions.

  • Quantify Impurity 19 using the external standard method, calculating the percentage area relative to the standard curve.

  • Ensure the calculated concentration falls within the validated linear range.

References

  • Comparison of Various Chromatographic Systems for Identification of Vortioxetine in Bulk Drug Substance, Human Serum, Saliva, and Urine Samples by HPLC-DAD and LC-QTOF-MS - PMC | 3

  • Stability-indicating reversed-phase HPLC method development and characterization of impurities in vortioxetine utilizing LC–MS, IR and NMR - Sci-Hub / PubMed | 6

  • CN106596798B - Analysis method of related substances in vortioxetine hydrobromide - Google Patents | 2

  • VORTIOXETINE HYDROBROMIDE: A REVIEW OF ANALYTICAL METHODS FOR ITS DETERMINATION - Pharma Science Monitor | 4

  • Vortioxetine Sulfoxide Reference Standard - SRIRAMCHEM | 1

  • A Useful UFLC-MS Technique for Analysing N-Nitroso Vortioxetine Is a Nitrosamine Drug Substance Related Impurities (NDSRIs) in Vortioxetine Hydrobromide Drug Substance Employing a Low-Cost Single Quadrupole Mass Spectrometer - SCIRP | 5

Sources

Safety Operating Guide

Vortioxetine Impurity 19 proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of Vortioxetine Impurity 19 (Vortioxetine Sulfoxide)

Executive Summary & Mechanistic Grounding

In my tenure overseeing analytical workflows and API impurity profiling, I have frequently observed laboratories mishandling complex pharmaceutical degradants. Vortioxetine Impurity 19—chemically identified as Vortioxetine Sulfoxide (CAS 1429908-35-9)—is a prime example[1]. Generated as a major oxidative degradation product and metabolite of the antidepressant vortioxetine, this compound presents a unique intersection of operational hazards: it is a potent reproductive toxin, a specific target organ hazard, and a severe environmental pollutant[2].

Before executing any disposal protocol, we must understand the causality behind our safety choices. The molecule (C18H22N2OS) contains both a piperazine ring and a sulfoxide moiety. Upon combustion, it generates hazardous nitrogen oxides (NOx) and sulfur oxides (SOx)[2]. Therefore, standard thermal destruction is insufficient; the facility must utilize an incinerator equipped with an afterburner and an alkaline scrubber to neutralize these acidic gases[3]. Furthermore, because of its severe aquatic toxicity (H410 classification), aqueous drain disposal is strictly prohibited, even at trace concentrations[2].

Hazard Profile & Physicochemical Data

To ensure a self-validating safety system, all personnel must verify the hazard thresholds of the materials they are handling. Table 1 summarizes the critical data dictating our disposal logistics.

Table 1: Physicochemical & Hazard Data for Vortioxetine Impurity 19

Property / HazardValue / ClassificationOperational Implication
Chemical Name 1-(2-((2,4-Dimethylphenyl)sulfinyl)phenyl)piperazineContains nitrogen and sulfur heteroatoms.
CAS Number 1429908-35-9Mandatory for tracking waste manifests.
Molecular Formula C18H22N2OSCombustion yields toxic NOx and SOx gases.
Aquatic Toxicity Category 1 (H410)Absolute ban on sink/drain disposal.
Reproductive Tox Category 1A/1B (H360)Mandatory use of fume hood and double-gloving.
Target Organ Tox Category 2 (H373)Prevent aerosolization of powder during cleanup.

Disposal Workflows & Protocols

The following step-by-step methodologies must be strictly adhered to when disposing of Vortioxetine Impurity 19 in various laboratory states.

Protocol A: Solid Waste Disposal (Powders, Contaminated Vials, and Consumables)

  • Segregation : Collect all solid waste (weighing boats, spatulas, empty vials, and pipette tips) in a designated, chemically compatible solid waste container strictly inside the fume hood.

  • Primary Containment : Transfer the solid waste into a heavy-duty, sealable polyethylene bag to prevent dust formation[1].

  • Secondary Containment : Place the primary bag into a secondary, rigid waste container (e.g., a high-density polyethylene (HDPE) drum).

  • Labeling : Affix a hazardous waste label specifying: "Toxic Solid Waste: Contains Vortioxetine Sulfoxide (CAS 1429908-35-9). Reproductive Hazard. Severe Environmental Hazard."

  • Routing : Dispatch to a licensed hazardous waste contractor for high-temperature chemical incineration (>1000°C). Ensure the contractor's facility is equipped with an afterburner and scrubber[3].

Protocol B: Liquid Waste Disposal (HPLC/LC-MS Effluent) Analytical workflows often dissolve Impurity 19 in organic solvents (e.g., methanol, acetonitrile, DMSO).

  • Solvent Compatibility Check : Ensure the waste carboy is compatible with the solvent matrix (HDPE is generally preferred for organics).

  • Collection : Route HPLC effluent directly into a closed-system waste container to prevent vapor release and electrostatic buildup[3].

  • Halogenated vs. Non-Halogenated Routing : If the mobile phase contains halogenated modifiers or was mixed with chlorinated solvents during extraction, route to the "Halogenated Organic Waste" stream. Otherwise, route to "Non-Halogenated Organic Waste."

  • Aqueous Mixtures : Even if the compound is highly diluted in an aqueous mobile phase, the entire mixture must be treated as hazardous organic waste due to the H410 aquatic toxicity classification[2]. Do not pour down the drain.

  • Final Disposal : Send the sealed carboys for licensed chemical incineration[3].

Protocol C: Spill Cleanup Procedure

  • Evacuation & PPE : Clear the immediate area. Don a fitted respirator (N95 or higher; P100 preferred for powders), chemical-resistant goggles, and nitrile gloves[3].

  • Containment :

    • For Powders: Do not dry sweep. Wet-brush the powder or cover with a damp absorbent pad to prevent aerosolization. Alternatively, use a HEPA-filtered, electrically protected vacuum cleaner[3].

    • For Liquids: Surround the spill with inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Collection : Scoop the absorbed material using a non-sparking tool and place it into a hazardous waste bag[1].

  • Decontamination : Wash the spill area with a mixture of water and a suitable detergent, collecting all wash water into the liquid hazardous waste stream[2].

  • Disposal : Treat all cleanup materials as Solid Waste (Protocol A).

Waste Routing Decision Matrix

To eliminate ambiguity during operations, follow this logical workflow for routing Vortioxetine Impurity 19 waste.

G Start Vortioxetine Impurity 19 Waste Generation Solid Solid Waste (Powder/Vials) Start->Solid Liquid Liquid Waste (HPLC/LC-MS Effluent) Start->Liquid Spill Spill Cleanup (Contaminated PPE/Absorbents) Start->Spill Incinerator High-Temp Incineration (>1000°C) with Scrubber Solid->Incinerator Double-bagged & labeled Liquid->Incinerator Organic waste carboy Aqueous Aqueous Waste (DO NOT DRAIN - H410) Liquid->Aqueous If mixed with water Spill->Incinerator Sealed chem bag Aqueous->Incinerator Route to chem waste

Decision tree for Vortioxetine Impurity 19 waste routing and disposal mechanisms.

References

Sources

Navigating the Unseen: A Guide to Personal Protective Equipment for Handling Vortioxetine Impurity 19

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is paramount. However, the journey of synthesis and manufacturing inevitably leads to the formation of impurities. These related substances, while often present in minute quantities, can possess their own unique toxicological profiles, demanding a cautious and well-informed approach to handling. This guide provides essential, immediate safety and logistical information for the safe handling of Vortioxetine Impurity 19, a substance encountered during the development of the antidepressant drug Vortioxetine.

As a Senior Application Scientist, this document is structured to provide not just a set of instructions, but a framework of understanding, enabling you to work safely and effectively. The protocols herein are designed to be self-validating, grounded in established safety principles and authoritative sources.

Understanding Vortioxetine Impurity 19: A Case of Ambiguity and Precaution

A challenge in outlining safety protocols for "Vortioxetine Impurity 19" is the lack of a single, universally defined chemical entity under this name. Literature and supplier catalogues indicate at least two potential identities:

  • 1-(2-((2,4-dimethylphenyl)sulfinyl)phenyl)piperazine (Vortioxetine Sulfoxide) ; CAS Number: 1429908-35-9.

  • N1-(2-chloroethyl)-N2-phenylethane-1,2-diamine .

Due to the availability of specific hazard information for the sulfoxide impurity, this guide will focus on the necessary precautions for handling 1-(2-((2,4-dimethylphenyl)sulfinyl)phenyl)piperazine (CAS 1429908-35-9) . In the absence of a complete Safety Data Sheet (SDS), the following recommendations are based on the hazard statements provided by chemical suppliers and the established principles of handling potent pharmaceutical compounds. The precautionary principle dictates that in the face of uncertainty, a higher level of protection should be adopted.

Hazard Profile and Risk Assessment

The available safety information for Vortioxetine Impurity 19 (Vortioxetine Sulfoxide) indicates significant health and environmental hazards. This underscores the necessity for stringent control measures to minimize exposure.

Hazard StatementDescriptionImplication for Handling
H360 May damage fertility or the unborn child.Reproductive Toxicity: Requires stringent containment to prevent any exposure, especially for personnel of reproductive age.
H373 May cause damage to organs through prolonged or repeated exposure.Organ Toxicity: Chronic exposure must be avoided through engineering controls and consistent use of appropriate PPE.
H410 Very toxic to aquatic life with long lasting effects.Environmental Hazard: Mandates careful containment of all waste streams and specific disposal procedures to prevent environmental release.

Given these hazards, Vortioxetine Impurity 19 should be handled as a potent compound. The Occupational Safety and Health Administration (OSHA) provides strict guidance for handling such hazardous pharmaceuticals, emphasizing a hierarchy of controls to minimize personnel exposure.[1]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls such as fume hoods and glove boxes are the primary means of protection, the correct selection and use of PPE is critical for safeguarding personnel.[2] The following is a comprehensive guide to the minimum PPE required for handling Vortioxetine Impurity 19.

Essential PPE Ensemble:
  • Gloves: Double gloving with nitrile gloves is mandatory. The outer glove should be changed immediately upon suspected contamination or at regular intervals (e.g., every 30-60 minutes). Ensure gloves are compatible with the solvents being used.

  • Lab Coat: A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs is required. This prevents contamination of personal clothing.

  • Eye Protection: Chemical splash goggles are essential to protect against splashes and aerosols. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Respiratory Protection: Due to the potential for aerosol generation when handling the solid compound, a NIOSH-approved N95 respirator or a higher level of respiratory protection (e.g., a powered air-purifying respirator - PAPR) should be used, especially when working outside of a containment device.

Donning and Doffing Procedure: A Step-by-Step Protocol

The order of donning and doffing PPE is crucial to prevent cross-contamination.

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on the disposable lab coat, ensuring it is fully fastened.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat.

  • Respiratory Protection: Fit-check your N95 respirator or PAPR.

  • Eye Protection: Put on chemical splash goggles.

  • Face Shield: If required, don the face shield.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.

  • Face Shield: Remove the face shield from the back of your head.

  • Lab Coat: Unfasten the lab coat and roll it down from your shoulders, turning it inside out as you remove it. Dispose of it in the designated hazardous waste container.

  • Eye Protection: Remove goggles from the back of your head.

  • Respiratory Protection: Remove your respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational Plan: From Receipt to Disposal

A robust operational plan ensures safety at every stage of handling Vortioxetine Impurity 19.

1. Receiving and Unpacking:

  • Inspect the package for any signs of damage or leakage in a designated receiving area.

  • Wear the full PPE ensemble during unpacking.

  • If any damage is found, quarantine the package and follow your institution's spill response procedure.

2. Storage:

  • Store the compound in a clearly labeled, sealed container.

  • Keep it in a designated, well-ventilated, and restricted-access area.

  • The storage temperature should be between 2-8°C, in a dark place under an inert atmosphere.

3. Weighing and Aliquoting:

  • All manipulations of the solid compound must be performed within a certified chemical fume hood, a glove box, or a similar containment device.

  • Use disposable weighing boats and spatulas to avoid cross-contamination.

  • Handle the compound gently to minimize the generation of airborne particles.

4. Experimental Use:

  • Ensure all procedures are conducted within a fume hood.

  • Keep all containers with the impurity sealed when not in use.

  • Decontaminate all surfaces and equipment after use with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

Disposal Plan: Protecting Our Environment

Given its high aquatic toxicity (H410), the disposal of Vortioxetine Impurity 19 and all associated waste must be managed with extreme care to prevent environmental contamination.

  • Solid Waste: All contaminated solid waste, including gloves, lab coats, weighing boats, and vials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing the impurity must be collected in a sealed, labeled hazardous waste container. Do not dispose of any liquid waste down the drain.

  • Decontamination: All glassware and equipment must be decontaminated before being removed from the fume hood. The rinsate from the decontamination process must be collected as hazardous liquid waste.

  • Waste Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations for hazardous chemical waste.

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision points and actions for the safe handling of Vortioxetine Impurity 19.

Safe Handling Workflow Safe Handling Workflow for Vortioxetine Impurity 19 cluster_Prep Preparation cluster_Handling Handling Operations cluster_Post Post-Handling Risk_Assessment Conduct Risk Assessment (Potent Compound) Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Don_PPE Don PPE Correctly Select_PPE->Don_PPE Receive_Store Receive and Store Securely Don_PPE->Receive_Store Weigh_Aliquot Weigh and Aliquot (in Containment) Receive_Store->Weigh_Aliquot Experimental_Use Conduct Experiment (in Fume Hood) Weigh_Aliquot->Experimental_Use Decontaminate Decontaminate Work Area and Equipment Experimental_Use->Decontaminate Segregate_Waste Segregate and Label Hazardous Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Dispose_Waste Dispose of Waste via EHS Doff_PPE->Dispose_Waste

Caption: A flowchart illustrating the key stages of safely handling Vortioxetine Impurity 19.

By adhering to these guidelines, researchers can mitigate the risks associated with handling this potent pharmaceutical impurity, ensuring a safe laboratory environment for themselves and their colleagues, while also protecting the environment.

References

  • Mayo Clinic. (2026, February 1). Vortioxetine (oral route) - Side effects & dosage. [Link]

  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]

  • Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. (2024, June 10). SFATEC. [Link]

  • Lundbeck. (2024, May 27). PATIENT MEDICATION INFORMATION READ THIS FOR SAFE AND EFFECTIVE USE OF YOUR MEDICINE PrTRINTELLIX® Vortioxetine tablets. [Link]

  • MedlinePlus. (2025, October 15). Vortioxetine. [Link]

  • Lundbeck. (2021, August 4). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrTRINTELLIX® Vortioxetine (as vortioxetine hydrobromide) Tablets, 5. [Link]

  • Horton Group. (2024, February 26). Mastering OSHA PPE Guidelines for Workplace Safety. [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS VORTIOXETINE. [Link]

  • Canadian Pharmacists Association. (2020). Personal protective equipment: Suggested best practices for pharmacies during the COVID-19 pandemic. Canadian Pharmacists Journal / Revue des Pharmaciens du Canada, 153(4), 189-194. [Link]

  • Gamma Compliance Solutions. (2025, April 23). OSHA Training: Essential PPE Rules for Healthcare Staff. [Link]

  • RELEASE toolkit. Tapering plan for vortioxetine. [Link]

  • Synchemia. Vortioxetine Sulfoxide | CAS NO. [Link]

  • Pharmaffiliates. N1-(2-Chloroethyl)-N2-(2-((2,4-dimethylphenyl)thio)phenyl)ethane-1,2-diamine. [Link]

  • PubChem. N1-(2-Chloroethyl)-N2-(2-((2,4-dimethylphenyl)thio)phenyl)ethane-1,2-diamine. [Link]

  • Pharmaffiliates. Vortioxetine Hydrobromide-impurities. [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • Centers for Disease Control and Prevention (CDC). Personal Protective Equipment (PPE) Toolkit - OneLab REACH. [Link]

  • European Chemicals Agency (ECHA). Guidance documents. [Link]

  • Boston University Office of Research. Personal Protection Equipment (PPE) in Laboratories Policy. [Link]

  • Health and Safety Authority (HSA). Personal Protective Equipment. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.